molecular formula C8H6O B130515 Benzofuran CAS No. 271-89-6

Benzofuran

Katalognummer: B130515
CAS-Nummer: 271-89-6
Molekulargewicht: 118.13 g/mol
InChI-Schlüssel: IANQTJSKSUMEQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzofuran is a fundamental heterocyclic compound consisting of a fused benzene and furan ring, serving as a privileged scaffold in medicinal chemistry and drug discovery . This versatile structural motif is a core component of numerous biologically active natural products and synthetic pharmaceuticals, including the antiarrhythmic drug Amiodarone and the cholinesterase inhibitor Galantamine, used for Alzheimer's disease . Its significant research value lies in its diverse pharmacological profile; derivatives demonstrate potent anticancer activity by inhibiting key pathways such as translation initiation through eukaryotic initiation factor 4A (eIF4A) and exhibit promising antibacterial, anti-inflammatory, antioxidant, and antiviral properties . The compound's mechanism of action is often derivative-specific, with notable examples like silvestrol acting as a chemical inducer of dimerization to target the RNA helicase eIF4A, thereby modulating chemosensitivity . Furthermore, structure-activity relationship (SAR) studies indicate that strategic substitutions, particularly the introduction of halogens like bromine at key positions on the this compound core, can significantly enhance cytotoxic potency and binding affinity through the formation of halogen bonds . This compound and its derivatives are accessible via various synthetic routes, including metal-free cyclizations, Pd-catalyzed enolate arylation, and Ru-catalyzed cycloisomerizations, allowing for the preparation of diverse and complex analogues for research . This product, this compound, is intended for use in chemical synthesis, biological screening, and structure-activity relationship studies as a foundational building block. For Research Use Only. Not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANQTJSKSUMEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Record name 2,3-BENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZOFURAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25086-73-1
Record name Benzofuran, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25086-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6020141
Record name 2,3-Benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,3-benzofuran is a clear oily yellow liquid with an aromatic odor. (NTP, 1992), Colorless, oily liquid with an aromatic odor; [HSDB] Colorless or pale yellow liquid; [MSDSonline], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.
Record name 2,3-BENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzofuran
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3855
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Benzofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032929
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZOFURAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

345 °F at 760 mmHg (NTP, 1992), 174 °C @ 760 mm Hg, BP: 62-63 °C @ 15 MM HG, 174.00 °C. @ 760.00 mm Hg, 174 °C
Record name 2,3-BENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032929
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZOFURAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

133 °F (NTP, 1992), 56 °C
Record name 2,3-BENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzofuran
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3855
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BENZOFURAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Insol in water and aq alkaline solns; miscible with benzene, petroleum ether, absolute alcohol, ether., Soluble in ethanol., Solubility in water: none
Record name 2,3-BENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZOFURAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.078 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.0913 @ 25 °C, Relative density (water = 1): 1.09
Record name 2,3-BENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZOFURAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

14.3 mmHg at 77 °F (NTP, 1992), 0.44 [mmHg], 0.44 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.06
Record name 2,3-BENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzofuran
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3855
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BENZOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZOFURAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Not solid @ -18 °C; oil, Colorless, oily liquid

CAS No.

271-89-6
Record name 2,3-BENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofuran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04179
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENZOFURAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzofuran
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK6946W774
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENZOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032929
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZOFURAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

less than -0.4 °F (NTP, 1992), Less than -18 °C, < -18 °C
Record name 2,3-BENZOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032929
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Benzofuran Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the benzofuran core, a heterocyclic compound of significant interest in medicinal chemistry. From its fundamental structure and properties to its synthesis and profound impact on critical biological signaling pathways, this document serves as a technical resource for professionals in drug discovery and development.

This compound: Core Structure and IUPAC Numbering

This compound is a heterocyclic aromatic organic compound. Its structure consists of a benzene (B151609) ring fused to a furan (B31954) ring.[1] This bicyclic system is the foundation for a vast array of synthetic and naturally occurring molecules with diverse biological activities.

The numbering of the this compound ring system, according to IUPAC nomenclature, commences from the oxygen atom, which is assigned position 1. The carbon atoms are then numbered sequentially around the ring, with the fusion carbons designated as 3a and 7a.

This compound core structure with IUPAC numbering.

Physicochemical Properties

This compound is a colorless, oily liquid with a characteristic aromatic odor. It is a component of coal tar and serves as the parent compound for many more complex structures.

PropertyValueReference
Molecular Formula C₈H₆O
Molar Mass 118.13 g/mol
Boiling Point 173-175 °C[2]
Melting Point < -18 °C
Density 1.095 g/mL at 20 °C[2]
Appearance Colorless oily liquid
Odor Aromatic
Solubility Insoluble in water
LogP 2.67

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through various synthetic strategies. Key methods include the Perkin rearrangement, palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings, and intramolecular cyclizations.

Perkin Rearrangement

The Perkin rearrangement, also known as the coumarin-benzofuran ring contraction, is a classic method for synthesizing this compound-2-carboxylic acids from 3-halocoumarins.[3] The reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack to form the this compound ring.[4]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [5]

  • Reactants: 3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.05g, 0.167mmol), Sodium hydroxide (B78521) (0.0201g, 0.503mmol), Ethanol (B145695) (5ml).

  • Procedure:

    • Add the 3-bromocoumarin, sodium hydroxide, and ethanol to a microwave vessel.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 300W for 5 minutes at a temperature of 79 °C with stirring.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, concentrate the reaction mixture using a rotary evaporator.

    • Dissolve the crude product in a minimum volume of water.

    • Acidify the solution with hydrochloric acid to precipitate the this compound-2-carboxylic acid.

    • Collect the product by filtration and dry.

G cluster_0 Perkin Rearrangement Workflow Reactants 3-Halocoumarin + Base (e.g., NaOH) + Solvent (e.g., Ethanol) Microwave Microwave Irradiation (e.g., 300W, 79°C, 5 min) Reactants->Microwave Reaction Workup Acidic Workup (e.g., HCl) Microwave->Workup Post-reaction Product This compound-2-carboxylic Acid Workup->Product Isolation

Workflow for Perkin rearrangement synthesis.
Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds. In the context of this compound synthesis, it is particularly useful for preparing 2-arylbenzofurans. This involves the coupling of a this compound boronic acid or ester with an aryl halide, or vice versa.

Experimental Protocol: Synthesis of 2-Arylbenzofurans via Suzuki Coupling [6]

  • Reactants: 2-(4-Bromophenyl)this compound (0.05 mmol), Arylboronic acid (0.08 mmol), Palladium(II) catalyst (e.g., Pd(OAc)₂, 0.0015 mmol), Base (e.g., K₂CO₃, 0.1 mmol), Solvent (Ethanol/Water, 1:1 v/v, 6 mL).

  • Procedure:

    • Dissolve 2-(4-bromophenyl)this compound, the arylboronic acid, palladium catalyst, and potassium carbonate in the ethanol/water solvent mixture.

    • Stir the resulting suspension at 80 °C for 4 hours.

    • Monitor the reaction by thin-layer chromatography.

    • After completion, cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G cluster_1 Suzuki Coupling Workflow Reactants This compound derivative (halide or boronic acid) + Aryl partner (boronic acid or halide) + Pd catalyst + Base Reaction Heating in Solvent (e.g., 80°C in EtOH/H₂O) Reactants->Reaction Purification Extraction and Column Chromatography Reaction->Purification Product 2-Arylthis compound Purification->Product

General workflow for Suzuki coupling.
Sonogashira Coupling

The Sonogashira coupling is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is employed to synthesize various substituted benzofurans. A common strategy involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to construct the this compound ring.[3]

Biological Significance and Signaling Pathways

This compound derivatives exhibit a remarkable range of biological activities, making them privileged scaffolds in drug discovery.[7] These activities include anti-tumor, antibacterial, anti-inflammatory, and antiviral properties.[7] Many of these effects are attributed to the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival.[8] Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Certain this compound derivatives have been shown to inhibit the NF-κB pathway.[9] For instance, specific derivatives can prevent the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[5]

G cluster_0 Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory cytokines) This compound This compound Derivative This compound->IKK inhibits NFkB_nuc->DNA binds to DNA->Transcription initiates G GrowthFactors Growth Factors / Stress Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors activates CellularResponse Cellular Response (Proliferation, etc.) TranscriptionFactors->CellularResponse This compound This compound Derivative This compound->Raf inhibits This compound->MEK inhibits

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of benzofuran, a heterocyclic compound integral to numerous natural products and synthetic pharmaceuticals.[1][2] The document summarizes key quantitative data, outlines its chemical reactivity, and presents representative experimental protocols for its functionalization.

Core Physical and Spectroscopic Properties

This compound, also known as coumarone, is a colorless to pale yellow oily liquid with a distinct aromatic odor.[3][4][5] It is a volatile compound, naturally present in coal tar, and serves as the parent structure for many complex derivatives, such as the naturally occurring psoralen.[1][6] this compound is insoluble in water but miscible with many organic solvents, including benzene (B151609), petroleum ether, ethanol, and ether.[2][3][7] It has a tendency to slowly polymerize upon standing, a process accelerated by strong acids like H₂SO₄.[4][5]

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReferences
Molecular Formula C₈H₆O[1][8]
Molar Mass 118.13 - 118.14 g/mol [1][7]
Appearance Colorless to pale yellow oily liquid[3][4][5]
Odor Aromatic, sweet-smelling[3][4]
Melting Point < -18 °C (0 °F; 255 K)[1][7][9][10]
Boiling Point 173-175 °C (343-345 °F; 446-448 K)[1][4][7][9]
Density 1.072 - 1.095 g/mL at 20-25 °C[3][4]
Refractive Index (n²⁰/D) 1.566 - 1.568[6][10]
Solubility Insoluble in water; miscible with ethanol, ether, benzene[2][3][7]
LogP (Octanol/Water) 2.67[3][7]
UV Absorption (λmax) 245, 275, 282 nm[4]

Chemical Structure and Reactivity

This compound is an aromatic heterocyclic compound consisting of a benzene ring fused to a furan (B31954) ring.[1][5] This fusion confers aromatic stability, making it more stable than furan alone.[11] The molecule's reactivity is governed by the interplay between the electron-rich furan ring and the fused benzene ring.

The frontier orbital theory suggests that the C2 and C3 atoms of the furan moiety are the most reactive sites.[12] Electrophilic substitution reactions predominantly occur at the 2-position, as this leads to a more stable carbocation intermediate where the positive charge can be delocalized without disrupting the benzene ring's aromaticity.[11][13]

cluster_electrophilic Electrophilic Substitution cluster_cycloaddition Cycloaddition cluster_ring_opening Ring Opening This compound This compound Core ES_Product 2-Substituted this compound (e.g., Halogenation, Acylation) This compound->ES_Product E⁺ CA_Product [2+2] Adducts (Diels-Alder type) This compound->CA_Product Dienophile RO_Product ortho-Functionalized Phenols (via Ni, Cu, Li catalysis) This compound->RO_Product Metal Catalyst / Reductant start Dissolve this compound in CHCl₃ at 0°C add_br2 Add Br₂ solution dropwise start->add_br2 react Stir at 0°C for 1-2 hours add_br2->react monitor Monitor via TLC react->monitor monitor->react Incomplete quench Quench with Na₂S₂O₃ (aq) monitor->quench Reaction Complete wash Wash with NaHCO₃ (aq) quench->wash extract Separate & Dry Organic Layer wash->extract purify Evaporate & Purify (Chromatography) extract->purify end Isolated Product: 2/3-Bromothis compound purify->end

References

A Technical Guide to Naturally Occurring Benzofuran Derivatives in Plants: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives represent a large and structurally diverse class of naturally occurring heterocyclic compounds that are widely distributed in the plant kingdom.[1][2] These secondary metabolites are particularly abundant in plant families such as Moraceae, Fabaceae, Asteraceae, and Rutaceae.[1][3] Possessing a versatile this compound scaffold, these compounds exhibit a broad spectrum of biological and pharmacological activities, including anti-inflammatory, anticancer, antioxidant, antimicrobial, and neuroprotective effects.[2][4][5] This has led to significant interest in their potential as lead compounds for the development of new therapeutics.[6][7] This technical guide provides an in-depth overview of the core aspects of naturally occurring this compound derivatives in plants, including their sources, biological activities with quantitative data, detailed experimental protocols for their study, and a visualization of the key signaling pathways they modulate.

Natural Sources and Bioactive Compounds

A wide array of this compound derivatives have been isolated from various plant species. These compounds often play a role in the plant's defense mechanisms. Notable examples include moracins from Morus alba (mulberry), psoralen (B192213) and angelicin (B190584) from Psoralea corylifolia, and euparin (B158306) from Eupatorium species.[8] The structural diversity of these compounds, arising from different substitution patterns on the this compound ring system, contributes to their wide range of biological activities.[4]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various naturally occurring this compound derivatives, providing a comparative overview for researchers.

Table 1: Anticancer Activity of this compound Derivatives
CompoundPlant Source/Derivative TypeCancer Cell LineIC50 (µM)Reference(s)
AilanthoidolZanthoxylum ailanthoidesHuh7 (hepatoma)22 (48h)[9]
AilanthoidolZanthoxylum ailanthoidesHepG2 (liver carcinoma)> 80[9]
Angelicin-MHV-68 (γ-herpesvirus)28.95[1]
Compound 32a This compound derivativeHePG2, HeLa, MCF-7, PC38.49 - 16.72[9]
Compound 50g This compound-2-carboxamide derivativeHCT-116, HeLa, HepG2, A5490.57 - 5.74[9]
Compound 14c 3-oxadiazolylthis compound derivativeHCT116 (colon cancer)3.27[9]
Compound 1 Halogenated this compound derivativeHL60 (leukemia)0.1[10]
Compound 5 Amiloride-benzofuran derivative-0.43[10]
Compound 11a Hybrid this compoundA549 (lung cancer)0.12[10]
Compound 11a Hybrid this compoundSGC7901 (gastric cancer)2.75[10]
Compound 1 Fluorinated this compoundHCT116 (colorectal adenocarcinoma)19.5[11]
Compound 2 Fluorinated this compoundHCT116 (colorectal adenocarcinoma)24.8[11]
This compound-pyrazole derivative 36 SyntheticNCI-H460 (Non-small cell lung cancer)< 10 (80.92% inhibition)[5]
This compound-pyrazole derivative 36 SyntheticHCT-116 (Colon cancer)< 10 (72.14% inhibition)[5]
This compound derivative 32 SyntheticA2780 (ovarian cancer)12[5]
This compound derivative 33 SyntheticA2780 (ovarian cancer)11[5]
This compound derivative 35 SyntheticMM231 (cancer cell line)2.20[5]
Table 2: Anti-inflammatory Activity of this compound Derivatives
CompoundDerivative TypeAssayIC50 (µM)Reference(s)
Compound 38 N-aryl piperazine (B1678402) derivativeNO Production Inhibition5.28[5]
Compound 1 Aza-benzofuranNO Release Inhibition17.3[12]
Compound 4 Aza-benzofuranNO Release Inhibition16.5[12]
Compound 5d Piperazine/benzofuran hybridNO Generation Inhibition52.23[13]
Fluorinated this compound derivativesSyntheticIL-6 Production1.2 - 9.04[11][14]
Fluorinated this compound derivativesSyntheticCCL2 Production1.5 - 19.3[11][14]
Fluorinated this compound derivativesSyntheticNO Production2.4 - 5.2[11][14]
Fluorinated this compound derivativesSyntheticPGE2 Production1.1 - 20.5[11][14]
Compound 3 Fluorinated this compoundCOX-1 Activity7.9[11]
Compound 6 Fluorinated this compoundCOX-1 Activity5[11]
Compound 6 Fluorinated this compoundCOX-2 Activity13[11]
Table 3: Antioxidant Activity of this compound Derivatives
CompoundPlant Source/Derivative TypeAssaySC50/IC50 (µg/mL)Reference(s)
New this compound isoflavonoid (B1168493) (2 )Pterocarpus erinaceusDPPH Radical Scavenging12.63 ± 0.86[15]
Calycosin (8 )Pterocarpus erinaceusDPPH Radical Scavenging42.53 ± 1.77[15]
Table 4: Antimicrobial Activity of this compound Derivatives
CompoundDerivative TypeMicroorganismMIC (µg/mL)Reference(s)
Compound 1 Aza-benzofuranSalmonella typhimurium12.5[12]
Compound 1 Aza-benzofuranStaphylococcus aureus12.5[12]
Compound 1 Aza-benzofuranEscherichia coli25[12]
Compound 5 Aza-benzofuranPenicillium italicum12.5[12]
Compound 6 Aza-benzofuranColletotrichum musae12.5 - 25[12]
Compound with hydroxyl at C-6SyntheticVarious bacteria0.78 - 3.12[16]
Compounds III, IV, VI 3-Benzofurancarboxylic acid derivativesGram-positive bacteria50 - 200[17]
Compounds III, VI 3-Benzofurancarboxylic acid derivativesCandida albicans, C. parapsilosis100[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of naturally occurring this compound derivatives.

Extraction and Isolation of this compound Derivatives

This protocol provides a general procedure for the extraction and isolation of this compound derivatives from plant materials. The specific solvents and chromatographic conditions may need to be optimized depending on the target compounds and the plant matrix.

a. Materials and Reagents:

b. Extraction Procedure:

  • Macerate the dried and powdered plant material with methanol at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.

  • Concentrate the ethyl acetate fraction to dryness.

c. Isolation Procedure:

  • Subject the ethyl acetate fraction to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane-ethyl acetate (e.g., from 100:0 to 0:100) to yield several fractions.

  • Monitor the fractions by TLC, visualizing with a UV lamp (254 nm and 365 nm).

  • Combine fractions with similar TLC profiles.

  • Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Final purification of the isolated compounds can be achieved by preparative HPLC on a C18 column using a suitable mobile phase (e.g., acetonitrile-water gradient).[18]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20]

a. Materials and Reagents:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in DMSO)

  • Microplate reader

b. Procedure: [21][22]

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL) and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

c. Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[23][24]

a. Materials and Reagents:

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Test compounds (dissolved in methanol)

  • Positive control (e.g., ascorbic acid or Trolox)

  • 96-well microtiter plate

  • Microplate reader

b. Procedure: [7][25]

  • Prepare different concentrations of the test compounds in methanol.

  • Add 100 µL of each concentration to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

c. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Materials and Reagents:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Test compounds (dissolved in DMSO)

  • 96-well plate

  • Microplate reader

b. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Mix the supernatant with 100 µL of Griess reagent (equal volumes of reagent A and B) and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

c. Data Analysis: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.[26][27]

a. Materials and Reagents:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

  • Spectrophotometer or microplate reader

b. Procedure: [28][29]

  • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum to the final concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add 100 µL of the inoculum to each well containing the serially diluted compound.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory Signaling Pathways

Many this compound derivatives exhibit anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[30][31][32] These pathways are critical regulators of the inflammatory response.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation AP1_nuc->Genes This compound This compound Derivatives This compound->IKK This compound->MAPK

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.

Anticancer Signaling Pathways: Induction of Apoptosis

Several this compound derivatives, such as psoralen and angelicin, induce apoptosis in cancer cells through various mechanisms, including DNA damage and modulation of apoptotic signaling pathways.[33][34] Psoralen, upon photoactivation with UVA light, forms DNA adducts, leading to cell cycle arrest and apoptosis.[6][8] Angelicin can induce apoptosis by downregulating anti-apoptotic proteins and activating caspases.[1]

apoptosis_pathway cluster_mito Mitochondrion Psoralen Psoralen + UVA DNA DNA Psoralen->DNA Intercalation Angelicin Angelicin Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) Angelicin->Bcl2 DNA_damage DNA Damage (Cross-links) DNA->DNA_damage UVA p53 p53 DNA_damage->p53 p53->Bcl2 Bax Bax (Pro-apoptotic) p53->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytoC Cytochrome c Mitochondrion->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis drug_discovery_workflow Extraction Plant Material Extraction Isolation Isolation & Purification Extraction->Isolation Structure Structure Elucidation Isolation->Structure Screening Biological Screening Structure->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Preclinical Preclinical Studies Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Spectroscopic Profile of Unsubstituted Benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for unsubstituted benzofuran, a foundational heterocyclic motif in numerous pharmacologically active compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule, offering a baseline for the characterization of more complex derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of the hydrogen atoms in this compound.

Table 1: ¹H NMR Spectroscopic Data for Unsubstituted this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.52d2.2
H-36.66d2.2
H-47.49d7.8
H-57.19t7.5
H-67.25t7.8
H-77.42d8.1

Data obtained in CDCl₃ at 300 MHz.[1]

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Unsubstituted this compound

CarbonChemical Shift (δ, ppm)
C-2144.9
C-3106.6
C-3a127.5
C-4121.4
C-5122.8
C-6124.2
C-7111.4
C-7a154.9

Data obtained in CDCl₃.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Unsubstituted this compound

Wavenumber (cm⁻¹)IntensityAssignment
3120WeakC-H stretching (aromatic)
1620MediumC=C stretching (aromatic)
1255StrongC-O-C stretching (asymmetric)
1175MediumIn-plane C-H bending
745StrongOut-of-plane C-H bending

Data represents typical values and may vary based on the sampling method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For unsubstituted this compound, the molecular formula is C₈H₆O and the molecular weight is approximately 118.13 g/mol .[3]

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Unsubstituted this compound

m/zRelative Intensity (%)Possible Fragment
118100[M]⁺ (Molecular Ion)
9025[M - CO]⁺
8950[M - CHO]⁺
6315[C₅H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for unsubstituted this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

  • Ensure the sample is fully dissolved.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • The spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[5]

  • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required.[4]

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[6]

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: A thin film of liquid this compound can be placed between two salt plates (e.g., NaCl or KBr).

  • Solution: Prepare a dilute solution of this compound in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

Instrumentation and Data Acquisition:

  • An FTIR spectrometer is used to record the spectrum.

  • A background spectrum of the salt plates or the solvent is recorded first.

  • The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

  • The background is automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction:

  • The sample is typically introduced via a gas chromatograph (GC-MS) for separation and purification before entering the mass spectrometer.

Instrumentation and Data Acquisition:

  • An electron ionization (EI) source is commonly used with an ionization energy of 70 eV.[6]

  • The mass analyzer (e.g., quadrupole, ion trap) is scanned over a suitable mass range (e.g., m/z 40-200).

  • The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like unsubstituted this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Sample Unsubstituted this compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film or Solution Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq ¹H and ¹³C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS System MS_Prep->MS_Acq NMR_Analysis Chemical Shifts, Coupling Constants, Integration NMR_Acq->NMR_Analysis IR_Analysis Peak Positions and Intensities IR_Acq->IR_Analysis MS_Analysis Molecular Ion Peak, Fragmentation Pattern MS_Acq->MS_Analysis Structure Confirm this compound Structure NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) and a furan (B31954) ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in a diverse array of natural products and synthetically derived molecules has established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[3][4] This inherent versatility has led to the development of numerous this compound-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective properties.[5][6][7]

This technical guide provides a comprehensive overview of the this compound scaffold in drug discovery and development. It delves into key synthetic methodologies, presents quantitative biological data for representative derivatives, elucidates the modulation of critical signaling pathways, and provides detailed experimental protocols for the synthesis and evaluation of these promising therapeutic agents.

Synthetic Methodologies

The construction of the this compound nucleus is a well-established area of organic synthesis, with numerous methods available for the preparation of a wide variety of derivatives. These methods can be broadly categorized into classical and modern transition-metal-catalyzed approaches.

One common classical approach involves the reaction of a salicylaldehyde (B1680747) with a chloroacetone (B47974) derivative in the presence of a base, followed by further modifications to introduce diverse functionalities.[8] More contemporary methods often employ palladium- or copper-catalyzed cross-coupling reactions, offering high yields and broad functional group tolerance.[4]

Featured Synthetic Protocols

Synthesis of 2-Arylbenzofurans:

A facile two-step synthesis has been developed involving a selective cross McMurry coupling of a salicylaldehyde with an aromatic aldehyde, followed by an oxidative cyclization of the resulting ortho-vinylphenol.[1]

  • Step 1: Selective Cross McMurry Coupling:

    • To a suspension of a low-valent titanium reagent (prepared from TiCl4 and Zn powder) in THF, add a mixture of the salicylaldehyde (1 mmol) and the aromatic aldehyde (1 mmol) in THF at reflux.

    • Stir the reaction mixture at reflux for 2-4 hours.

    • Cool the reaction to room temperature and quench with 1 M HCl.

    • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

    • Concentrate the organic layer and purify the crude product by flash chromatography to yield the o-vinylphenol.

  • Step 2: Oxidative Cyclization:

    • To a solution of the o-vinylphenol (2 mmol) in THF (20 mL), add anhydrous K2CO3 (1.53 g, 11.1 mmol) and stir for 10 minutes.[1]

    • Add I2 (2.82 g, 11.1 mmol) and stir the mixture at ambient temperature until the starting material is consumed (monitored by TLC).[1]

    • Pour the mixture into saturated aqueous NaHCO3 (30 mL) and treat with saturated aqueous NaHSO3 to remove excess iodine.[1]

    • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

    • Concentrate the organic layer and purify the residue by flash chromatography to afford the 2-arylthis compound.[1]

Synthesis of this compound-Chalcone Hybrids:

These hybrids can be synthesized via an aldol (B89426) condensation reaction between a 2-acetylthis compound (B162037) derivative and an appropriate aldehyde.[7][9]

  • Prepare a solution of the 1-(this compound-2-yl)ethanone derivative and a substituted aldehyde in methanol.

  • Cool the solution to 0-5 °C.

  • Add an aqueous solution of sodium hydroxide (B78521) and stir the mixture at room temperature for several hours.[7]

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the resulting precipitate with dilute HCl, filter, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695) to obtain the this compound-chalcone hybrid.[7]

Synthesis of 3-Acyl-5-hydroxythis compound Derivatives:

A selective synthesis of 3-acylbenzofurans can be achieved through the rearrangement of 2-hydroxychalcones.[10]

  • Prepare the corresponding 2-hydroxychalcone (B1664081) by condensing an appropriate 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde.

  • Protect the hydroxyl group of the chalcone (B49325) (e.g., as a methoxymethyl (MOM) ether).

  • Subject the protected chalcone to an oxidative rearrangement using a hypervalent iodine reagent (e.g., phenyliodine(III) diacetate) to form a 1,2-dicarbonyl intermediate.

  • Induce cyclization and deprotection under basic or weakly acidic conditions to yield the 3-acylthis compound.[10] For the synthesis of 5-hydroxythis compound derivatives, a practical method involves the oxidative coupling of simple phenols and β-dicarbonyl compounds.[11]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a remarkable range of biological activities. The following tables summarize the quantitative data for some of the most promising anticancer and antimicrobial this compound compounds.

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively studied against a variety of human cancer cell lines.[8][12][13] Their mechanisms of action often involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1][5]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Halogenated this compound (Compound 1)K562 (Leukemia)5[8]
Halogenated this compound (Compound 1)HL60 (Leukemia)0.1[8]
Amiloride-Benzofuran Hybrid (Compound 5, Fluorinated)Not Specified0.43[8]
This compound-N-Aryl Piperazine Hybrid (Hybrid 16)A549 (Lung Carcinoma)0.12[14]
This compound-N-Aryl Piperazine Hybrid (Hybrid 16)SGC7901 (Gastric Cancer)2.75[14]
1-((2-(2-(benzyloxy) phenyl)-5-methoxythis compound-4-yl) methyl)-n, n-dimethylpiperidin-4-amine (Compound 9)SQ20B (Head and Neck Cancer)0.46[8]
Oxindole-based this compound Hybrid (Compound 22d)MCF-7 (Breast Cancer)3.41[12]
Oxindole-based this compound Hybrid (Compound 22f)MCF-7 (Breast Cancer)2.27[12]
This compound-based Oxadiazole Conjugate (Compound 14c)HCT116 (Colon Cancer)3.27[12]
This compound-2-carboxamide Derivative (Compound 50g)HCT116 (Colon Cancer)0.87[12]
This compound-2-carboxamide Derivative (Compound 50g)HeLa (Cervical Cancer)0.73[12]
This compound-2-carboxamide Derivative (Compound 50g)A549 (Lung Cancer)0.57[12]
This compound-Indole Hybrid (Compound 8aa)PC9 (Non-Small-Cell Lung Cancer)0.32[13]
This compound-Indole Hybrid (Compound 8aa)A549 (Non-Small-Cell Lung Cancer)0.89[13]
Benzo[b]furan Derivative (Compound 26)MCF-7 (Breast Cancer)0.057[5]
Benzo[b]furan Derivative (Compound 36)MCF-7 (Breast Cancer)0.051[5]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. This compound derivatives have shown significant activity against a range of bacteria and fungi.[2][3]

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
This compound-5-ol Derivative (Compound 20)Various Fungal Species1.6-12.5[2]
This compound-5-ol Derivative (Compound 21)Various Fungal Species1.6-12.5[2]
Aza-benzofuran (Compound 1)Salmonella typhimurium12.5[3]
Aza-benzofuran (Compound 1)Escherichia coli25[3]
Aza-benzofuran (Compound 1)Staphylococcus aureus12.5[3]
Oxa-benzofuran (Compound 5)Penicillium italicum12.5[3]
Oxa-benzofuran (Compound 6)Colletotrichum musae12.5-25[3]
This compound Amide Derivative (Compound 6a)Various Bacteria and Fungi6.25[11]
This compound Amide Derivative (Compound 6b)Various Bacteria and Fungi6.25[11]
This compound Amide Derivative (Compound 6f)Various Bacteria and Fungi6.25[11]
Hydrophobic this compound AnalogE. coli, S. aureus, MRSA, B. subtilis0.39-3.12[9]
3-Benzofurancarboxylic Acid Derivative (Compound III)Gram-positive Bacteria50-200[15]
3-Benzofurancarboxylic Acid Derivative (Compound IV)Gram-positive Bacteria50-200[15]
3-Benzofurancarboxylic Acid Derivative (Compound VI)Gram-positive Bacteria50-200[15]
3-Benzofurancarboxylic Acid Derivative (Compound III)Candida albicans, C. parapsilosis100[15]
3-Benzofurancarboxylic Acid Derivative (Compound VI)Candida albicans, C. parapsilosis100[15]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in various diseases.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[5] Several this compound derivatives have been identified as potent inhibitors of this pathway, often leading to the induction of apoptosis in cancer cells.[5][14][16][17] These compounds have been shown to inhibit the phosphorylation of key downstream effectors of this pathway, including Akt and mTOR.[5]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt P This compound This compound Derivatives This compound->PI3K This compound->Akt This compound->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[18][19][20][21] Dysregulation of this pathway is also frequently observed in cancer. Certain this compound derivatives have been shown to inhibit the phosphorylation of key components of this pathway, including ERK, JNK, and p38, thereby exerting their anti-inflammatory and anticancer effects.[18][19][22]

Ras_Raf_MEK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription P Response Cellular Response (Proliferation, Differentiation) Transcription->Response This compound This compound Derivatives This compound->MEK This compound->ERK

Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by this compound derivatives.

Experimental Protocols and Workflows

Experimental Workflow for Screening this compound Derivatives

The discovery and development of novel this compound-based therapeutic agents typically follow a structured workflow, from initial synthesis to preclinical evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound Library purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_screening Primary Screening (e.g., MTT Assay) purification->primary_screening secondary_screening Secondary Screening (e.g., MIC Assay) primary_screening->secondary_screening Active Hits moa Mechanism of Action Studies (e.g., Western Blot) secondary_screening->moa animal_model Animal Model Studies (Toxicity & Efficacy) moa->animal_model Promising Candidates lead_optimization Lead Optimization (SAR Studies) moa->lead_optimization preclinical Preclinical Development animal_model->preclinical lead_optimization->synthesis Iterative Design

Caption: A generalized experimental workflow for this compound drug discovery.

Detailed Experimental Protocols

MTT Assay for Anticancer Activity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 or 72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[4]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[6]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of this compound-based compounds in addressing unmet medical needs, particularly in the areas of oncology and infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drug candidates with enhanced efficacy and safety profiles.

References

The Benzofuran Nucleus: A Privileged Scaffold in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus, a heterocyclic compound forged from the fusion of a benzene (B151609) and a furan (B31954) ring, stands as a cornerstone in the realm of medicinal chemistry. Its widespread occurrence in a plethora of natural products and synthetically derived therapeutic agents has cemented its status as a "privileged scaffold." This distinction arises from its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the biological significance of the this compound core, with a focus on its role in anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant applications. This document is designed to be a valuable resource, offering quantitative data, detailed experimental methodologies, and a visual representation of the intricate signaling pathways modulated by this versatile nucleus.

Anticancer Activity of this compound Derivatives

The quest for novel and effective anticancer agents is a paramount challenge in modern medicine. This compound derivatives have emerged as a promising class of compounds, exhibiting potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways that are frequently dysregulated in cancer.

Quantitative Assessment of Anticancer Activity

The anticancer potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative this compound derivatives against various human cancer cell lines.

Compound ClassCompoundCancer Cell LineIC50 (µM)
Benzo[b]furan DerivativesCompound 26MCF-7 (Breast Cancer)0.057[1]
Compound 36MCF-7 (Breast Cancer)0.051[1]
This compound-Chalcone HybridCompound 4gHCC1806 (Breast Cancer)5.93
Compound 4gHeLa (Cervical Cancer)5.61
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant number of this compound derivatives exert their anticancer effects by modulating the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its aberrant activation is a hallmark of many cancers.[1]

Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to cell cycle arrest at the G2/M phase and the induction of mitochondrial-mediated apoptosis in human breast cancer cells.[1]

PI3K_Akt_mTOR_Pathway This compound This compound Derivatives PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis Griseofulvin_Mechanism Griseofulvin Griseofulvin Tubulin Tubulin Griseofulvin->Tubulin Microtubules Microtubules Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle FungalGrowth Fungal Growth MitoticSpindle->FungalGrowth Anti_inflammatory_Pathway LPS LPS MAPK_pathway MAPK Pathway (ERK, JNK, p38) LPS->MAPK_pathway NFkB_pathway NF-κB Pathway (IKK, IκBα, p65) LPS->NFkB_pathway This compound This compound Derivatives This compound->MAPK_pathway This compound->NFkB_pathway Inflammatory_Mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) MAPK_pathway->Inflammatory_Mediators NFkB_pathway->Inflammatory_Mediators Antiviral_STING_Pathway This compound This compound Derivatives STING STING This compound->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (IFN-I) IRF3->IFN Antiviral_State Antiviral State IFN->Antiviral_State Synthesis_Workflow StartingMaterials Starting Materials (e.g., Salicylaldehyde, α-Halo Ketones) Cyclization Cyclization Reaction (e.g., Perkin, Rap-Stoermer) StartingMaterials->Cyclization BenzofuranCore This compound Core Cyclization->BenzofuranCore Functionalization Functionalization (e.g., Acylation, Alkylation, Coupling Reactions) BenzofuranCore->Functionalization BioactiveDerivatives Biologically Active This compound Derivatives Functionalization->BioactiveDerivatives

References

The Therapeutic Arsenal of Benzofuran Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzofuran, a heterocyclic organic compound consisting of a fused benzene (B151609) and furan (B31954) ring, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have captured significant attention from the scientific community owing to their extensive spectrum of biological activities and their presence in numerous natural products and synthetically developed therapeutic agents.[1][2] First synthesized in 1870, the this compound core has since become a fundamental component in the quest for novel drugs to combat a wide array of diseases, including cancer, microbial infections, inflammation, and viral illnesses.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a special focus on their modulation of key signaling pathways.

Anticancer Potential

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] Their anticancer activity is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.[4]

Quantitative Data on Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 17i MCF-7 (Breast)2.90 ± 0.32[5]
MGC-803 (Gastric)5.85 ± 0.35[5]
H460 (Lung)2.06 ± 0.27[5]
A549 (Lung)5.74 ± 1.03[5]
THP-1 (Leukemia)6.15 ± 0.49[5]
Compound 10h L1210 (Leukemia)0.016[6]
FM3A/0 (Breast)0.018[6]
Molt4/C8 (Leukemia)0.021[6]
CEM/0 (Leukemia)0.024[6]
HeLa (Cervical)0.024[6]
This compound-piperazine hybrid 16 A549 (Lung)0.12[7]
SGC7901 (Gastric)2.75[7]
3-formylthis compound 3b SK-Hep-1 (Liver)5.365[8]
3-formylthis compound 3c SK-Hep-1 (Liver)6.013[8]
Key Signaling Pathways in Anticancer Activity

Rocaglamide (B1679497), a natural product with a cyclopenta[b]this compound core, exhibits potent anticancer properties by inhibiting protein synthesis.[1] It specifically targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase crucial for the initiation of translation.[1] By binding to eIF4A, rocaglamide clamps it onto specific mRNA transcripts, thereby preventing their translation into proteins essential for cancer cell proliferation and survival.[1]

G Rocaglamide Rocaglamide eIF4A eIF4A (RNA Helicase) Rocaglamide->eIF4A Binds to and inhibits Protein_Synthesis Protein Synthesis Rocaglamide->Protein_Synthesis Inhibits mRNA mRNA Transcripts (e.g., for cyclins, c-Myc) eIF4A->mRNA Unwinds mRNA secondary structure Ribosome Ribosome mRNA->Ribosome Binds to Ribosome->Protein_Synthesis Initiates Cell_Proliferation Cancer Cell Proliferation & Survival Protein_Synthesis->Cell_Proliferation Promotes

Caption: Rocaglamide's mechanism of inhibiting protein synthesis.

Certain 3-formylthis compound derivatives have been shown to inhibit the growth of hepatocellular carcinoma cells by blocking the RAS/RAF/MEK/ERK signaling pathway.[8] This is achieved by reducing the phosphorylation level of ERK (extracellular signal-related kinase), which in turn halts cell growth and promotes apoptosis.[8]

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes Benzofuran_Derivative 3-Formylthis compound Derivative Benzofuran_Derivative->ERK Inhibits phosphorylation

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway.

Experimental Protocols
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 or 72 hours.[3]

  • MTT Addition: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[9] this compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[9][10]

Quantitative Data on Antimicrobial and Antifungal Activity
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound-5-ol derivatives Various FungiPotent Activity[1]
Compound 13a Staphylococcus aureusSignificant Activity[10]
Escherichia coliSignificant Activity[10]
This compound-based pyrazoline-thiazoles Staphylococcus aureus-[7]
Bacillus subtilis-[7]
Escherichia coli-[7]
Pseudomonas aeruginosa-[7]
Candida albicans-[7]

Note: Specific MIC values for some compounds were not available in the reviewed literature, but their potent activity was highlighted.

Experimental Protocols
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The this compound derivative is serially diluted in a suitable growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

This compound derivatives have demonstrated notable anti-inflammatory potential by modulating key inflammatory mediators and signaling pathways.[11]

Mechanisms of Anti-inflammatory Action

This compound derivatives can exert their anti-inflammatory effects through several mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the production of pro-inflammatory prostaglandins.[11] They can also suppress the NF-κB (Nuclear Factor kappa B) signaling pathway, a central regulator of inflammation.[1][11]

G cluster_0 Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB IkappaB->NFkappaB Inhibits (in cytoplasm) Nucleus Nucleus NFkappaB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Induces Benzofuran_Derivative This compound Derivative Benzofuran_Derivative->IKK Inhibits

Caption: Suppression of the NF-κB signaling pathway.

Experimental Protocols
  • Animal Model: Wistar rats are typically used for this assay.

  • Compound Administration: The synthesized this compound derivatives are administered orally or intraperitoneally to the rats.

  • Induction of Edema: After a specific period, edema is induced in the rat's paw by injecting a phlogistic agent (e.g., carrageenan).

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after the induction of edema using a plethysmometer.

  • Evaluation of Anti-inflammatory Activity: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[12]

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as broad-spectrum antiviral agents.[13]

STING Agonism

Certain this compound derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway.[13] STING is involved in the innate immune response to cytosolic DNA and plays a crucial role in the induction of type I interferons (IFN-I), which are critical for antiviral defense.[13] By activating STING, these this compound derivatives can induce IFN-β transcription and inhibit the replication of viruses such as human coronaviruses, including SARS-CoV-2.[13]

G Benzofuran_Derivative This compound Derivative STING STING Benzofuran_Derivative->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Dimerizes & Translocates to IFN_beta IFN-β Gene Transcription Nucleus->IFN_beta Induces Antiviral_Response Antiviral Response IFN_beta->Antiviral_Response Leads to

Caption: this compound derivatives as STING agonists for antiviral response.

Experimental Protocols
  • Cell Transfection: HEK293T cells are co-transfected with a plasmid expressing STING and a luciferase reporter plasmid under the control of the human IFN-β promoter.

  • Compound Treatment: The transfected cells are treated with the this compound derivatives.

  • Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: An increase in luciferase activity indicates the induction of IFN-β promoter activity.[13]

Synthesis of this compound Derivatives

A variety of synthetic methodologies have been developed to construct the this compound scaffold and its derivatives, allowing for the introduction of diverse substituents to fine-tune their pharmacological properties.[1]

General Synthetic Workflow

G Starting_Materials Starting Materials (e.g., o-iodophenol, alkyne) Coupling_Reaction Coupling Reaction (e.g., Sonogashira) Starting_Materials->Coupling_Reaction Intermediate Intermediate Coupling_Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Benzofuran_Core This compound Core Cyclization->Benzofuran_Core Purification Purification (e.g., Chromatography) Benzofuran_Core->Purification Final_Product Substituted This compound Derivative Purification->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Key Synthetic Protocols

This one-pot synthesis is a powerful method for constructing 2-substituted benzofurans.[1]

  • To a solution of an ortho-iodophenol (1.0 eq.) in a suitable solvent (e.g., triethylamine), add a terminal alkyne (1.2 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI).

  • The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is worked up to isolate the desired this compound derivative.[1]

The this compound scaffold remains a highly fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the creation of extensive libraries of derivatives with diverse pharmacological profiles.[1] The comprehensive research into their biological activities has underscored their potential in treating a wide range of human diseases. Future research will likely focus on the development of more selective and potent this compound derivatives through detailed structure-activity relationship (SAR) studies, computational modeling, and further exploration of their mechanisms of action.[1]

References

The Multifaceted Biological Activities of Benzofuran Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, represents a core structural motif in a vast array of natural products and synthetic molecules. The inherent versatility of the this compound scaffold has made it a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of potent biological activities. This technical guide provides a comprehensive review of the significant pharmacological properties of this compound compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the mechanisms of action, quantitative activity data, and the experimental protocols used to evaluate these promising therapeutic agents.

Anticancer Activities of this compound Derivatives

This compound derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Key Signaling Pathways and Cellular Processes

A primary anticancer mechanism of certain this compound derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway .[3] This pathway is crucial for cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many cancers. Specific this compound compounds have been shown to effectively inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[3]

Another significant target for this compound-based anticancer agents is tubulin polymerization .[2][4] Microtubules are essential components of the cytoskeleton and play a critical role in cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

Furthermore, some this compound derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed in various cancers.[6] Inhibition of EGFR signaling can block downstream pathways that promote tumor growth. The induction of apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic pathways is a common outcome of treatment with various this compound derivatives.[5][7][8]

Quantitative Anticancer Activity Data

The antiproliferative activity of various this compound derivatives has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of selected this compound compounds against different cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Benzo[b]furan derivative 26MCF-7 (Breast)0.057[3]
Benzo[b]furan derivative 36MCF-7 (Breast)0.051[3]
This compound derivative 6gMDA-MB-231 (Breast)3.01[1]
This compound derivative 6gHCT-116 (Colon)5.20[1]
This compound derivative 6gHT-29 (Colon)9.13[1]
This compound derivative 6gHeLa (Cervical)11.09[1]
This compound-2-carboxamide 50gHCT-116 (Colon)0.87[5]
This compound-2-carboxamide 50gHeLa (Cervical)0.73[5]
This compound-2-carboxamide 50gHepG2 (Liver)5.74[5]
This compound-2-carboxamide 50gA549 (Lung)0.57[5]
This compound derivative 7Huh7 (Liver)22 (at 48h)[5]
Cyanothis compound derivative 3HePG2 (Liver)-[6]
Cyanothis compound derivative 11HePG2 (Liver)-[6]
This compound-isatin conjugate 5aSW-620 (Colon)8.7[8]
This compound-isatin conjugate 5aHT-29 (Colon)9.4[8]
This compound-isatin conjugate 5dSW-620 (Colon)6.5[8]
This compound-isatin conjugate 5dHT-29 (Colon)9.8[8]
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

This protocol is used to determine the effect of a compound on the progression of the cell cycle.

  • Cell Treatment: Treat cancer cells with the this compound derivative for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on the fluorescence intensity of PI.

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the this compound derivative, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., Akt, p-Akt, mTOR, caspase-3, Bcl-2, PARP) followed by incubation with secondary antibodies conjugated to an enzyme.

  • Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.

Signaling Pathway Diagrams

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Activates PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl-2 Bcl-2 Akt->Bcl-2 Inhibits Apoptosis Proliferation Proliferation mTOR->Proliferation Promotes Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Disruption leads to Bax Bax Bcl-2->Bax Inhibits Caspase-9 Caspase-9 Bax->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Benzofuran_EGFRi This compound (EGFR Inhibitor) Benzofuran_EGFRi->EGFR Inhibits Benzofuran_PI3Ki This compound (PI3K/Akt/mTOR Inhibitor) Benzofuran_PI3Ki->PI3K Inhibits Benzofuran_PI3Ki->Akt Inhibits Benzofuran_PI3Ki->mTOR Inhibits Benzofuran_Tubulini This compound (Tubulin Inhibitor) Benzofuran_Tubulini->Tubulin Inhibits Polymerization

Caption: Anticancer mechanisms of this compound derivatives.

Antimicrobial Activities of this compound Derivatives

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.[9]

Mechanism of Action

The antimicrobial mechanisms of this compound compounds are multifaceted. Some derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase , which is crucial for DNA replication.[9] Others are believed to disrupt the integrity of the microbial cell membrane, leading to cell death. In fungi, certain this compound derivatives have been shown to inhibit enzymes like N-myristoyltransferase , which is involved in protein modification and is essential for fungal viability.[9]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. The following table presents the MIC values of selected this compound derivatives against various microbial strains.

Compound ID/DescriptionMicrobial StrainMIC (µg/mL)Reference
Hydroxylated this compound (15, 16)Various Bacteria0.78-3.12 (MIC80)[9]
Phenyl substituted this compoundVarious Bacteria0.78-6.25 (MIC80)[9]
Fused this compound-Coumarin-Pyridine (30)P. chinchori25[9]
Fused this compound-Coumarin-Pyridine (30)A. fumigatus25[9]
Fused this compound-Coumarin-Pyridine (30)P. wortmanni100[9]
Pyridyl-benzofuran derivative (28)Fungal N-myristoyltransferase0.0075 (IC50)[9]
Pyridyl-benzofuran derivative (28)Antifungal activity0.03 (IC50)[9]
Pyridyl-benzofuran derivative (29)Fungal N-myristoyltransferase0.0057 (IC50)[9]
Pyridyl-benzofuran derivative (29)Antifungal activity0.035 (IC50)[9]
Aza-benzofuran (1)Salmonella typhimurium12.5[10]
Aza-benzofuran (1)Staphylococcus aureus12.5[10]
Oxa-benzofuran (6)Penicillium italicum12.5[10]
Oxa-benzofuran (6)Colletotrichum musae12.5-25[10]
This compound amide (6a, 6b, 6f)Various Bacteria6.25[11]
This compound-triazine (8e)E. coli, S. aureus, S. enteritidis32 (IC50)[12]
3-Benzofurancarboxylic acid deriv. (III, IV, VI)Gram-positive bacteria50-200[13]
3-Benzofurancarboxylic acid deriv. (VI, III)Candida species100[13]
Experimental Protocols

This method is used for the qualitative or semi-quantitative assessment of antibacterial activity.

  • Media and Inoculum Preparation: Prepare nutrient agar (B569324) plates and a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a fixed volume of the this compound derivative solution (at various concentrations) into the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Workflow Diagram

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results A Prepare bacterial inoculum (e.g., 0.5 McFarland) D Spread inoculum on agar plates A->D B Prepare nutrient agar plates B->D C Prepare this compound compound solutions F Add compound solutions to wells C->F E Create wells in the agar D->E E->F G Incubate plates (e.g., 37°C, 24h) F->G H Measure diameter of inhibition zones (mm) G->H I Compare with positive and negative controls H->I

Caption: Agar well diffusion assay workflow.

Anti-inflammatory Activities of this compound Derivatives

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. This compound derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[14][15]

Mechanism of Action: Inhibition of Inflammatory Mediators and Signaling

The anti-inflammatory effects of this compound compounds are largely attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).[10][14][15][16] This inhibition is often achieved through the suppression of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15] These pathways regulate the expression of numerous genes involved in the inflammatory response.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected this compound derivatives, typically measured as the IC50 for the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound ID/DescriptionAssayIC50 (µM)Reference
Piperazine/benzofuran hybrid 5dNO Inhibition52.23[14]
Aza-benzofuran (1)NO Inhibition17.3[10]
Aza-benzofuran (4)NO Inhibition16.5[10]
Fluorinated this compound (2)PGE2 Inhibition1.92[16]
Fluorinated this compound (3)PGE2 Inhibition1.48[16]
Fluorinated this compoundIL-6 Inhibition1.2 - 9.04[16]
Fluorinated this compoundCCL2 Inhibition1.5 - 19.3[16]
Fluorinated this compoundNO Inhibition2.4 - 5.2[16]
Fluorinated this compoundPGE2 Inhibition1.1 - 20.5[16]
This compound amide (6b)Paw oedema inhibition71.10% (at 2h)[11]
Experimental Protocols
  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Calculation: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the compound.

Signaling Pathway Diagram

anti_inflammatory_pathway LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 Activates MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates NF-κB NF-κB (p65) MAPK->NF-κB Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades IκBα->NF-κB Inhibits Pro-inflammatory Genes Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Genes Translocates to nucleus & Activates transcription Inflammatory Mediators NO, PGE2, TNF-α, IL-6 Pro-inflammatory Genes->Inflammatory Mediators Leads to production of Benzofuran_derivative This compound Derivative Benzofuran_derivative->MAPK Inhibits Benzofuran_derivative->IKK Inhibits

Caption: Anti-inflammatory mechanism of benzofurans.

Antioxidant Activities of this compound Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the aging process and various diseases. This compound derivatives have been shown to possess significant antioxidant properties.[17][18]

Mechanism of Action: Free Radical Scavenging

The primary antioxidant mechanism of many this compound compounds is their ability to act as free radical scavengers .[18] The hydroxyl groups often present on the this compound ring system can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The antioxidant capacity is influenced by the number and position of hydroxyl groups and other substituents on the this compound scaffold.[18]

Quantitative Antioxidant Activity Data

The antioxidant activity of this compound derivatives is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as IC50 or EC50 values.

Compound ID/DescriptionAssayIC50/EC50Reference
Stemofurans A-K and S-WDPPH radical scavenging-[18]
1,3-Benzofuran derivatives (61-63)Antioxidant activityEC50: 8.27-10.59 mM[17]
This compound-2-carboxamide (65)LPO inhibition62% inhibition at 100 µM[17]
This compound-2-carboxamide (65)DPPH radical scavenging23.5% inhibition at 100 µM[17]
7-methoxy-N-(substituted phenyl)this compound-2-carboxamide (1j)LPO inhibition62% inhibition at 100 µM[19]
7-methoxy-N-(substituted phenyl)this compound-2-carboxamide (1j)DPPH radical scavenging23.5% inhibition at 100 µM[19]
Experimental Protocols
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the this compound derivative.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance corresponds to the scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of radical scavenging activity, and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Workflow Diagram

antioxidant_workflow A Prepare DPPH radical solution (purple) C Mix DPPH solution with test samples A->C B Prepare this compound compound solutions (test samples) B->C D Incubate in the dark (e.g., 30 minutes) C->D E Measure absorbance at 517 nm (color changes to yellow) D->E F Calculate % radical scavenging and determine IC50 E->F

Caption: DPPH radical scavenging assay workflow.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds with a wide array of significant biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents underscores their potential for the development of novel therapeutics. The diverse mechanisms of action, including the modulation of key signaling pathways and inhibition of essential enzymes, provide multiple avenues for targeted drug design. This technical guide has provided a comprehensive overview of the biological activities of this compound compounds, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. It is anticipated that this resource will be valuable for researchers and professionals in the field of drug discovery and development, facilitating further investigation and optimization of this important class of heterocyclic compounds.

References

Toxicological Profile of Simple Benzofuran Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of simple benzofuran compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document delves into the metabolism, genotoxicity, carcinogenicity, and organ-specific toxicities of benzofurans, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams.

Introduction to this compound

This compound is a heterocyclic organic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring. The this compound moiety is a common scaffold in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its presence in pharmaceuticals, agrochemicals, and industrial chemicals necessitates a thorough understanding of its toxicological properties. This guide focuses on the core this compound structure and simple derivatives, providing a foundation for assessing the safety of more complex molecules.

Metabolism and Metabolic Activation

The biotransformation of this compound is a critical determinant of its toxicity. The liver is the primary site of metabolism, where cytochrome P450 (CYP) enzymes play a central role.

Metabolic Pathways

Metabolism of this compound primarily proceeds through oxidative pathways catalyzed by CYP enzymes, particularly CYP1A1 and CYP2E1. The key metabolic activation step involves the formation of a reactive epoxide intermediate, this compound-2,3-oxide.[2][3] This epoxide is a highly reactive electrophile that can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and toxicity.[4]

The this compound-2,3-oxide can undergo further metabolic transformations:

  • Detoxification: The epoxide can be hydrolyzed by epoxide hydrolase to form the less reactive trans-dihydrodiol. It can also be conjugated with glutathione (B108866) (GSH), either spontaneously or catalyzed by glutathione S-transferases (GSTs), to form a mercapturic acid precursor that is eventually excreted.

  • Rearrangement: The epoxide can rearrange to form phenolic metabolites.

The balance between metabolic activation and detoxification pathways is a crucial factor in determining the overall toxicity of this compound.

This compound Metabolic Pathway This compound This compound ReactiveEpoxide This compound-2,3-oxide (Reactive Intermediate) This compound->ReactiveEpoxide CYP450 (e.g., CYP1A1, CYP2E1) Detoxification Detoxification Products (trans-dihydrodiol, GSH conjugates) ReactiveEpoxide->Detoxification Epoxide Hydrolase, GST MacromolecularAdducts Macromolecular Adducts (DNA, Protein) ReactiveEpoxide->MacromolecularAdducts Covalent Binding CellularDamage Cellular Damage & Toxicity MacromolecularAdducts->CellularDamage

Caption: Metabolic activation of this compound to a reactive epoxide intermediate.

Genotoxicity

This compound has demonstrated genotoxic potential in various in vitro and in vivo test systems. This genotoxicity is primarily attributed to the formation of the reactive epoxide metabolite that can form DNA adducts, leading to mutations and chromosomal damage.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemicals. This compound has been shown to be mutagenic in certain strains of Salmonella typhimurium, particularly in the presence of a metabolic activation system (S9 fraction from rat liver), which provides the necessary CYP enzymes to convert this compound into its reactive epoxide.[4]

In Vivo Micronucleus Assay

The in vivo micronucleus test in rodents is a key assay for evaluating the clastogenic (chromosome-breaking) and aneugenic (chromosome loss) potential of a substance. Studies have shown that this compound can induce a significant increase in the frequency of micronucleated erythrocytes in the bone marrow of mice, indicating its potential to cause chromosomal damage in vivo.[5]

Carcinogenicity

Chronic exposure to this compound has been demonstrated to be carcinogenic in animal studies. The carcinogenic effects are observed in multiple organs, consistent with its genotoxic and organ-toxic properties.

Rodent Carcinogenicity Studies

Long-term gavage studies conducted by the National Toxicology Program (NTP) in rats and mice have provided clear evidence of the carcinogenic activity of this compound. In these studies, this compound administration was associated with an increased incidence of:

  • Hepatocellular neoplasms (adenomas and carcinomas) in male and female mice.

  • Forestomach neoplasms (squamous cell papillomas and carcinomas) in male mice.

  • Alveolar/bronchiolar neoplasms (adenomas and carcinomas) in male and female mice.

  • Renal tubule neoplasms (adenomas and carcinomas) in male rats.[6]

Organ-Specific Toxicity

This compound exhibits toxicity in several target organs, most notably the liver and kidneys.

Hepatotoxicity

The liver is a primary target for this compound toxicity due to its central role in metabolizing the compound to its reactive epoxide.

The hepatotoxicity of this compound is a multi-faceted process involving:

  • Metabolic Activation: As previously discussed, the formation of the this compound-2,3-oxide is the initiating event.

  • Mitochondrial Dysfunction: this compound and its metabolites can impair mitochondrial function, leading to decreased ATP production, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP).[7][8] This disruption of mitochondrial homeostasis can trigger apoptotic and necrotic cell death pathways.

  • Oxidative Stress: The generation of ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA.

  • Covalent Binding and Cellular Necrosis: The reactive epoxide can bind to cellular proteins, disrupting their function and leading to hepatocellular necrosis.[9]

This compound Hepatotoxicity Pathway This compound This compound MetabolicActivation Metabolic Activation (CYP450) This compound->MetabolicActivation ReactiveEpoxide This compound-2,3-oxide MetabolicActivation->ReactiveEpoxide MitochondrialDysfunction Mitochondrial Dysfunction ReactiveEpoxide->MitochondrialDysfunction OxidativeStress Oxidative Stress (ROS) ReactiveEpoxide->OxidativeStress CovalentBinding Covalent Binding to Macromolecules ReactiveEpoxide->CovalentBinding HepatocellularInjury Hepatocellular Injury (Apoptosis, Necrosis) MitochondrialDysfunction->HepatocellularInjury OxidativeStress->HepatocellularInjury CovalentBinding->HepatocellularInjury

Caption: Key mechanisms involved in this compound-induced hepatotoxicity.

Nephrotoxicity

The kidneys are another significant target for this compound-induced toxicity, particularly with chronic exposure. The mechanisms of nephrotoxicity are less well-characterized than those of hepatotoxicity but are thought to involve the local metabolic activation of this compound within the kidney or the transport of reactive metabolites from the liver to the kidneys.[9] Histopathological findings in animal studies include tubular cell degeneration, necrosis, and regeneration.[10][11]

Quantitative Toxicity Data

The following tables summarize the quantitative toxicity data for this compound from studies in rodents. These values, including the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), are crucial for risk assessment.

Table 1: Acute and Subchronic Oral Toxicity of this compound in Rodents

SpeciesSexDurationRouteNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects Observed at LOAELReference
RatM/F14 daysGavage-500Death (1/5 females)[9]
MouseM/F14 daysGavage-31.25Death[9]
RatM13 weeksGavage62.5125Hepatocellular necrosis[9]
RatF13 weeksGavage125250Death, hepatocellular necrosis, nephropathy[9]
MouseM13 weeksGavage-62.5Death[9]
MouseF13 weeksGavage250500Death[9]

Table 2: Chronic Oral Toxicity and Carcinogenicity of this compound in Rodents

SpeciesSexDurationRouteNOAEL (mg/kg/day)LOAEL (mg/kg/day)Carcinogenic Effects at LOAELReference
RatM103 weeksGavage-30Decreased survival due to nephropathy[9]
RatF103 weeksGavage60120Renal tubule hyperplasia[9]
MouseM103 weeksGavage-60Hepatocellular and forestomach neoplasms[9]
MouseF103 weeksGavage-120Hepatocellular and alveolar/bronchiolar neoplasms[9]

Experimental Protocols

This section provides detailed methodologies for key toxicological assays relevant to the assessment of this compound and its derivatives. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Test (Bacterial Reverse Mutation Assay) - OECD 471

This protocol outlines the procedure for the plate incorporation method.

Objective: To determine the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102).[4]

  • Minimal glucose agar (B569324) plates (Vogel-Bonner Medium E with 2% glucose).

  • Top agar (0.6% agar, 0.5% NaCl) containing a trace amount of L-histidine and D-biotin.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Positive controls (e.g., sodium azide (B81097) for TA1535, 2-nitrofluorene (B1194847) for TA98, benzo[a]pyrene (B130552) with S9 for TA100).

  • Negative/solvent control.

  • S9 fraction from the liver of Aroclor 1254-induced rats, with cofactor solution (S9 mix).

Procedure:

  • Strain Preparation: Grow overnight cultures of the S. typhimurium tester strains in nutrient broth at 37°C with shaking.

  • Plate Labeling: Label minimal glucose agar plates with the tester strain, test compound concentration, and presence or absence of S9 mix.

  • Assay Mixture Preparation: To a sterile tube, add in the following order:

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound solution at the desired concentration.

    • 0.5 mL of phosphate (B84403) buffer (for assays without metabolic activation) or 0.5 mL of S9 mix (for assays with metabolic activation).

  • Pre-incubation (Optional but Recommended): Incubate the mixture at 37°C for 20-30 minutes.

  • Addition of Top Agar: Add 2.0 mL of molten top agar (maintained at 45°C) to the mixture, vortex briefly, and pour the entire contents onto the surface of a minimal glucose agar plate.

  • Incubation: Gently tilt and rotate the plate to ensure an even distribution of the top agar. Allow the top agar to solidify and incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a dose-related increase in the number of revertant colonies to a level at least twice that of the solvent control.[12]

Ames Test Workflow Start Start PrepareCultures Prepare Bacterial Cultures Start->PrepareCultures PreparePlates Prepare Assay Plates PrepareCultures->PreparePlates MixComponents Mix Bacteria, Test Compound, and S9 Mix (or Buffer) PreparePlates->MixComponents AddTopAgar Add Top Agar and Pour onto Plates MixComponents->AddTopAgar Incubate Incubate at 37°C for 48-72h AddTopAgar->Incubate CountColonies Count Revertant Colonies Incubate->CountColonies AnalyzeData Analyze Data and Determine Mutagenicity CountColonies->AnalyzeData End End AnalyzeData->End

Caption: A simplified workflow for the Ames test.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

Objective: To determine the potential of a test substance to induce chromosomal damage in vivo by assessing the formation of micronuclei in erythrocytes.

Materials:

  • Rodent species (typically mice or rats).[13]

  • Test compound (this compound).

  • Vehicle for administration (e.g., corn oil).

  • Positive control (e.g., cyclophosphamide).

  • Negative/vehicle control.

  • Fetal bovine serum (FBS).

  • Staining solution (e.g., Giemsa, acridine (B1665455) orange).

  • Microscope slides.

Procedure:

  • Animal Selection and Acclimation: Use healthy, young adult animals. Acclimate them to laboratory conditions for at least 5 days.

  • Dose Selection: Conduct a preliminary range-finding study to determine the maximum tolerated dose (MTD). Select at least three dose levels for the main study, with the highest dose being the MTD or 2000 mg/kg, whichever is lower.[13]

  • Treatment: Administer the test compound to the animals, typically via oral gavage or intraperitoneal injection, for one or more days. Include positive and negative control groups. Use at least 5 animals per sex per group.[14]

  • Bone Marrow Collection: At appropriate time points after the final dose (typically 24 and 48 hours), euthanize the animals and collect bone marrow from the femur or tibia.[7]

  • Slide Preparation: Flush the bone marrow with FBS and centrifuge to pellet the cells. Resuspend the pellet and prepare smears on microscope slides.

  • Staining: Air-dry the slides and stain them to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature) and to visualize micronuclei.

  • Scoring: Under a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.[7]

  • Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.[15]

In Vivo Micronucleus Assay Workflow Start Start AnimalAcclimation Animal Acclimation Start->AnimalAcclimation DoseAdministration Dose Administration (Test Compound, Controls) AnimalAcclimation->DoseAdministration BoneMarrowCollection Bone Marrow Collection DoseAdministration->BoneMarrowCollection SlidePreparation Prepare and Stain Bone Marrow Smears BoneMarrowCollection->SlidePreparation MicroscopicAnalysis Microscopic Analysis (Score Micronuclei) SlidePreparation->MicroscopicAnalysis DataAnalysis Statistical Analysis of Data MicroscopicAnalysis->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the in vivo micronucleus assay.

Cytochrome P450 Induction Assay in Primary Human Hepatocytes

Objective: To evaluate the potential of a test compound to induce the expression and activity of major CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) in a metabolically competent in vitro system.

Materials:

  • Cryopreserved primary human hepatocytes.

  • Hepatocyte culture medium and supplements.

  • Collagen-coated culture plates.

  • Test compound (this compound).

  • Positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin (B610482) for CYP3A4).[8][16]

  • Negative/vehicle control (e.g., DMSO).

  • Probe substrates for specific CYP enzymes (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, midazolam for CYP3A4).[17]

  • LC-MS/MS system for metabolite analysis.

  • Reagents for mRNA extraction and qRT-PCR (optional).

Procedure:

  • Hepatocyte Plating: Thaw and plate primary human hepatocytes on collagen-coated plates and allow them to form a monolayer.

  • Compound Treatment: After cell attachment and stabilization (typically 24-48 hours), treat the hepatocytes with various concentrations of the test compound, positive controls, and a vehicle control for 48-72 hours. Replace the medium with fresh compound-containing medium every 24 hours.[18]

  • CYP Activity Assay:

    • After the treatment period, wash the cells and incubate them with a cocktail of probe substrates for a defined period.

    • Collect the supernatant and analyze the formation of specific metabolites using a validated LC-MS/MS method.

  • mRNA Analysis (Optional):

    • Lyse the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of CYP1A2, CYP2B6, and CYP3A4 mRNA.

  • Data Analysis: Calculate the fold induction of CYP activity or mRNA expression relative to the vehicle control. A compound is typically considered an inducer if it causes a concentration-dependent increase in activity or expression, often with a threshold of a 2-fold increase over the control.[8]

CYP450 Induction Assay Workflow Start Start PlateHepatocytes Plate Primary Human Hepatocytes Start->PlateHepatocytes TreatWithCompound Treat with Test Compound and Controls (48-72h) PlateHepatocytes->TreatWithCompound AssayCYPActivity Assay CYP Enzyme Activity (Probe Substrates & LC-MS/MS) TreatWithCompound->AssayCYPActivity AnalyzeMRNA Analyze CYP mRNA Expression (qRT-PCR, Optional) TreatWithCompound->AnalyzeMRNA CalculateInduction Calculate Fold Induction AssayCYPActivity->CalculateInduction AnalyzeMRNA->CalculateInduction End End CalculateInduction->End

Caption: Workflow for a cytochrome P450 induction assay.

Conclusion

The toxicological profile of simple this compound compounds is characterized by metabolic activation to a reactive epoxide, leading to genotoxicity, carcinogenicity, and organ-specific toxicities, particularly in the liver and kidneys. A thorough understanding of these toxicological endpoints and the underlying mechanisms is essential for the safe development and use of this compound-containing molecules. The experimental protocols provided in this guide offer a framework for the systematic evaluation of the toxicological properties of novel this compound derivatives. Researchers and drug development professionals are encouraged to utilize this information to inform their safety assessment strategies and to design safer chemical entities.

References

A Technical Guide to the Historical Discovery and Synthesis of Benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive historical overview of the discovery and synthesis of benzofuran, a core heterocyclic scaffold in numerous natural products and pharmacologically active compounds. The document details the initial isolation and key synthetic milestones, offering experimental protocols for seminal reactions and quantitative data where available.

Discovery and Initial Isolation

This compound, also known historically as coumarone, was first identified as a constituent of coal tar. This complex mixture of organic compounds, produced during the coking of coal, served as the primary source for many aromatic compounds in the 19th and early 20th centuries. The isolation from this natural source marked the initial discovery of the this compound ring system.

The Dawn of Synthetic Benzofurans: The Perkin Rearrangement

The first synthesis of a this compound derivative was achieved in 1870 by the renowned English chemist William Henry Perkin. His pioneering work, published in the Journal of the Chemical Society, described the conversion of coumarin (B35378) to a this compound structure, a reaction now known as the Perkin rearrangement.[1] This reaction involves the ring contraction of a 2-halocoumarin upon treatment with a base to yield a this compound-2-carboxylic acid.

The general mechanism of the Perkin rearrangement proceeds through the following key steps:

  • Base-catalyzed ring opening: The hydroxide (B78521) ion attacks the carbonyl group of the lactone in the 2-halocoumarin, leading to the opening of the pyrone ring to form a phenolate (B1203915) and a carboxylate.

  • Intramolecular nucleophilic substitution: The newly formed phenoxide then acts as a nucleophile, attacking the α-carbon bearing the halogen in an intramolecular fashion.

  • Cyclization and rearomatization: This intramolecular attack results in the formation of the five-membered furan (B31954) ring, with subsequent elimination of the halide ion and protonation to yield the this compound-2-carboxylic acid.

Perkin_Rearrangement

Experimental Protocol for the Perkin Rearrangement (Traditional Method)

Reactants:

  • 3-Bromocoumarin (1 equivalent)

  • Sodium hydroxide (excess)

  • Ethanol (B145695) (solvent)

Procedure:

  • Dissolve the 3-bromocoumarin in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the mixture to reflux and maintain reflux for approximately 3 hours.

  • After the reaction is complete (monitored by thin-layer chromatography), cool the mixture to room temperature.

  • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound-2-carboxylic acid.

Quantitative Data (Representative): Traditional methods for the Perkin rearrangement often result in quantitative yields of the corresponding this compound-2-carboxylic acid.[2]

Further Historical Synthetic Developments: The von Kostanecki-Robinson Reaction

Following Perkin's discovery, other methods for the synthesis of benzofurans were developed. Among the notable classical methods is the von Kostanecki-Robinson reaction (also known as the Kostanecki acylation), which is primarily used for the synthesis of chromones and coumarins, but can be adapted for this compound synthesis. This reaction, developed by Stanisław Kostanecki, involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride (B1165640), followed by cyclization. While direct synthesis of benzofurans is a less common application of this reaction, modifications and subsequent transformations of the initial products can lead to this compound derivatives.

The mechanism of the von Kostanecki acylation involves three main stages:

  • O-acylation: The phenolic hydroxyl group of the o-hydroxyaryl ketone is acylated by the acid anhydride.

  • Intramolecular aldol (B89426) condensation: An intramolecular aldol-type condensation occurs, leading to the formation of a cyclic intermediate.

  • Dehydration: Elimination of a water molecule results in the formation of the final chromone (B188151) or coumarin product.

von_Kostanecki_Acylation

Experimental Protocol for a von Kostanecki-type Synthesis Leading to Benzofurans

A direct and high-yielding von Kostanecki synthesis of a simple this compound is not the primary application of this reaction. However, the following provides a general protocol for the acylation and cyclization that forms the basis of this methodology.

Reactants:

  • o-Hydroxyacetophenone (1 equivalent)

  • Sodium acetate (B1210297) (or other base catalyst)

  • Acetic anhydride (or other aliphatic acid anhydride)

Procedure:

  • A mixture of o-hydroxyacetophenone, anhydrous sodium acetate, and a slight excess of acetic anhydride is heated at a high temperature (typically 150-180 °C) for several hours.

  • The reaction mixture is then cooled and poured into water.

  • The resulting solid is collected by filtration, washed with water, and then treated with a dilute sodium carbonate solution to remove any acidic byproducts.

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data: The yields for von Kostanecki acylations can vary widely depending on the specific substrates and reaction conditions, but are often in the moderate to good range for the synthesis of chromones and coumarins.

Summary of Historical Synthetic Methods

The following table summarizes the key features of the early, historically significant methods for the synthesis of benzofurans.

Reaction NamePrecursorsReagentsProductYear of DiscoveryKey Features
Perkin Rearrangement 2-HalocoumarinsBase (e.g., NaOH)This compound-2-carboxylic acids1870First synthesis of a this compound derivative; involves a ring contraction.
von Kostanecki Acylation o-Hydroxyaryl ketonesAcid anhydride, Base (e.g., NaOAc)Primarily chromones/coumarins, adaptable for benzofuransLate 19th CenturyInvolves acylation followed by intramolecular cyclization.

Logical Progression of this compound Synthesis

The historical development of this compound synthesis has progressed from these early, often harsh, methods to more sophisticated and versatile strategies. The initial reliance on naturally derived or simply functionalized precursors has given way to a wide array of catalytic and metal-free approaches that allow for the construction of highly substituted and complex this compound derivatives. This evolution has been driven by the increasing importance of benzofurans in medicinal chemistry and materials science.

Synthesis_Progression Discovery Discovery from Natural Sources (Coal Tar) Perkin Perkin Rearrangement (1870) (First Synthesis) Discovery->Perkin Need for Synthetic Access Classical_Methods Other Classical Methods (e.g., von Kostanecki) Perkin->Classical_Methods Expansion of Synthetic Routes Modern_Catalysis Modern Catalytic Methods (Pd, Cu, Ni, etc.) Classical_Methods->Modern_Catalysis Quest for Higher Efficiency and Broader Scope

This guide provides a foundational understanding of the historical context of this compound chemistry, which is essential for researchers and professionals in the field of drug development. The pioneering work of early chemists laid the groundwork for the vast and diverse synthetic methodologies available today for the construction of this important heterocyclic system.

References

Benzofuran: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a versatile starting point for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core in drug discovery, detailing its synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and experimental methodologies.

The this compound Core: A Versatile Pharmacophore

This compound and its derivatives are found in numerous natural products and have been successfully incorporated into a variety of clinically approved drugs.[1] The inherent bioactivity of this scaffold has spurred extensive research, revealing a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and psychoactive properties.[2][3] The structural rigidity of the this compound ring system, combined with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity.

Synthetic Methodologies for this compound Derivatives

The construction of the this compound nucleus can be achieved through various synthetic routes. A common and versatile method involves the Claisen-Schmidt condensation to form chalcone (B49325) intermediates, which can then be cyclized to afford the this compound ring.

General Synthesis of this compound-Chalcone Hybrids

A widely employed synthetic route to this compound-chalcone derivatives, known for their significant anticancer and antimicrobial activities, is outlined below.[4][5]

Protocol:

  • Synthesis of the this compound Ketone Intermediate: A substituted 2-hydroxybenzaldehyde is reacted with an α-haloketone (e.g., chloroacetone) in the presence of a base such as potassium carbonate in a suitable solvent like methanol (B129727). The reaction mixture is typically heated under reflux.[4]

  • Functional Group Interconversion (if necessary): For instance, a nitro group on the this compound intermediate can be reduced to an amino group using iron powder in the presence of ammonium (B1175870) chloride.[4]

  • Claisen-Schmidt Condensation: The this compound ketone intermediate is then reacted with a variety of substituted benzaldehydes in the presence of a strong base, such as aqueous potassium hydroxide, in a protic solvent like methanol at room temperature.[5] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is worked up, typically by pouring it into cold water to precipitate the chalcone derivative. The solid product is then filtered, dried, and purified by recrystallization from a suitable solvent like ethanol.[5]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated potent activity against a range of diseases, with extensive research focused on their anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[6][7]

Table 1: Anticancer Activity of Representative this compound Derivatives (IC50 values in µM)

Compound ClassCompound IDCancer Cell LineIC50 (µM)Reference
Benzo[b]furan26MCF-7 (Breast)0.057[6]
Benzo[b]furan36MCF-7 (Breast)0.051[6]
This compound-Chalcone4gHeLa (Cervical)5.61[4]
This compound-Chalcone4gHCC1806 (Breast)5.93[4]
This compound-Chalcone4nHeLa (Cervical)3.18[4]
3-Amidothis compound28gMDA-MB-231 (Breast)3.01[8]
3-Amidothis compound28gHCT-116 (Colon)5.20[8]
This compound-isatin conjugate5aSW-620 (Colorectal)9.4[9]
This compound-isatin conjugate5aHT-29 (Colorectal)8.7[9]
This compound-isatin conjugate5dHT-29 (Colorectal)9.8[9]
Piperazine-based this compound38A549 (Lung)25.15[8]
Piperazine-based this compound38K562 (Leukemia)29.66[8]
Antimicrobial Activity

The this compound scaffold is also a promising platform for the development of novel antimicrobial agents to combat drug-resistant pathogens.

Table 2: Antimicrobial Activity of Representative this compound Derivatives (MIC values)

Compound IDBacterial/Fungal StrainMICReference
1Salmonella typhimurium12.5 µg/mL[10]
1Escherichia coli25 µg/mL[10]
1Staphylococcus aureus12.5 µg/mL[10]
2Staphylococcus aureus25 µg/mL[10]
5Penicillium italicum12.5 µg/mL[10]
6Colletotrichum musae12.5-25 µg/mL[10]
This compound ketoxime 38Staphylococcus aureus0.039 µg/mL[11]
This compound ketoxime derivativesCandida albicans0.625-2.5 µg/mL[11]
This compound-triazine 8eEscherichia coli32 µg/mL[12]
This compound-triazine 8eBacillus subtilis125 µg/mL[12]
This compound-triazine 8eStaphylococcus aureus32 µg/mL[12]
This compound-triazine 8eSalmonella enteritidis32 µg/mL[12]

Key Signaling Pathways and Mechanisms of Action

The anticancer effects of many this compound derivatives are attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain benzo[b]furan derivatives have been shown to potently inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[6]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis inhibits This compound This compound Derivative This compound->PI3K inhibits This compound->Akt inhibits This compound->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding components of this pathway are common in human cancers.[13][14] this compound-based compounds have been investigated as inhibitors of this pathway.

Ras_Raf_MEK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound Derivative This compound->Raf inhibits This compound->MEK inhibits

Caption: this compound derivatives as inhibitors of the Ras/Raf/MEK/ERK signaling pathway.

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of newly synthesized this compound derivatives is a critical step in the drug discovery process. Standardized and robust experimental protocols are essential for generating reliable and reproducible data.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][15]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized this compound compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 or 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: A generalized workflow for the MTT assay to determine the anticancer activity of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay

To elucidate the mechanism of action, enzyme inhibition assays are performed. For example, the inhibitory effect of this compound derivatives on tyrosinase, a key enzyme in melanin (B1238610) synthesis, can be assessed.[16]

Protocol:

  • Preparation of Reagents: Prepare a buffer solution (e.g., phosphate (B84403) buffer), a solution of the enzyme (e.g., mushroom tyrosinase), a solution of the substrate (e.g., L-DOPA), and solutions of the test this compound compounds and a positive control inhibitor (e.g., kojic acid) in DMSO.

  • Assay Procedure: In a 96-well plate, add the buffer, the enzyme solution, and the test compound or control. Pre-incubate the mixture.

  • Initiation of Reaction: Start the reaction by adding the substrate solution to all wells.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome (B613829) formation) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Receptor Binding Assay

Competitive binding assays are used to determine the affinity of a compound for a specific receptor. For instance, the binding of this compound derivatives to cannabinoid receptors (CB1 and CB2) can be evaluated.[17][18]

Protocol:

  • Preparation of Materials: Prepare a binding buffer, membranes from cells expressing the target receptor (e.g., hCB2), a radiolabeled ligand (e.g., [3H]CP-55,940), and solutions of the unlabeled test compounds.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its presence in a wide range of biologically active molecules, coupled with the amenability to chemical modification, ensures its continued exploration for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this privileged structure. Future efforts in this area will likely focus on the development of more selective and potent this compound derivatives, as well as the exploration of novel biological targets.

References

An In-Depth Technical Guide to Common Benzofuran-Containing Approved Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif frequently incorporated into the core structures of a diverse range of clinically approved pharmaceuticals. Its unique physicochemical properties contribute to favorable interactions with various biological targets, leading to a broad spectrum of therapeutic applications. This technical guide provides a detailed overview of common approved drugs containing the this compound moiety, with a focus on their mechanisms of action, quantitative pharmacological data, and the experimental methodologies used for their characterization.

Antiarrhythmic Agents: Amiodarone (B1667116) and Dronedarone (B1670951)

Amiodarone and its derivative, dronedarone, are potent antiarrhythmic drugs that exhibit complex electrophysiological effects on cardiac tissue. Their primary mechanism involves the blockade of multiple ion channels, leading to the prolongation of the cardiac action potential and refractory period.

Mechanism of Action

Both amiodarone and dronedarone are classified as Class III antiarrhythmic agents, but they also possess properties of Classes I, II, and IV.[1][2][3][4][5] Their primary actions include:

  • Potassium Channel Blockade (Class III): Inhibition of the delayed rectifier potassium currents (IKr and IKs) prolongs the repolarization phase (phase 3) of the cardiac action potential.[1][4]

  • Sodium Channel Blockade (Class I): They block sodium channels, which slows the upstroke of the action potential (phase 0) and conduction velocity.[1][2]

  • Anti-adrenergic Action (Class II): Non-competitive antagonism of alpha- and beta-adrenergic receptors reduces the effects of sympathetic stimulation on the heart.[1][6]

  • Calcium Channel Blockade (Class IV): Inhibition of L-type calcium channels slows atrioventricular (AV) node conduction.[1][2]

Dronedarone was developed as an analog of amiodarone with a modified chemical structure to reduce the iodine-related adverse effects and tissue accumulation associated with the parent drug.[3][7]

Quantitative Data
DrugTargetParameterValueCell Line/SystemReference
AmiodaroneNa+/Ca2+ Exchanger (NCX)IC503.3 µMGuinea-pig ventricular myocytes[6]
AmiodaronehERG-T618I Mutant K+ ChannelIC504.56 µMHEK293 cells[8]
AmiodaroneWild-Type hERG K+ ChannelIC502.51 µMHEK293 cells[8]
DronedaroneMultiple Ion Channels---[3][9]

Further quantitative data from various studies are available but often presented in the context of complex electrophysiological parameters rather than simple IC50 values.

Signaling Pathway

cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_Channel Voltage-gated Na+ Channel Reduced_Conduction Reduced Conduction Velocity Na_Channel->Reduced_Conduction K_Channel Delayed Rectifier K+ Channel Prolonged_AP Prolonged Action Potential Duration K_Channel->Prolonged_AP Ca_Channel L-type Ca2+ Channel Reduced_HR Reduced Heart Rate & AV Conduction Ca_Channel->Reduced_HR Beta_Receptor Beta-Adrenergic Receptor Beta_Receptor->Reduced_HR Amiodarone_Dronedarone Amiodarone / Dronedarone Amiodarone_Dronedarone->Na_Channel Inhibits (Class I) Amiodarone_Dronedarone->K_Channel Inhibits (Class III) Amiodarone_Dronedarone->Ca_Channel Inhibits (Class IV) Amiodarone_Dronedarone->Beta_Receptor Antagonizes (Class II)

Mechanism of Action of Amiodarone and Dronedarone.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade

This protocol describes the measurement of ion channel currents in isolated cardiomyocytes to assess the inhibitory effects of amiodarone or dronedarone.

  • Cell Isolation:

    • Isolate ventricular myocytes from adult guinea pigs or rats via enzymatic digestion.

    • Store the isolated cells in a Tyrode solution at room temperature.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

    • The internal (pipette) solution should contain (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2 with KOH.

    • The external (bath) solution should be a Tyrode solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

    • Transfer the myocytes to a recording chamber on an inverted microscope stage.

    • Establish a whole-cell patch-clamp configuration.

  • Data Acquisition and Analysis:

    • To record specific ion currents (e.g., IKr, IKs, INa, ICa), apply specific voltage-clamp protocols.

    • For example, to measure the delayed rectifier potassium current (IK), hold the cell at -40 mV and apply depolarizing pulses to various potentials (e.g., from -30 mV to +60 mV).

    • After obtaining a stable baseline recording, perfuse the bath with the external solution containing various concentrations of amiodarone or dronedarone.

    • Record the currents in the presence of the drug and measure the reduction in current amplitude.

    • Calculate the percentage of inhibition at each drug concentration and plot a dose-response curve to determine the IC50 value.

Antidepressant: Vilazodone (B1662482)

Vilazodone is an antidepressant with a dual mechanism of action, combining selective serotonin (B10506) reuptake inhibition with partial agonism at serotonin 5-HT1A receptors.[10][11][12]

Mechanism of Action

Vilazodone's therapeutic effect is attributed to its ability to enhance serotonergic neurotransmission through two distinct mechanisms:[13][14]

  • Serotonin Transporter (SERT) Inhibition: Vilazodone binds with high affinity to the serotonin transporter, blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its concentration.[11][15]

  • 5-HT1A Receptor Partial Agonism: It acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which is thought to accelerate the desensitization of these receptors, leading to a more rapid increase in serotonin release compared to traditional SSRIs.[11][13] It also has activity at postsynaptic 5-HT1A receptors.

This dual action classifies vilazodone as a Serotonin Partial Agonist and Reuptake Inhibitor (SPARI).[11]

Quantitative Data
DrugTargetParameterValueCell Line/SystemReference
VilazodoneHuman Serotonin Transporter (SERT)IC501.6 nM-[11]
VilazodoneHuman Serotonin Transporter (SERT)Ki0.1 nM-[11]
VilazodoneHuman 5-HT1A ReceptorIC502.1 nM-[11]
VilazodoneHuman 5-HT1A ReceptorIC500.2 nMHuman recombinant[16]
VilazodoneHuman Serotonin Transporter (SERT)IC500.5 nMHuman recombinant[16]

Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_Vesicle Serotonin (5-HT) Vesicles 5HT_Synapse Serotonin (5-HT) 5HT_Vesicle->5HT_Synapse Release SERT Serotonin Transporter (SERT) Increased Synaptic 5-HT 5HT1A_Auto 5-HT1A Autoreceptor Accelerated Desensitization 5HT_Synapse->SERT Reuptake 5HT_Synapse->5HT1A_Auto Binds 5HT_Receptor Postsynaptic 5-HT Receptors Enhanced Neurotransmission 5HT_Synapse->5HT_Receptor Binds Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->5HT1A_Auto Partial Agonist

Dual Mechanism of Action of Vilazodone.
Experimental Protocol: Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human serotonin transporter.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human serotonin transporter (hSERT).

    • Harvest the cells and homogenize them in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total binding wells: Assay buffer, radioligand, and cell membranes.

      • Non-specific binding wells: Assay buffer, radioligand, a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine), and cell membranes.

      • Competition wells: Assay buffer, radioligand, serially diluted test compound (e.g., vilazodone), and cell membranes.

    • Use a suitable radioligand, such as [3H]citalopram, at a concentration close to its Kd value.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting and Data Analysis:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypnotic Agent: Ramelteon (B1678794)

Ramelteon is a melatonin (B1676174) receptor agonist used for the treatment of insomnia, particularly difficulty with sleep onset.[17][18][19]

Mechanism of Action

Ramelteon's hypnotic effect is mediated by its selective agonism at melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.[20][21]

  • MT1 Receptor Agonism: Activation of MT1 receptors is thought to promote sleepiness.

  • MT2 Receptor Agonism: Activation of MT2 receptors is believed to be involved in the phase-shifting effects on the circadian rhythm.[20]

By mimicking the action of endogenous melatonin, ramelteon helps to regulate the sleep-wake cycle.[19]

Quantitative Data
DrugTargetParameterValueCell Line/SystemReference
RamelteonHuman MT1 ReceptorKi14 pMCHO cells[22][23]
RamelteonHuman MT2 ReceptorKi112 pMCHO cells[22][23]
RamelteonHuman MT1 ReceptorIC50 (cAMP inhibition)21.2 pMCHO cells[20][24]
RamelteonHuman MT2 ReceptorIC50 (cAMP inhibition)53.4 pMCHO cells[20][24]

Signaling Pathway

cluster_membrane SCN Neuron Membrane MT1_Receptor MT1 Receptor AC Adenylate Cyclase MT1_Receptor->AC Inhibits MT2_Receptor MT2 Receptor MT2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ramelteon Ramelteon Ramelteon->MT1_Receptor Agonist Ramelteon->MT2_Receptor Agonist PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Regulation of Sleep-Wake Cycle PKA->Cellular_Response Phosphorylates Targets

Ramelteon's Mechanism of Action via Melatonin Receptors.
Experimental Protocol: cAMP Assay for Melatonin Receptor Agonism

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells expressing melatonin receptors.

  • Cell Culture and Transfection:

    • Culture Chinese Hamster Ovary (CHO) cells in a suitable medium.

    • Transfect the cells with plasmids encoding either the human MT1 or MT2 receptor.

    • Select and maintain stable cell lines expressing the receptors.

  • cAMP Assay:

    • Plate the transfected CHO cells in a 96-well plate and grow to confluence.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add various concentrations of the test compound (ramelteon) to the wells.

    • Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylate cyclase activator) to induce cAMP production.

    • Incubate the plate at 37°C for a specified time.

  • cAMP Measurement and Data Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

    • Plot the cAMP levels against the logarithm of the ramelteon concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Antifungal Agent: Griseofulvin (B1672149)

Griseofulvin is an antifungal drug used to treat dermatophyte infections of the skin, hair, and nails.[25][26]

Mechanism of Action

Griseofulvin's antifungal activity stems from its ability to disrupt the mitotic spindle by binding to tubulin, the protein subunit of microtubules.[27][28] This interference with microtubule function inhibits fungal cell division (mitosis) at the metaphase stage, leading to a fungistatic effect.[26][28] Griseofulvin is deposited in keratin (B1170402) precursor cells, and as these cells differentiate, the newly formed keratin is resistant to fungal invasion.[26]

Quantitative Data

Quantitative data for Griseofulvin is often presented as Minimum Inhibitory Concentrations (MICs) against various fungal species, which can vary significantly depending on the strain and testing conditions.

Mechanism Visualization

Griseofulvin Griseofulvin Tubulin Tubulin Dimers Griseofulvin->Tubulin Binds to Microtubules Microtubules Griseofulvin->Microtubules Disrupts function Tubulin->Microtubules Polymerize into Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Form Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Leads to Fungal_Cell_Division_Inhibition Inhibition of Fungal Cell Division Metaphase_Arrest->Fungal_Cell_Division_Inhibition

Griseofulvin's Mechanism of Action on Fungal Mitosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This turbidimetric assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

  • Reagent Preparation:

    • Purify tubulin from a suitable source (e.g., bovine brain).

    • Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).

    • Prepare a stock solution of GTP in polymerization buffer.

    • Prepare a stock solution of the test compound (griseofulvin) in a suitable solvent (e.g., DMSO).

  • Polymerization Assay:

    • In a temperature-controlled spectrophotometer set at 37°C, add the polymerization buffer to a cuvette.

    • Add the purified tubulin to the cuvette.

    • Add the test compound or vehicle control.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time.

    • Compare the polymerization curves in the presence and absence of griseofulvin. Inhibition of polymerization will be indicated by a decrease in the rate and extent of the absorbance increase.

    • Perform the assay with a range of griseofulvin concentrations to determine its IC50 for tubulin polymerization.

Uricosuric Agent: Benzbromarone (B1666195)

Benzbromarone is a uricosuric agent used in the treatment of gout by increasing the excretion of uric acid.[29][30]

Mechanism of Action

Benzbromarone lowers serum uric acid levels by inhibiting the urate transporter 1 (URAT1), a protein located in the apical membrane of renal proximal tubular cells.[31][32][33] URAT1 is responsible for the reabsorption of uric acid from the urine back into the bloodstream. By blocking URAT1, benzbromarone increases the renal excretion of uric acid.[31][33]

Quantitative Data
DrugTargetParameterValueCell Line/SystemReference
BenzbromaroneHuman URAT1IC5022 nM-[33]
BenzbromaroneHuman URAT1IC50425 nMURAT1EM[18]

Signaling Pathway

cluster_membrane Renal Proximal Tubule Cell (Apical Membrane) URAT1 URAT1 Transporter Uric_Acid_Blood Uric Acid (in Blood) Decreased Serum Uric Acid URAT1->Uric_Acid_Blood Uric_Acid_Urine Uric Acid (in Urine) Increased Uric Acid Excretion Uric_Acid_Urine->URAT1 Reabsorption Benzbromarone Benzbromarone Benzbromarone->URAT1 Inhibits

Mechanism of Action of Benzbromarone.
Experimental Protocol: URAT1 Transporter Inhibition Assay

This cell-based assay measures the inhibition of uric acid uptake by cells expressing the URAT1 transporter.

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as HEK293 or MDCK-II cells.

    • Transfect the cells with a plasmid encoding the human URAT1 transporter.

    • Select and maintain a stable cell line expressing URAT1.

  • Uptake Assay:

    • Plate the URAT1-expressing cells in a 96-well plate and grow to confluence.

    • Wash the cells with an uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Pre-incubate the cells with various concentrations of the test compound (benzbromarone) or a vehicle control in the uptake buffer.

    • Initiate the uptake by adding the uptake buffer containing a fixed concentration of radiolabeled uric acid (e.g., [14C]uric acid).

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) that is within the linear range of uptake.

  • Data Analysis:

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition of uric acid uptake at each concentration of benzbromarone.

    • Plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value.

Other this compound-Containing Drugs

Citalopram (B1669093)

Citalopram is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression.[7][28] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[7][19]

  • Quantitative Data: The Ki value of (S)-citalopram for the human serotonin transporter is in the low nanomolar range.[34]

Saprisartan

Saprisartan is an angiotensin II receptor antagonist.[14][26] It selectively blocks the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[14]

This guide provides a foundational understanding of the pharmacology of common this compound-containing approved drugs. The detailed protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation and the design of novel therapeutic agents based on this versatile scaffold.

References

An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution in Benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, is a prominent scaffold in numerous natural products and pharmacologically active molecules. The functionalization of the this compound ring system through electrophilic and nucleophilic substitution reactions is a cornerstone of synthetic strategies aimed at the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the core principles governing these reactions, detailed experimental protocols for key transformations, and quantitative data to inform synthetic planning.

Electrophilic Aromatic Substitution: Reactivity and Regioselectivity

This compound is an electron-rich aromatic system, rendering it susceptible to electrophilic attack. The regioselectivity of these reactions is dictated by the relative stability of the cationic intermediates (sigma complexes) formed upon attack at different positions.

Electrophilic substitution on the this compound ring predominantly occurs at the C2 position of the furan ring.[1][2] This preference is attributed to the superior stabilization of the positive charge in the resulting sigma complex. Attack at C2 allows for resonance delocalization of the positive charge onto the benzene ring, creating a stable benzylic-type carbocation.[2] Attack at the C3 position results in a less stable intermediate where the positive charge is primarily localized on the oxygen atom, which is unfavorable due to the high electronegativity of oxygen.[2]

The general order of reactivity for electrophilic substitution on the furan ring of this compound is C2 > C3.

Common Electrophilic Substitution Reactions

A variety of electrophilic substitution reactions have been successfully applied to the this compound scaffold, including Friedel-Crafts acylation, Vilsmeier-Haack formylation, nitration, and halogenation.

Friedel-Crafts acylation introduces an acyl group onto the this compound ring, typically at the C2 or C3 position. The regioselectivity can be influenced by the choice of Lewis acid and reaction conditions, though mixtures of isomers are often obtained.[3] For instance, the acylation of 2-phenylbenzofurans can lead to a mixture of 3-, 4-, and 6-aroylbenzofurans.

G This compound This compound SigmaComplex2 Sigma Complex (Attack at C2) This compound->SigmaComplex2 + Acylium Ion SigmaComplex3 Sigma Complex (Attack at C3) This compound->SigmaComplex3 + Acylium Ion AcylHalide Acyl Halide / Anhydride Intermediate Acylium Ion [R-C=O]⁺ AcylHalide->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃, SnCl₄) Product2 2-Acylthis compound SigmaComplex2->Product2 - H⁺ Product3 3-Acylthis compound SigmaComplex3->Product3 - H⁺

Table 1: Quantitative Data for Selected Friedel-Crafts Acylation Reactions

Acylating AgentLewis AcidSolventTemperature (°C)Product(s)Yield (%)Reference
Benzoyl ChlorideAlCl₃CS₂Reflux3-Benzoyl-2-phenylthis compound-[4]
Acetic AnhydrideSnCl₄1,2-Dichloroethane-6-Acetyl-2,3-dimethylthis compound & 2-Acetyl-3-ethylthis compound-[4]

Experimental Protocol: Friedel-Crafts Acylation of 2,3-dimethylthis compound (B1586527) [4]

  • To a solution of 2,3-dimethylthis compound in 1,2-dichloroethane, add acetic anhydride.

  • Cool the mixture in an ice bath and add tin(IV) chloride (SnCl₄) dropwise with stirring.

  • Allow the reaction to proceed at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the acylated products.

The Vilsmeier-Haack reaction provides a mild and efficient method for the formylation of electron-rich aromatic compounds, including this compound.[5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] Formylation of this compound predominantly occurs at the C2 position.[6]

G DMF DMF VilsmeierReagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ This compound This compound IminiumIntermediate Iminium Ion Intermediate This compound->IminiumIntermediate + Vilsmeier Reagent Product 2-Formylthis compound IminiumIntermediate->Product Hydrolysis

Experimental Protocol: Vilsmeier-Haack Formylation of an Aromatic Substrate [7]

  • To ice-cold DMF (4.2 ml, 55.0 mmol), carefully add phosphorus oxychloride (5.0 ml, 55.0 mmol) at 0°C.

  • Add a solution of the aromatic substrate (e.g., 1,3-dimethoxy-5-(4-nitrophenoxy)benzene, 3.0 g, 11.0 mmol) in DMF (10 ml).

  • Heat the resulting mixture at 80°C for 3 hours.

  • Pour the dark, viscous mixture into ice-cold water (50 ml) and stir vigorously for 2 hours to precipitate the product.

  • Filter the precipitate, wash with water (50 ml), and dry.

  • Purify the crude product by column chromatography.

Nitration of this compound introduces a nitro group onto the ring. The reaction conditions, particularly the nitrating agent and solvent, can influence the regioselectivity. While electrophilic attack is generally favored at C2, substitution on the benzene ring can also occur, especially in substituted benzofurans.

Table 2: Nitration of this compound Derivatives

SubstrateNitrating AgentSolventProduct(s)Reference
This compoundHNO₃ / Ac₂O-2-Nitrothis compound[1]
2-Methylthis compoundHNO₃ / H₂SO₄-2-Methyl-x-nitrothis compound[8]

Experimental Protocol: General Procedure for Nitration

A general procedure for the nitration of furan derivatives involves the slow addition of the furan derivative to a solution of concentrated nitric acid in acetic anhydride, while maintaining the temperature between 25°C and 45°C. The reaction is then worked up by dilution with water and neutralization with a base.

Halogenation of this compound with reagents like bromine or N-bromosuccinimide (NBS) typically results in substitution at the C2 position. The reaction with NBS is often preferred for its selectivity and milder conditions.[9]

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS) [9]

  • Dissolve the this compound derivative in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) if benzylic bromination is desired on a substituted this compound. For aromatic bromination, a polar solvent may be used.

  • Reflux the reaction mixture, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with water and an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine.

  • Dry the organic layer, concentrate, and purify the product by chromatography or distillation.

Nucleophilic Substitution: A More Nuanced Reactivity

Direct nucleophilic aromatic substitution (SNAr) on the this compound ring is generally difficult due to the electron-rich nature of the heterocycle. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack.[10][11]

A more common and versatile strategy for introducing substituents via a nucleophilic-type process involves the initial metalation of the this compound ring, followed by quenching the resulting organometallic intermediate with an electrophile.

Metalation and Reaction with Electrophiles

This compound can be deprotonated at the C2 position using strong bases like n-butyllithium (n-BuLi) to form a 2-lithiothis compound intermediate.[12] This potent nucleophile can then react with a wide range of electrophiles to afford 2-substituted benzofurans. If the C2 position is blocked, lithiation may occur at C3, particularly if there is a directing group at C2.[12]

G This compound This compound Lithiothis compound 2-Lithiothis compound This compound->Lithiothis compound + n-BuLi nBuLi n-BuLi Product 2-Substituted this compound Lithiothis compound->Product + E⁺ Electrophile Electrophile (E⁺)

Table 3: Examples of 2-Substituted Benzofurans via Lithiation

ElectrophileProductYield (%)Reference
Dimethylformamide (DMF)2-Formylthis compound-[13]
Benzaldehyde(this compound-2-yl)(phenyl)methanol-[13]
Acetone2-(this compound-2-yl)propan-2-ol-[13]
Carbon Dioxide (CO₂)This compound-2-carboxylic acid-[13]

Experimental Protocol: Lithiation of 2,4-Dibromofuran and Quenching with an Electrophile (Adapted for this compound) [13]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Setup: Dissolve this compound in anhydrous THF (typically 0.1-0.5 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0-1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below -70°C.

  • Stirring: Stir the resulting mixture at -78°C for 30-60 minutes to ensure complete formation of 2-lithiothis compound.

  • Electrophile Preparation: In a separate flame-dried flask, prepare a solution of the desired electrophile (1.2-1.5 equivalents) in anhydrous THF.

  • Quenching: Add the electrophile solution dropwise to the lithiated this compound solution at -78°C.

  • Reaction: After the addition is complete, stir the reaction mixture at -78°C for an additional 1-2 hours.

  • Warming: Allow the reaction to warm slowly to room temperature.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Nucleophilic Substitution on Halobenzofurans

While direct SNAr is challenging, nucleophilic substitution can be achieved on halobenzofurans, particularly when activated by other functional groups or through metal catalysis. For instance, 2-bromothis compound (B1272952) can be converted to 2-cyanothis compound.[14]

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3-cyano-5-methoxythis compound [14]

This protocol involves a multi-step, one-pot synthesis starting from a bromoaryl precursor. The key final step is a copper-catalyzed intramolecular O-arylation.

  • To a stirring suspension of benzyl (B1604629) carbamate (B1207046) (302 mg, 2.0 mmol) and NaH (88 mg, 2.0 mmol, 60% suspension in mineral oil) in DMF (5 mL), add a solution of 2-(2-bromo-5-methoxyphenyl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile (390 mg, 1.0 mmol) in dry DMF (5 mL) at room temperature.

  • Heat the reaction mixture at 90°C for 6 hours.

  • Cool the mixture to room temperature and add copper(I) iodide (10 mol%) and L-proline (20 mol%).

  • Stir the reaction at an appropriate temperature until the intramolecular cyclization is complete (monitored by TLC).

  • Work up the reaction by adding saturated ammonium chloride solution and extracting with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography to yield the 3-cyanothis compound product.

Conclusion

The electrophilic and nucleophilic substitution reactions of this compound are powerful tools for the synthesis of a diverse array of functionalized derivatives with significant potential in medicinal chemistry and materials science. Electrophilic substitution predictably occurs at the C2 position, and a range of standard protocols can be employed for various transformations. While direct nucleophilic substitution is less common, the metalation-electrophile quench strategy provides a reliable and versatile route to 2-substituted benzofurans. A thorough understanding of the underlying principles of reactivity and regioselectivity, as detailed in this guide, is crucial for the rational design and successful execution of synthetic routes to novel this compound-based compounds.

References

Aromaticity and Reactivity of the Benzofuran Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzofuran scaffold, a heterocyclic motif composed of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its prevalence in a vast array of biologically active natural products and synthetic therapeutic agents highlights its status as a "privileged scaffold."[1] Compounds incorporating the this compound nucleus exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[1][3][4][5]

This technical guide provides an in-depth exploration of the core chemical principles governing the this compound system: its aromaticity and reactivity. A thorough understanding of these characteristics is critical for the rational design and synthesis of novel this compound derivatives, enabling the strategic functionalization of the ring system to optimize pharmacological profiles. This document summarizes quantitative data, details key experimental protocols, and visualizes complex chemical relationships to serve as a comprehensive resource for professionals in drug discovery and development.

Aromaticity of the this compound Ring System

The aromaticity of this compound is a complex interplay between the carbocyclic benzene ring and the heterocyclic furan ring. While the benzene portion is fully aromatic, the fusion with the furan ring, which is itself weakly aromatic, results in a system with nuanced aromatic character. Aromaticity is governed by a set of rules, including a cyclic, planar structure with a continuous ring of p-orbitals containing [4n+2] π-electrons.[6]

The oxygen heteroatom in the furan ring contributes a lone pair of electrons to the π-system, enabling the ring to meet the [4n+2] criteria (with n=2 for the 10 π-electron system). However, the high electronegativity of oxygen tends to localize these electrons, reducing their delocalization compared to benzene or even its nitrogen analogue, indole (B1671886).[7] This reduced delocalization results in a lower resonance energy and consequently, a less pronounced aromatic character for the furan portion of the molecule.[8]

Quantitative Measures of Aromaticity

The degree of aromaticity can be quantified using various experimental and computational methods. Key indicators include resonance energy, bond lengths, and nucleus-independent chemical shift (NICS) values.

ParameterBenzeneNaphthaleneThis compound FuranIndoleThiophene
Resonance Energy (kJ/mol) 151[8]255~190-200 (est.)67-96[8]200-220120-130
HOMA Index 1.00~0.8-0.9~0.7-0.8 (overall)~0.5-0.6~0.8-0.9 (overall)~0.7-0.8

Table 1: Comparative Aromaticity Data. Resonance energies are approximate literature values. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based measure where a value of 1 indicates full aromaticity and 0 indicates a non-aromatic system.

Spectroscopic and Structural Evidence

NMR spectroscopy and X-ray crystallography provide direct experimental evidence of aromaticity. In ¹H NMR, aromatic protons are deshielded and appear downfield. In this compound, the protons on the benzene ring appear in the typical aromatic region, while the furan protons are slightly more shielded.

Proton PositionChemical Shift (δ, ppm in CDCl₃)[9]Carbon PositionChemical Shift (δ, ppm in CDCl₃)[10]
H-27.55C-2144.8
H-36.69C-3106.6
H-47.54C-3a127.5
H-57.20C-4121.3
H-67.25C-5122.8
H-77.47C-6124.3
C-7111.4
C-7a155.0

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound. The upfield shift of H-3 and C-3 relative to the other positions is indicative of higher electron density and is a key factor in the molecule's reactivity.

The logical relationship for determining aromaticity in a heterocyclic compound like this compound is outlined below.

G cluster_criteria Criteria for Aromaticity cluster_this compound This compound Analysis A Cyclic Structure A1 Fused ring system is cyclic B Planar Geometry B1 Molecule is planar C Conjugated p-orbitals C1 All atoms in the fused ring system are sp² hybridized (except O, which contributes a p-orbital) D [4n+2] π-electrons D1 10 π-electrons (8 from C=C, 2 from O lone pair) Satisfies 4n+2 for n=2 Result This compound is Aromatic A1->Result B1->Result C1->Result D1->Result

Logical workflow for assessing the aromaticity of this compound.

Reactivity of the this compound Ring System

The reactivity of this compound is dominated by its electron-rich nature, making it susceptible to electrophilic attack. The distribution of electron density, however, is not uniform, leading to distinct regioselectivity in its reactions. The furan ring is significantly more activated towards electrophiles than the benzene ring.

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution is the most characteristic reaction of this compound. Attack occurs preferentially on the electron-rich furan ring rather than the benzene ring. Between the C-2 and C-3 positions, substitution at C-2 is generally favored for most electrophiles.[11][12] This regioselectivity can be explained by examining the stability of the cationic intermediate (sigma complex) formed upon electrophilic attack.

  • Attack at C-2: The positive charge in the intermediate can be delocalized onto the benzene ring without disrupting the aromatic sextet of the benzene portion. This results in a more stable, benzyl-like carbocation intermediate.[11][12]

  • Attack at C-3: Delocalization of the positive charge requires involving the lone pair on the oxygen atom, which forms a resonance structure where the electronegative oxygen bears a positive charge. This is less favorable than maintaining the aromaticity of the adjacent benzene ring.[11]

G Comparison of Intermediates in Electrophilic Substitution cluster_c2 Attack at C-2 (Favored) cluster_c3 Attack at C-3 (Disfavored) C2_Start This compound C2_Int Intermediate (Sigma Complex) Positive charge stabilized by benzene ring C2_Start->C2_Int + E⁺ C2_End 2-Substituted Product C2_Int->C2_End - H⁺ C3_Int Intermediate (Sigma Complex) Stabilization requires breaking benzene aromaticity or placing '+' on oxygen C3_Start This compound C3_Start->C3_Int + E⁺ C3_End 3-Substituted Product C3_Int->C3_End - H⁺

Stability of intermediates in the electrophilic substitution of this compound.
ReactionReagentsMajor Product(s)Conditions
Nitration HNO₃ / Ac₂O2-Nitrothis compoundLow Temperature
Halogenation Br₂ / Dioxane2,3-Dibromothis compoundRoom Temp
Halogenation Cl₂ / CCl₄2,3-Dichlorothis compound0 °C
Sulfonation SO₃ / PyridineThis compound-2-sulfonic acid100 °C
Vilsmeier-Haack POCl₃ / DMFThis compound-2-carbaldehyde100 °C
Friedel-Crafts Acylation Ac₂O / SnCl₄2-Acetylthis compoundBenzene, Reflux

Table 3: Regioselectivity in Common Electrophilic Substitution Reactions of this compound.

This protocol describes the synthesis of this compound-2-carbaldehyde, a key intermediate.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equiv.) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve this compound (1 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Heating: Heat the reaction mixture to 90-100°C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with aqueous sodium hydroxide (B78521) (NaOH) until pH 7-8. The product often precipitates. If not, extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound-2-carbaldehyde.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. These methods are indispensable in drug development for the derivatization of the this compound core.[1] Halogenated benzofurans (bromo- or iodo-substituted) are common starting materials for these transformations.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction of a halothis compound with a boronic acid or ester to form a C-C bond, ideal for introducing aryl or vinyl substituents.[1][13]

  • Heck Coupling: Palladium-catalyzed reaction between a halothis compound and an alkene to introduce alkenyl substituents.

  • Sonogashira Coupling: Palladium/copper co-catalyzed reaction of a halothis compound with a terminal alkyne, forming a C-C triple bond.

  • Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds by coupling halobenzofurans with amines.[3]

  • Nickel-Catalyzed Coupling: Nickel catalysts can be used for similar transformations, sometimes offering different reactivity or the ability to activate challenging bonds like C-F.[14][15]

G cluster_workflow General Workflow for Suzuki Coupling A Start: Halogenated this compound (e.g., 2-Bromothis compound) E Reaction Mixture A->E B Reactants: Arylboronic Acid Base (e.g., K₂CO₃) B->E C Catalyst System: Pd(0) source (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) C->E D Solvent & Heat: (e.g., Toluene/H₂O, 80-100°C) D->E F Work-up & Purification (Extraction, Chromatography) E->F G Product: 2-Arylthis compound F->G

Experimental workflow for a typical Suzuki cross-coupling reaction.

This protocol describes a general procedure for the synthesis of a 2-arylthis compound from 2-bromothis compound (B1272952).[13]

  • Setup: To a flame-dried Schlenk flask, add 2-bromothis compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 equiv.), and a base such as potassium carbonate (K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cooling and Filtration: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-arylthis compound product.

Cycloaddition Reactions

The furan moiety of this compound can participate in cycloaddition reactions, but its reactivity is lower than that of furan itself due to the partial loss of aromaticity of the fused system. This compound typically does not undergo [4+2] Diels-Alder reactions as a diene. Instead, it can participate in [2+2] photocycloadditions with alkenes. Intramolecular Diels-Alder reactions have been achieved in complex systems where the dienophile is tethered to the this compound ring, but this often requires activation.[16]

Conclusion

The this compound ring system possesses a unique combination of moderate aromaticity and high reactivity, making it a versatile and valuable scaffold in synthetic and medicinal chemistry. Its reactivity is dominated by electrophilic substitution, which occurs with high regioselectivity at the C-2 position due to the stabilizing influence of the fused benzene ring on the reaction intermediate. Furthermore, the amenability of halogenated benzofurans to a wide range of metal-catalyzed cross-coupling reactions provides a powerful toolkit for molecular diversification. A comprehensive understanding of these fundamental principles of aromaticity and reactivity is essential for professionals seeking to harness the full potential of the this compound core in the design and development of novel therapeutic agents and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted benzofurans, a crucial heterocyclic motif in medicinal chemistry and materials science. The methodologies outlined herein leverage the power and versatility of palladium catalysis, offering efficient and modular routes to a wide array of benzofuran derivatives.

Method 1: Sonogashira Coupling Followed by Intramolecular Cyclization

This one-pot domino reaction is a highly effective strategy for the synthesis of 2-substituted benzofurans from readily available o-halophenols and terminal alkynes. The reaction proceeds via a palladium- and copper-co-catalyzed Sonogashira cross-coupling, followed by an intramolecular hydroalkoxylation (cyclization) to furnish the this compound ring system.[1][2][3] This approach is valued for its high atom economy and the ability to construct two new bonds in a single operation.[4]

General Reaction Scheme

G cluster_products Product R1_phenol o-Halophenol plus1 + R2_alkyne Terminal Alkyne catalyst Pd Catalyst Cu Co-catalyst Base, Solvent P_this compound 2-Substituted this compound catalyst->P_this compound

Caption: General scheme for one-pot Sonogashira/cyclization.

Catalytic Cycle

The proposed mechanism involves a Sonogashira coupling cycle followed by the cyclization step.[3]

Catalytic_Cycle pd0 Pd(0)L_n pd_oxidative Ar-Pd(II)-X L_n pd0->pd_oxidative Oxidative Addition pd_alkyne Ar-Pd(II)-C≡CR L_n pd_oxidative->pd_alkyne Transmetalation pd_alkyne->pd0 product_inter Ar-C≡CR pd_alkyne->product_inter Reductive Elimination This compound This compound Product product_inter->this compound Intramolecular Cyclization cu_acetylide Cu-C≡CR cu_acetylide->pd_alkyne alkyne R-C≡CH alkyne->cu_acetylide ar_halide Ar-X (o-Iodophenol) ar_halide->pd_oxidative base Base base->cu_acetylide G reactant o-Allylphenol catalyst Pd(II) Catalyst Oxidant Solvent reactant->catalyst product 2-Methyl-2,3-dihydrothis compound catalyst->product Workflow start Start: Assemble Reactants setup Set up reaction under inert atmosphere start->setup add_reagents Add o-allylphenol, PdCl₂(MeCN)₂, LiCl, p-benzoquinone to solvent (THF) setup->add_reagents reaction Reflux reaction mixture (e.g., 18h) add_reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous workup: remove solvent, add ether monitor->workup Complete purify Purify by recrystallization or chromatography workup->purify end End: Isolated Product purify->end

References

Green Synthesis Strategies for Benzofuran Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals.[1] They exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The development of efficient and environmentally friendly methods for the synthesis of these valuable compounds is a key focus in green chemistry.[2][5] This document provides an overview of various green synthesis strategies for this compound compounds, complete with comparative data and detailed experimental protocols.

Green Synthesis Approaches

Several innovative and eco-friendly strategies have been developed for the synthesis of benzofurans, focusing on the use of greener solvents, alternative energy sources, and efficient catalytic systems. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods.[6][7][8] In the synthesis of benzofurans, microwave assistance has been successfully employed in various reactions, including Sonogashira coupling followed by cyclization.[3][6]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields.[9][10] The formation of 2-substituted benzofurans has been achieved through a one-pot, three-component reaction under ultrasonic irradiation, demonstrating a highly efficient and rapid methodology.[11][12]

Green Solvents and Catalysts

The use of environmentally benign solvents and catalysts is a cornerstone of green chemistry. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been successfully used as green reaction media for the synthesis of this compound derivatives.[13][14] Additionally, water has been utilized as a solvent in some catalytic systems.[15] Nanoparticle catalysts, such as ZnO-nanorods and copper nanoparticles, offer high catalytic activity and the potential for recyclability.[16][17][18]

Data Presentation: Comparison of Green Synthesis Methods

The following tables summarize quantitative data from various green synthesis protocols for this compound derivatives, allowing for easy comparison of their efficiency.

Table 1: Microwave-Assisted Synthesis of 2,3-Disubstituted Benzofurans [6]

EntryReactantsCatalystSolventTime (min)Yield (%)
12-Iodophenol, Phenylacetylene, IodobenzenePdCl₂(PPh₃)₂/CuIEt₃N1592
22-Iodophenol, 1-Octyne, IodobenzenePdCl₂(PPh₃)₂/CuIEt₃N2085
32-Iodophenol, Phenylacetylene, 4-IodotoluenePdCl₂(PPh₃)₂/CuIEt₃N1594

Table 2: Ultrasound-Assisted One-Pot Synthesis of 2-Substituted Benzofurans [11][12]

EntryReactantsCatalystSolventTime (h)Yield (%)
12-Iodophenol, (Trimethylsilyl)acetylene, Iodobenzene10% Pd/C-CuI-PPh₃MeOH/H₂O285
22-Iodophenol, (Trimethylsilyl)acetylene, 4-Iodoanisole10% Pd/C-CuI-PPh₃MeOH/H₂O2.582
32-Iodophenol, (Trimethylsilyl)acetylene, 2-Iodothiophene10% Pd/C-CuI-PPh₃MeOH/H₂O378

Table 3: Copper-Catalyzed Synthesis in Deep Eutectic Solvent [13][14]

EntryReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)
1Salicylaldehyde, Phenylacetylene, PiperidineCuIChCl:EG (1:2)80591
25-Bromosalicylaldehyde, Phenylacetylene, PiperidineCuIChCl:EG (1:2)80685
3Salicylaldehyde, 1-Hexyne, PyrrolidineCuIChCl:EG (1:2)80782

(ChCl:EG = Choline Chloride:Ethylene Glycol)

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted Benzofurans[7]

Materials:

Procedure:

  • To a 10 mL microwave reactor vial, add 2-iodophenol, terminal acetylene, aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Add triethylamine to the vial and seal it.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,3-disubstituted this compound.

Protocol 2: Ultrasound-Assisted One-Pot Synthesis of 2-Substituted Benzofurans[12][13]

Materials:

  • 2-Iodophenol (1 mmol)

  • (Trimethylsilyl)acetylene (1.2 mmol)

  • Iodoarene (1.1 mmol)

  • 10% Pd/C (0.05 g)

  • CuI (0.02 mmol)

  • PPh₃ (0.04 mmol)

  • Et₃N (2 mL)

  • K₂CO₃ (2 mmol)

  • Methanol (MeOH, 10 mL)

  • Water (2 mL)

  • Ultrasound bath

Procedure:

  • In a round-bottom flask, combine 2-iodophenol, (trimethylsilyl)acetylene, iodoarene, 10% Pd/C, CuI, PPh₃, and Et₃N in methanol.

  • Place the flask in an ultrasound bath and irradiate at room temperature for the specified time (see Table 2).

  • After the initial coupling, add K₂CO₃ and water to the reaction mixture.

  • Continue ultrasonic irradiation until the desilylation and subsequent cyclization are complete (monitored by TLC).

  • Upon completion, filter the reaction mixture and evaporate the solvent.

  • Extract the residue with ethyl acetate, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation Reactants Salicylaldehyde, Alkyne, Amine Mixing Mix Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst CuI Catalyst Catalyst->Mixing Solvent Deep Eutectic Solvent (Choline Chloride:Ethylene Glycol) Solvent->Mixing Heating Heat at 80°C Mixing->Heating Monitoring Monitor Reaction (TLC) Heating->Monitoring Extraction Extraction with Organic Solvent Monitoring->Extraction Upon Completion Purification Column Chromatography Extraction->Purification Product Pure this compound Derivative Purification->Product

Caption: Workflow for the one-pot synthesis of benzofurans.

green_synthesis_principles cluster_energy Alternative Energy Sources cluster_media Green Reaction Media cluster_catalysis Efficient Catalysis Microwave Microwave Irradiation This compound Green Synthesis of Benzofurans Microwave->this compound Shorter reaction times, higher yields Ultrasound Ultrasonic Irradiation Ultrasound->this compound Enhanced reaction rates Water Water Water->this compound Benign solvent DES Deep Eutectic Solvents DES->this compound Biodegradable, low toxicity solvent Nanocatalysts Nanocatalysts Nanocatalysts->this compound High activity, recyclability CatalystFree Catalyst-Free Reactions CatalystFree->this compound Avoids metal contamination

Caption: Key principles of green synthesis for benzofurans.

References

Application Notes and Protocols for Intramolecular Cyclization Methods in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prevalent intramolecular cyclization strategies for the synthesis of the benzofuran scaffold, a crucial heterocyclic motif in numerous natural products and pharmacologically active compounds. This document offers detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in selecting and implementing the most suitable synthetic routes for their specific applications.

Acid-Catalyzed Intramolecular Cyclization

Acid-catalyzed cyclization is a classical and effective method for this compound synthesis, typically proceeding through the intramolecular hydroalkoxylation of ortho-alkynylphenols or the cyclization of acetals. These reactions are often promoted by Brønsted or Lewis acids.

Application Note:

This method is particularly useful for substrates with appropriate functional groups that can be activated under acidic conditions. The choice of acid catalyst and reaction conditions can significantly influence the reaction's regioselectivity and yield. Polyphosphoric acid (PPA) is a common choice for acetal (B89532) cyclization, while triflic acid (TfOH) can be effective for the cyclization of vinylogous esters derived from o-alkynylphenols.[1]

Quantitative Data:
EntryStarting MaterialCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
12-(Phenylethynyl)phenolInI₃ (5 mol%)DCE80295[2]
2Acetal of 2-methoxyphenoxyacetaldehydePPA-110-67*[3][4]
3Vinylogous ester derived from o-alkynylphenolTfOHTolueneRT0.585[1]

*Yield represents a mixture of regioisomers.

Experimental Protocol: Acid-Catalyzed Cyclization of an Acetal[3][4]
  • To a round-bottom flask, add the acetal substrate (1.0 equiv.).

  • Add polyphosphoric acid (PPA) in excess to serve as both the catalyst and solvent.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.

Reaction Mechanism: Acid-Catalyzed Acetal Cyclization

The reaction is initiated by the protonation of the acetal, followed by the elimination of methanol (B129727) to form a reactive oxonium ion. The aromatic ring then acts as a nucleophile, attacking the oxonium ion to form a cyclic intermediate. Subsequent elimination of a second methanol molecule leads to the formation of the this compound ring.[3]

Acid_Catalyzed_Cyclization Acetal Acetal Substrate Protonation Protonation (H+) Acetal->Protonation Oxonium_Ion Oxonium Ion Intermediate Protonation->Oxonium_Ion Methanol_Elimination1 - MeOH Oxonium_Ion->Methanol_Elimination1 Cyclization Intramolecular Nucleophilic Attack Methanol_Elimination1->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Methanol_Elimination2 - MeOH Cyclic_Intermediate->Methanol_Elimination2 This compound This compound Product Methanol_Elimination2->this compound

Acid-Catalyzed Acetal Cyclization Mechanism

Base-Mediated Intramolecular Cyclization

Base-mediated cyclization is a versatile strategy, often involving intramolecular O-arylation of suitable precursors like o-halobenzylketones or the Perkin rearrangement of 3-halocoumarins.

Application Note:

This approach is particularly effective for the synthesis of substituted benzofurans and this compound-2-carboxylic acids. The choice of base is critical, with common options including potassium t-butoxide, cesium carbonate, and sodium hydroxide (B78521). Microwave-assisted conditions can significantly accelerate the Perkin rearrangement, reducing reaction times from hours to minutes.[5]

Quantitative Data:
EntryStarting MaterialBase (equiv.)SolventTemperature (°C)TimeYield (%)Reference
1o-BromobenzylketoneKOtBu (2.0)DMF10012 h75-90[6]
23-BromocoumarinNaOH (excess)Ethanol79 (MW)5 min99[5][7]
32-AlkynylphenolCs₂CO₃ (2.0)DMF601-3 h76-88[8]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement[5]
  • In a microwave reaction vessel, dissolve the 3-bromocoumarin substrate (1.0 equiv.) in ethanol.

  • Add an aqueous solution of sodium hydroxide (excess).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes, maintaining the temperature at approximately 79 °C.

  • After cooling, acidify the reaction mixture with concentrated HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the this compound-2-carboxylic acid.

Reaction Mechanism: Perkin Rearrangement

The Perkin rearrangement is initiated by the base-catalyzed hydrolytic opening of the lactone ring of a 3-halocoumarin to form a phenoxide and a carboxylate. The phenoxide then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to ring closure and the formation of the this compound-2-carboxylic acid.[5][7][9]

Perkin_Rearrangement Halocoumarin 3-Halocoumarin Base_Attack Base-catalyzed Ring Opening (OH-) Halocoumarin->Base_Attack Ring_Opened_Intermediate Phenoxide-Carboxylate Intermediate Base_Attack->Ring_Opened_Intermediate Intramolecular_Attack Intramolecular Nucleophilic Attack Ring_Opened_Intermediate->Intramolecular_Attack Cyclization Ring Closure Intramolecular_Attack->Cyclization Benzofuran_Acid This compound-2-carboxylic Acid Cyclization->Benzofuran_Acid

Perkin Rearrangement Mechanism

Transition-Metal-Catalyzed Intramolecular Cyclization

Palladium and copper are the most extensively used transition metals for catalyzing the intramolecular cyclization to form benzofurans. These methods offer high efficiency and functional group tolerance.

Palladium-Catalyzed Cyclization
Application Note:

Palladium catalysis is highly effective for the synthesis of a wide range of substituted benzofurans. Common strategies include the Sonogashira coupling of o-halophenols with terminal alkynes followed by an intramolecular cyclization, or an intramolecular Heck reaction. These reactions often proceed under mild conditions with good to excellent yields.[1][10]

Quantitative Data:
EntryStarting MaterialCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1o-Iodophenol and PhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)-Et₃N (2.0)Et₃NRT1291[1]
22-(2-Bromovinyl)phenolPd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)DMF1001285[2]
3o-Cinnamyl phenol (B47542)[PdCl₂(CH₃CN)₂] (5)--Toluene802478[11]
Experimental Protocol: One-Pot Sonogashira Coupling and Cyclization[1]
  • To a degassed solution of the o-iodophenol (1.0 equiv.) in triethylamine, add the terminal alkyne (1.2 equiv.).

  • Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-substituted this compound.

Reaction Mechanism: Intramolecular Heck Reaction

The catalytic cycle of the intramolecular Heck reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the alkene and subsequent migratory insertion to form a new carbon-carbon bond and a cyclic alkyl-palladium intermediate. The final step is β-hydride elimination, which regenerates the Pd(0) catalyst and forms the this compound product.[12]

Intramolecular_Heck_Reaction Aryl_Halide o-Alkoxy-aryl Halide Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd0 Pd(0)Ln Pd0->Oxidative_Addition Aryl_Pd_Complex Aryl-Pd(II) Complex Oxidative_Addition->Aryl_Pd_Complex Alkene_Coordination Alkene Coordination Aryl_Pd_Complex->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Cyclic_Pd_Intermediate Cyclic Alkyl-Pd(II) Intermediate Migratory_Insertion->Cyclic_Pd_Intermediate Beta_Hydride_Elimination β-Hydride Elimination Cyclic_Pd_Intermediate->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd0 Regeneration Benzofuran_Product This compound Product Beta_Hydride_Elimination->Benzofuran_Product

Intramolecular Heck Reaction Mechanism
Copper-Catalyzed Cyclization

Application Note:

Copper-catalyzed methods provide a cost-effective alternative to palladium for this compound synthesis. These reactions often involve a domino or cascade process, such as the annulation of phenols and alkynes. Copper catalysts can promote both C-O and C-C bond formation within the same reaction sequence.[13][14]

Quantitative Data:
EntryStarting MaterialCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
12-AlkynylphenolCuCl (10)Cs₂CO₃ (2.0)Toluene1101285-95[8]
2Phenol and PhenylacetyleneCuBr (20)K₂CO₃ (2.0)DMF1202482[13]
3o-Iodophenol and Terminal AlkyneCuI (10)K₃PO₄ (2.0)DMSO1202470-85[2]
Experimental Protocol: Copper-Catalyzed Cyclization of 2-Alkynylphenols[8]
  • In a sealed tube, combine the 2-alkynylphenol (1.0 equiv.), CuCl (10 mol%), and Cs₂CO₃ (2.0 equiv.) in toluene.

  • Degas the mixture and backfill with an inert gas.

  • Heat the reaction mixture to 110 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the this compound product.

Reaction Mechanism: Copper-Catalyzed Domino Reaction

A plausible mechanism involves the initial formation of a copper acetylide from the terminal alkyne. The phenol then coordinates to the copper center, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the alkyne (oxa-cupration). Subsequent reductive elimination or protonolysis yields the this compound product and regenerates the active copper catalyst.[1]

Copper_Catalyzed_Domino Starting_Materials o-Alkynylphenol + Cu(I) Catalyst Copper_Acetylide Copper Acetylide Intermediate Starting_Materials->Copper_Acetylide Phenol_Coordination Phenol Coordination Copper_Acetylide->Phenol_Coordination Oxa_Cupration Intramolecular Oxa-cupration Phenol_Coordination->Oxa_Cupration Cyclic_Cu_Intermediate Cyclic Copper Intermediate Oxa_Cupration->Cyclic_Cu_Intermediate Protonolysis Protonolysis Cyclic_Cu_Intermediate->Protonolysis This compound This compound Product Protonolysis->this compound Catalyst_Regeneration Catalyst Regeneration Protonolysis->Catalyst_Regeneration Radical_Cyclization Starting_Material 2-Iodo aryl allenyl ether SET Single Electron Transfer (SET) Starting_Material->SET Aryl_Radical Aryl Radical Intermediate SET->Aryl_Radical Cyclization 5-exo-dig Cyclization Aryl_Radical->Cyclization Vinylic_Radical Vinylic Radical Intermediate Cyclization->Vinylic_Radical Trapping Radical Trapping Vinylic_Radical->Trapping Product This compound Product Trapping->Product

References

Synthesis of Benzofurans from o-Iodophenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzofurans, a crucial heterocyclic motif in medicinal chemistry and materials science, starting from readily available o-iodophenols. The protocols outlined below focus on robust and versatile methods, primarily employing palladium and copper-catalyzed reactions.

Application Note 1: Palladium and Copper-Catalyzed Domino Sonogashira Coupling and Cyclization

This approach is one of the most efficient and widely used methods for the synthesis of 2-substituted benzofurans.[1][2][3] The reaction proceeds in a one-pot fashion, first through a Sonogashira cross-coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring system.[1][2][3] This method is valued for its high atom economy and the ability to introduce a wide variety of substituents at the 2-position of the this compound core.[1][4]

The general transformation can be depicted as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions r1 o-Iodophenol prod 2-Substituted this compound r1->prod r2 Terminal Alkyne r2->prod cat Pd Catalyst CuI (co-catalyst) cat->prod Catalyzes base Base (e.g., Et3N, K3PO4) sol Solvent (e.g., DMSO, MeCN)

Caption: General scheme for this compound synthesis.

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for this synthesis:

workflow start Start reactants Combine o-Iodophenol, Terminal Alkyne, Base, Solvent in Reaction Vessel start->reactants catalyst Add Pd Catalyst and CuI reactants->catalyst reaction Heat Reaction Mixture (e.g., 90-120 °C) catalyst->reaction monitoring Monitor Reaction by TLC/GC-MS reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Obtain Pure 2-Substituted this compound purification->product

Caption: Experimental workflow for this compound synthesis.

General Experimental Protocol
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Solvent and Catalyst Addition: Add the appropriate solvent (e.g., DMSO, ~0.2 M). Subsequently, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the copper(I) iodide (CuI) co-catalyst (5 mol%).

  • Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically between 80-120 °C). Stir the reaction for the specified time (usually 2-24 hours), monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-substituted this compound.

Summary of Quantitative Data
Entryo-IodophenolAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-IodophenolPhenylacetylenePd⁰-AmP-MCF (2.5 mol%), CuI (5 mol%), PPh₃ (5 mol%)Et₃NAcetonitrile90285[5]
22-IodophenolPhenylacetylenePd(II) complex (2 mol%)K₃PO₄DMSO9010Moderate to good[3]
32-IodophenolVarious terminal alkynesCuO–Fe₃O₄ (1.3 mol% Cu)KOHToluene130-up to 98[6]
42-IodophenolPhenylacetylenePd(OAc)₂, xantphosK₃PO₄Toluene120-Good to excellent[7]

Application Note 2: Copper-Catalyzed One-Pot Synthesis from Acyl Chlorides and Phosphorus Ylides

An alternative and efficient route to functionalized benzofurans involves a copper-catalyzed, one-pot tandem reaction of o-iodophenols, acyl chlorides, and phosphorus ylides.[8][9] This method allows for the rapid construction of the this compound scaffold with high structural diversity. The reaction is believed to proceed through the in situ formation of an allene, followed by an oxa-Michael addition and a copper-catalyzed C-arylation.[8]

General Experimental Protocol
  • Reaction Setup: In a reaction tube, combine the acyl chloride (1.0 equiv.) and phosphorus ylide (1.1 equiv.) in DMSO. Stir the mixture at room temperature for a short period.

  • Addition of Reactants and Catalyst: To the above mixture, add the o-iodophenol (1.2 equiv.), Cs₂CO₃ (2.5 equiv.), CuBr (10 mol%), and 1,10-phenanthroline (B135089) (20 mol%).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90 °C.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the functionalized this compound.

This protocol is particularly advantageous for its operational simplicity and the use of readily available starting materials.[9] It has been shown to tolerate a variety of functional groups, providing moderate to good yields of the desired this compound products.[8]

References

Application of Benzofuran Derivatives as Potent Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of benzofuran derivatives as promising anticancer agents. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action. The unique structural features of the this compound scaffold have made it a privileged motif in medicinal chemistry, leading to the development of numerous derivatives with significant cytotoxic and tumor-inhibitory properties.[1][2][3]

Application Notes

This compound, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, is a core structure in many biologically active natural and synthetic products.[1][2] In the realm of oncology, this compound derivatives have emerged as a versatile class of compounds with a wide spectrum of anticancer activities.[1][3] These derivatives have demonstrated efficacy against various cancer cell lines, including those of the breast, lung, colon, cervix, and liver, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range.

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular processes essential for cancer cell proliferation and survival. Key mechanisms of action include:

  • Tubulin Polymerization Inhibition: Several this compound derivatives have been shown to inhibit the polymerization of tubulin, a key component of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.

  • Kinase Inhibition: Specific this compound derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the mammalian Target of Rapamycin (mTOR).[4][5] By targeting these kinases, the derivatives can block downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis.

  • Induction of Apoptosis: Many this compound derivatives trigger programmed cell death, or apoptosis, in cancer cells.[6] This can occur through various mechanisms, including the activation of caspase cascades and the modulation of apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: Besides G2/M arrest due to tubulin inhibition, some derivatives can induce cell cycle arrest at other checkpoints, such as the G1 phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

The structure-activity relationship (SAR) studies of this compound derivatives have provided valuable insights for the rational design of more potent and selective anticancer agents. For instance, the nature and position of substituents on the this compound ring system, as well as the hybridization with other heterocyclic moieties like triazoles, piperazines, and chalcones, have been shown to significantly influence their cytotoxic activity.[1][7]

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: IC50 Values (μM) of Various this compound Derivatives Against Different Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (μM)Reference DrugReference Drug IC50 (μM)
12 This compoundSiHa (Cervical)1.10Combretastatin A-41.76
12 This compoundHeLa (Cervical)1.06Combretastatin A-41.86
13b This compound HybridMCF-7 (Breast)1.875Cisplatin2.184
13g This compound HybridMCF-7 (Breast)1.287Cisplatin2.184
14c 3-Oxadiazolylthis compoundHCT116 (Colon)3.27--
26 2-Acetylthis compound Hybrid-EGFR Kinase Inhibition: 0.93Gefitinib0.9
28g 3-Amidothis compoundMDA-MB-231 (Breast)3.01--
28g 3-Amidothis compoundHCT-116 (Colon)5.20--
30a This compoundMCF-7 (Breast)-Doxorubicin-
30a This compoundHepG2 (Liver)-Doxorubicin-
33d This compound-ChalconeA-549 (Lung)2.74Cisplatin5.12
33d This compound-ChalconeMCF-7 (Breast)3.22Cisplatin12.25
37a-h Piperazine-based this compoundVarious< 105-Fluorouracil-
43f 2-Aminothis compoundDaoy (Medulloblastoma)0.005Combretastatin A-4> 10 (normal cells)
50g This compound-2-carboxamideA549 (Lung)0.57--
50g This compound-2-carboxamideHeLa (Cervical)0.73--
50g This compound-2-carboxamideHCT-116 (Colon)0.87--
Hybrid 16 This compound-N-Aryl PiperazineA549 (Lung)0.12--
Hybrid 16 This compound-N-Aryl PiperazineSGC7901 (Gastric)2.75--

Note: The specific IC50 values for some compounds (e.g., 30a) were not explicitly stated in the provided abstracts but were reported to be potent compared to the reference drug.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of this compound derivatives.

In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a this compound derivative.

Materials:

  • Cancer cells

  • This compound derivative

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the this compound derivative for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with PBS and fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., G-PEM buffer)

  • GTP

  • This compound derivative

  • Positive control (e.g., Nocodazole) and negative control (vehicle)

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add purified tubulin to each well on ice. Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Measurement: Measure the increase in absorbance at 340 nm over time (typically 60 minutes). The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol evaluates the therapeutic efficacy of a this compound derivative in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • This compound derivative formulated for in vivo administration

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Drug Administration: Administer the this compound derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Width² x Length) / 2.

  • Endpoint Analysis: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice, excise the tumors, and weigh them. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation This compound This compound Derivatives This compound->RTK Inhibition This compound->mTORC1 Inhibition

Caption: Inhibition of RTK/PI3K/Akt/mTOR signaling by this compound derivatives.

G Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle This compound This compound Derivatives This compound->Tubulin Inhibition of Polymerization G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Experimental Workflow Diagram

G start Start: Cancer Cell Culture treatment Treatment with This compound Derivative start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt facs_cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->facs_cell_cycle facs_apoptosis Flow Cytometry (Apoptosis Assay) treatment->facs_apoptosis in_vivo In Vivo Xenograft Model treatment->in_vivo data Data Analysis: IC50, Cell Cycle Distribution, Apoptosis Rate, Tumor Growth Inhibition mtt->data facs_cell_cycle->data facs_apoptosis->data in_vivo->data end End: Evaluation of Anticancer Potential data->end

Caption: General workflow for evaluating the anticancer activity of this compound derivatives.

References

Application Notes and Protocols for Benzofuran Derivatives as Potent Antibacterial and Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel antibacterial and antifungal agents derived from the benzofuran scaffold. This document includes summaries of their biological activities, detailed experimental protocols for their synthesis and antimicrobial evaluation, and visual representations of experimental workflows and structure-activity relationships. This compound derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent properties against various pathogens.[1][2][3][4] The emergence of antibiotic resistance necessitates the exploration of new chemical entities, and benzofurans represent a promising class of compounds in this endeavor.

Data Presentation: Antibacterial and Antifungal Activity of this compound Derivatives

The antibacterial and antifungal efficacy of newly synthesized this compound compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following tables summarize quantitative data from recent studies, showcasing the activity of various this compound derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference
6a Bacillus subtilis6.25[1]
Staphylococcus aureus6.25[1]
Escherichia coli6.25[1]
6b Bacillus subtilis6.25[1]
Staphylococcus aureus6.25[1]
Escherichia coli6.25[1]
6f Bacillus subtilis6.25[1]
Staphylococcus aureus6.25[1]
Escherichia coli6.25[1]
Hydrophobic Analogs Escherichia coli0.39-3.12 (MIC₈₀)[5][6]
Staphylococcus aureus0.39-3.12 (MIC₈₀)[5][6]
Methicillin-resistant S. aureus0.39-3.12 (MIC₈₀)[5][6]
Bacillus subtilis0.39-3.12 (MIC₈₀)[5][6]
Compound 1 Salmonella typhimurium12.5[7]
Staphylococcus aureus12.5[7]
Escherichia coli25[7]
Compound 2 Staphylococcus aureus25[7]
M5a, M5g Enterococcus faecalis50[8]
Ketoxime 38 Staphylococcus aureus0.039[2]

Table 2: In Vitro Antifungal Activity of Selected this compound Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference
6a, 6b, 6f Aspergillus niger-[1]
M5i, M5k, M5l Candida albicans25[8]
VI, III Candida albicans100[9]
Candida parapsilosis100[9]
Compounds 5, 6 Penicillium italicum12.5[7]
Colletotrichum musae12.5-25[7]
Ketoxime derivatives Candida albicans0.625-2.5[2]
IM/B/4-66 Various fungiFavorable results[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial and antifungal activity of this compound derivatives.

Protocol 1: Synthesis of this compound Derivatives

This protocol provides a general multi-step synthesis for 2-(this compound-2-carboxamido) acetic acid derivatives, adapted from literature.[1]

Step 1: Synthesis of Ethyl 2-(this compound-2-carboxamido)acetate

  • Dissolve coumarin (B35378) in a suitable solvent.

  • React with appropriate reagents to open the lactone ring and form a this compound-2-carboxylic acid intermediate.

  • Couple the carboxylic acid with ethyl aminoacetate using a suitable coupling agent (e.g., DCC/HOBt or EDC/HOBt) in an appropriate solvent (e.g., DMF or CH₂Cl₂).

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture by washing with aqueous solutions to remove byproducts.

  • Purify the crude product by recrystallization or column chromatography to yield the ethyl ester derivative.

Step 2: Synthesis of 2-(this compound-2-carboxamido)acetic acid

  • Hydrolyze the ethyl ester from Step 1 using a base (e.g., LiOH or NaOH) in a mixture of THF and water.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the final acid derivative.

Characterization:

  • Melting Point: Determine the melting point of the synthesized compounds.

  • TLC: Confirm the purity of the compounds.

  • Spectroscopy: Characterize the structure using IR, ¹H-NMR, and Mass Spectrometry.[8]

Protocol 2: Antimicrobial Susceptibility Testing

A. Agar (B569324) Well Diffusion Method [8]

This method is used for preliminary screening of antimicrobial activity.

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri plates.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial suspension onto the surface of the agar plates.

  • Well Preparation: Create wells of uniform diameter in the agar using a sterile borer.

  • Compound Application: Add a known concentration of the this compound derivative (dissolved in a suitable solvent like DMSO) to each well.[11] A solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin) should also be included.[11]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well.

B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [7][12]

This method is used to quantify the antimicrobial activity.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth or RPMI-1640).

  • Inoculum Preparation: Prepare a standardized microbial suspension as per CLSI guidelines.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound derivatives as antimicrobial agents.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start Starting Materials (e.g., Coumarin) synthesis Multi-step Synthesis start->synthesis purification Purification (Recrystallization / Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization prelim_screen Preliminary Screening (Agar Well Diffusion) characterization->prelim_screen Pure this compound Derivatives mic_det MIC Determination (Broth Microdilution) prelim_screen->mic_det data_analysis Structure-Activity Relationship (SAR) Analysis mic_det->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: General workflow for synthesis and antimicrobial evaluation of this compound derivatives.

sar_logic This compound This compound Scaffold substituents Substituents at C-3, C-6, etc. This compound->substituents physicochem Physicochemical Properties (e.g., Hydrophobicity) substituents->physicochem Influence activity Antimicrobial Activity (MIC) substituents->activity Directly Influences physicochem->activity Determines

References

Application Notes: Benzofuran Compounds as Potent Kinase Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a privileged heterocyclic scaffold, has emerged as a cornerstone in the development of novel kinase inhibitors for therapeutic applications, particularly in oncology.[1][2][3][4] The unique structural features of the this compound nucleus allow for versatile functionalization, enabling the design of compounds that can selectively target the ATP-binding site of various protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2][5] this compound derivatives have demonstrated significant inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3K), the mammalian Target of Rapamycin (mTOR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Epidermal Growth Factor Receptors (EGFR).[1][6][7][8][9][10]

This document provides a comprehensive overview of the application of this compound compounds as kinase inhibitors, including their mechanism of action, quantitative inhibitory data, and detailed protocols for their evaluation.

Mechanism of Action and Therapeutic Potential

This compound-based compounds typically function as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of substrate proteins. This blockade of signal transduction can induce cell cycle arrest, apoptosis, and inhibit angiogenesis in cancer cells.[1][4][9] The therapeutic potential of these compounds lies in their ability to be chemically modified to achieve high potency and selectivity for specific kinases, thereby minimizing off-target effects and associated toxicities.[11]

For instance, certain this compound-piperazine hybrids have been identified as potent and selective type II inhibitors of CDK2, a key regulator of the cell cycle.[1][12] Other derivatives have shown dual inhibitory activity against PI3K and mTOR, two central nodes in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[6][8][13] Furthermore, this compound-based chalcones and other hybrids have demonstrated potent inhibition of VEGFR-2, a critical mediator of angiogenesis, and EGFR, a key driver in non-small-cell lung cancer.[7][9][10][14][15]

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of representative this compound compounds against various kinases and cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
9h CDK240.91Staurosporine56.76[1]
11d CDK241.70Staurosporine56.76[1]
11e CDK246.88Staurosporine56.76[1]
13c CDK252.63Staurosporine56.76[1]
Compound 8 PI3K2.21LY2940026.18[7]
Compound 8 VEGFR-268Sorafenib31.2[7]
Compound 6d VEGFR-21Sorafenib2[16][17]
Compound 26 EGFR930Gefitinib900[18]
Compound S6 Aurora B---[19]
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
9h Panc-1 (Pancreatic)0.94Cisplatin6.98[1]
9h MCF-7 (Breast)2.92Cisplatin5.45[1]
9h A-549 (Lung)1.71Cisplatin6.72[1]
11d Panc-1 (Pancreatic)---[1]
13b Panc-1 (Pancreatic)---[1]
Compound 8 HePG2 (Liver)11-17Doxorubicin4.17-8.87[7]
Compound 8 PC3 (Prostate)11-17Doxorubicin4.17-8.87[7]
Compound 22d MCF-7 (Breast)3.41Staurosporine4.81[20]
Compound 22f MCF-7 (Breast)2.27Staurosporine4.81[20]
Compound 28g MDA-MB-231 (Breast)3.01--[18]
Compound 28g HCT-116 (Colon)5.20--[18]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific this compound compounds or kinase targets.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency of this compound compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound compounds in DMSO. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations.

  • Assay Plate Setup: In a multi-well plate, add the diluted compound solutions. Include wells for a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (substrate + ATP, no kinase).

  • Kinase Reaction Initiation: Add the kinase and its specific substrate to each well. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence signal using a plate-reading luminometer. Normalize the data to the positive (100% activity) and negative (0% activity) controls. Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)

This protocol describes a method to assess the ability of this compound compounds to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: one specific for the total target substrate and one specific for the phosphorylated form of the substrate

  • Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

  • Detection reagents (e.g., ECL for western blotting, or specific reagents for ELISA/AlphaLISA)

  • 96-well clear-bottom plates (for imaging) or standard cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate or other suitable culture vessel and allow them to adhere and grow overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds for a specified period (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Substrate Phosphorylation:

    • Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the total and phosphorylated substrate. Visualize with a labeled secondary antibody and appropriate detection reagents.

    • ELISA/AlphaLISA: Use a sandwich ELISA or AlphaLISA format with antibodies specific for the total and phosphorylated substrate to quantify the levels of each in the cell lysates.[21]

  • Data Analysis: Quantify the band intensities (western blot) or the signal (ELISA/AlphaLISA) for both the total and phosphorylated substrate. Normalize the phosphorylated substrate signal to the total substrate signal for each treatment condition. Plot the normalized phosphorylation level against the compound concentration to determine the IC50 value for the inhibition of cellular kinase activity.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation Benzofuran_PI3K This compound Inhibitor Benzofuran_PI3K->PI3K Benzofuran_mTOR This compound Inhibitor Benzofuran_mTOR->mTORC1 Kinase_Inhibitor_Workflow start Start: This compound Compound Library biochemical_assay In Vitro Kinase Assay (e.g., Luminescence-based) start->biochemical_assay determine_ic50 Determine IC50 Values biochemical_assay->determine_ic50 potent_hits Potent Hits Identified determine_ic50->potent_hits Potent not_potent Not Potent determine_ic50->not_potent Not Potent cell_based_assay Cell-Based Assay (e.g., Cellular Phosphorylation) potent_hits->cell_based_assay cellular_potency Assess Cellular Potency and Mechanism cell_based_assay->cellular_potency lead_candidate Lead Candidate cellular_potency->lead_candidate Active not_active_in_cells Not Active in Cells cellular_potency->not_active_in_cells Inactive in_vivo In Vivo Studies (Xenograft models) lead_candidate->in_vivo end Preclinical Development in_vivo->end

References

Application Note: Structural Characterization of Novel Benzofuran Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzofuran derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with significant pharmacological properties.[1][2] These compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant effects.[3][4][5][6] As new derivatives are synthesized for drug discovery programs, their unambiguous structural characterization is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable and complementary analytical techniques for the complete elucidation of these novel molecular structures.[7][8][9] This application note provides detailed protocols and data interpretation guidelines for the characterization of novel this compound derivatives using ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS).

Overall Characterization Workflow

The structural elucidation of a newly synthesized this compound derivative follows a logical workflow, beginning with synthesis and purification, followed by detailed spectroscopic analysis to confirm its identity, structure, and purity.

Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Spectroscopic Analysis cluster_elucidation Phase 3: Final Confirmation Synthesis Synthesis of Novel This compound Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Analysis (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Elucidation Complete Structural Elucidation & Confirmation NMR->Elucidation MS->Elucidation

Figure 1: General workflow for the synthesis and characterization of a novel this compound derivative.

Experimental Protocols

Detailed protocols are essential for acquiring high-quality, reproducible data. The following sections outline standard procedures for NMR and ESI-MS analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

A. Sample Preparation

  • For ¹H NMR: Accurately weigh 5-25 mg of the purified this compound derivative into a clean, dry vial.[7]

  • For ¹³C NMR: A more concentrated sample is required due to the low natural abundance of the ¹³C isotope; weigh 50-100 mg of the sample.[7]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] The choice of solvent is critical to ensure the compound is fully dissolved and that solvent signals do not overlap with sample signals.[8]

  • Gently vortex the vial to ensure the sample is completely dissolved.[7]

  • Filter the solution through a pipette containing a small glass wool or cotton plug directly into a 5 mm NMR tube to remove any particulate matter.[7]

  • Cap the NMR tube securely and label it clearly.

B. NMR Data Acquisition The following tables summarize typical acquisition parameters for a 400 MHz NMR spectrometer.[4]

Table 1: Typical ¹H NMR Acquisition Parameters

Parameter Recommended Value Purpose
Pulse Program zg30 Standard one-pulse experiment with a 30° pulse angle.[7]
Solvent CDCl₃ or DMSO-d₆ Common solvents for organic compounds.
Temperature 298 K Standard room temperature acquisition.
Spectral Width (SW) ~16 ppm Covers the expected chemical shift range for protons.
Acquisition Time (AT) 3-4 s Provides good resolution for small molecules.[7]
Relaxation Delay (D1) 1-2 s Allows for sufficient relaxation of protons between scans.[7]

| Number of Scans (NS)| 8-16 | Improves signal-to-noise ratio.[7] |

Table 2: Typical ¹³C NMR Acquisition Parameters

Parameter Recommended Value Purpose
Pulse Program zgpg30 Proton-decoupled experiment with a 30° pulse.
Solvent CDCl₃ or DMSO-d₆ Consistent with ¹H NMR.
Temperature 298 K Standard room temperature acquisition.
Spectral Width (SW) ~220 ppm Covers the full range of carbon chemical shifts.
Acquisition Time (AT) 1-2 s A common starting point for good resolution.
Relaxation Delay (D1) 2 s Ensures relaxation, especially for quaternary carbons.[7]

| Number of Scans (NS)| 1024 or more | Required due to the low sensitivity of the ¹³C nucleus.[7] |

C. NMR Data Processing The raw Free Induction Decay (FID) data acquired from the spectrometer must be processed to generate the final, interpretable spectrum.

NMR_Processing FID Acquired FID Data FT Fourier Transform (FT) FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (to TMS) Baseline->Reference Analysis Peak Integration & Assignment Reference->Analysis

Figure 2: Workflow for processing raw NMR data into an interpretable spectrum.[7]
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.[8]

A. Sample Preparation

  • Dissolve the purified this compound derivative in an ESI-compatible solvent such as acetonitrile, methanol, or a mixture with water.[8]

  • The final concentration should be approximately 10-100 µg/mL.[8]

  • To promote the formation of the protonated molecule ([M+H]⁺) in positive ion mode, add 0.1% formic acid to the final solution.[8]

  • Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.[8]

B. Instrumentation and Data Acquisition The sample can be introduced into the mass spectrometer via direct infusion or through an LC-MS system.[8]

Table 3: Typical ESI-MS Acquisition Parameters

Parameter Recommended Value Purpose
Ionization Mode Positive ESI Generally effective for protonating nitrogen or oxygen-containing heterocycles.
Mass Scan Range m/z 100-1000 Should be wide enough to include the expected molecular ion.
Capillary Voltage 3-4 kV Optimizes the electrospray process.
Nebulizing Gas (N₂) 1-2 L/min Assists in droplet formation.
Drying Gas (N₂) Temp 250-350 °C Aids in solvent evaporation from droplets.

| Data Type | High-Resolution (HRMS) | Provides highly accurate mass measurements for elemental formula determination.[3] |

Data Presentation and Interpretation

The following tables present example data for a hypothetical novel this compound derivative, 7-acetyl-3-(bromomethyl)-5-methoxythis compound-2-carboxylate, to illustrate typical results.

NMR Data

Table 4: Example ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
12.11 s 1H Ar-OH
7.88 s 1H Ar-H
7.53 s 1H Ar-H
4.94 s 2H -CH₂Br
3.99 s 3H -COOCH₃
2.70 s 3H -COCH₃

Note: Data modeled after similar structures found in literature.[10]

Table 5: Example ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
203.35 C=O (ketone)
164.00 C=O (ester)
162.63, 161.21, 155.99, 146.73 Aromatic Quaternary C
132.64, 117.59, 112.63, 110.51 Aromatic CH
52.08 -COOCH₃
26.80 -COCH₃
14.19 -CH₂Br

Note: Data modeled after similar structures found in literature.[2][10]

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the compound's elemental formula.

Table 6: Example High-Resolution Mass Spectrometry (HRMS) Data

Ion Species Calculated m/z Observed m/z
[M+H]⁺ 326.9811 326.9815
[M+Na]⁺ 348.9630 348.9633
[M+K]⁺ 364.9369 364.9371

Note: Common adducts like sodium ([M+Na]⁺) and potassium ([M+K]⁺) often arise from glassware or solvents.[8] The isotopic pattern for bromine (¹⁹Br/⁸¹Br) would also be observed.[10]

Application Example: Targeting Cellular Signaling Pathways

Many this compound derivatives are developed for their potential to modulate cellular signaling pathways implicated in diseases like cancer.[3][11] For instance, some derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis, which is the formation of new blood vessels required for tumor growth.[11]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Receptor Kinase Kinase Cascade (e.g., RAF-MEK-ERK) VEGFR2->Kinase TF Transcription Factor Activation Kinase->TF Gene Gene Expression (Angiogenesis, Proliferation) TF->Gene Inhibitor This compound Derivative Inhibitor->Kinase

Figure 3: Simplified diagram of the VEGFR-2 signaling pathway and potential inhibition by a this compound derivative.

The combined application of Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry provides a powerful and essential toolkit for the structural characterization of novel this compound derivatives. NMR delivers precise information on the molecular framework and atom connectivity, while HRMS confirms the elemental composition and molecular weight. Following robust and standardized protocols, as outlined in this note, ensures the generation of high-quality data, enabling researchers to confidently confirm the identity and structure of newly synthesized compounds, a crucial step in the drug discovery and development pipeline.

References

Application Note: HPLC Method Development for the Separation of Benzofuran Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active molecules. Due to the synthetic pathways often employed, the production of this compound-based active pharmaceutical ingredients (APIs) can result in the formation of various structural isomers, including positional isomers and enantiomers. The separation and quantification of these isomers are critical for ensuring the purity, safety, and efficacy of the final drug product, as different isomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis and separation of these isomeric mixtures.[1][2] This application note provides a comprehensive guide to developing robust HPLC methods for the separation of this compound isomers, covering reversed-phase, normal-phase, and chiral chromatography techniques.

Data Presentation: Chromatographic Performance

The successful separation of this compound isomers is highly dependent on the chosen chromatographic conditions. The following tables summarize representative quantitative data for the separation of various this compound derivatives, highlighting the performance of different HPLC methods. Please note that these values are illustrative and may vary depending on the specific isomers, instrumentation, and precise analytical conditions.

Table 1: Reversed-Phase HPLC Separation of this compound Positional Isomers

CompoundStationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Resolution (Rs)
5-Bromothis compoundC18Acetonitrile (B52724):Water (60:40)1.02548.2-
6-Bromothis compoundC18Acetonitrile:Water (60:40)1.02548.91.8
7-Bromothis compoundC18Acetonitrile:Water (60:40)1.02549.51.6
5-Nitrothis compoundC18Methanol (B129727):Water with 0.1% Formic Acid (50:50)0.82806.5-
6-Nitrothis compoundC18Methanol:Water with 0.1% Formic Acid (50:50)0.82807.11.5
7-Nitrothis compoundC18Methanol:Water with 0.1% Formic Acid (50:50)0.82807.81.9

Table 2: Normal-Phase HPLC Separation of this compound Positional Isomers

CompoundStationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Resolution (Rs)
2-Acetyl-5-hydroxythis compoundSilica (B1680970)Hexane (B92381):Ethyl Acetate (80:20)1.22605.4-
2-Acetyl-6-hydroxythis compoundSilicaHexane:Ethyl Acetate (80:20)1.22606.82.5
2-Acetyl-7-hydroxythis compoundSilicaHexane:Ethyl Acetate (80:20)1.22608.12.8

Table 3: Chiral HPLC Separation of this compound Enantiomers

CompoundChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
(±)-2-(1-Aminoethyl)this compoundCellulose-based (e.g., Chiralcel OD-H)Hexane:Isopropanol (B130326) with 0.1% Diethylamine (B46881) (90:10)0.725410.312.12.1
(±)-2-Methyl-2,3-dihydrothis compoundAmylose-based (e.g., Chiralpak AD-H)Heptane:Ethanol (95:5)1.02548.59.81.9

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful HPLC method development. The following sections provide step-by-step methodologies for reversed-phase, normal-phase, and chiral HPLC separation of this compound isomers.

Protocol 1: Reversed-Phase HPLC Method for Positional Isomers

Reversed-phase HPLC is the most common mode of chromatography and is often the first approach for separating moderately polar to nonpolar isomers.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: A C18 stationary phase is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size). Phenyl-hexyl or embedded polar group phases can also be screened for alternative selectivity.

  • Mobile Phase A: Deionized water, often with an additive like 0.1% formic acid or a buffer (e.g., 20 mM potassium phosphate) to control pH and improve peak shape.[1][3]

  • Mobile Phase B: Acetonitrile or methanol. Acetonitrile is generally preferred for its lower viscosity and UV transparency.

  • Gradient Elution: A typical starting gradient would be to increase the percentage of Mobile Phase B from a low value (e.g., 30%) to a high value (e.g., 95%) over 10-20 minutes to elute a wide range of compounds.[1] Isocratic elution can be used for simpler mixtures once the optimal mobile phase composition is determined.

  • Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column.

  • Column Temperature: 30 °C is a common starting point. Temperature can be adjusted to fine-tune selectivity.

  • Detection Wavelength: Determined by the UV absorbance maxima of the specific this compound isomers. A PDA detector is useful for initial method development to identify the optimal wavelength. Common wavelengths for benzofurans are around 254 nm and 280 nm.[1]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample containing the this compound isomers in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).[1]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

4. Method Development and Optimization:

  • Mobile Phase Screening: Evaluate both acetonitrile and methanol as the organic modifier to assess differences in selectivity.

  • pH Optimization: For ionizable this compound derivatives, the pH of the mobile phase can significantly impact retention and selectivity. Screen a range of pH values (e.g., 3, 5, and 7) using appropriate buffers.

  • Gradient Optimization: Adjust the gradient slope and duration to improve the resolution of closely eluting peaks.

  • Column Screening: If adequate separation is not achieved on a C18 column, screen other stationary phases like C8, phenyl, or polar-embedded columns.

Protocol 2: Normal-Phase HPLC Method for Positional Isomers

Normal-phase HPLC is particularly effective for separating isomers with differing polarity, such as those with polar functional groups at different positions.[4]

1. Instrumentation:

  • A dedicated HPLC system for normal-phase chromatography is recommended to avoid solvent miscibility issues. The system should include a pump, autosampler, column oven, and a UV-Vis or PDA detector.

2. Chromatographic Conditions:

  • Column: A silica or aminopropyl-bonded silica column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of non-polar and polar solvents. Common mobile phases include hexane/isopropanol, hexane/ethyl acetate, or heptane/ethanol.

  • Elution Mode: Isocratic elution is often sufficient for normal-phase separations of isomers.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

  • Detection Wavelength: Determined by the UV absorbance maxima of the analytes.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the sample in the initial mobile phase or a solvent compatible with the mobile phase (e.g., hexane or isopropanol).

  • Ensure the sample is free of water, as this can deactivate the silica stationary phase.

  • Filter the sample through a 0.45 µm PTFE syringe filter.

4. Method Development and Optimization:

  • Solvent Strength: Adjust the ratio of the polar to non-polar solvent in the mobile phase to control retention. Increasing the percentage of the polar solvent will decrease retention times.

  • Solvent Selectivity: For difficult separations, try different polar modifiers (e.g., ethanol, ethyl acetate, or dichloromethane) to alter the selectivity.

  • Column Activity: The water content of the mobile phase can affect the activity of the silica stationary phase and thus the reproducibility of the separation. It is sometimes necessary to add a small, controlled amount of water or alcohol to the mobile phase to maintain consistent column activity.

Protocol 3: Chiral HPLC Method for Enantiomeric Separation

Chiral HPLC is essential for the separation of enantiomers, which have identical physical and chemical properties in an achiral environment.[5]

1. Instrumentation:

  • A standard HPLC system with a UV-Vis or PDA detector. A circular dichroism (CD) detector can also be used for chiral-specific detection.

2. Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and effective for a broad range of compounds.[5]

  • Mobile Phase: The choice of mobile phase depends on the CSP and the analyte.

    • Normal-Phase Mode: Typically mixtures of alkanes (e.g., hexane or heptane) with an alcohol (e.g., isopropanol or ethanol).

    • Reversed-Phase Mode: Mixtures of water or buffer with acetonitrile or methanol.

    • Polar Organic Mode: A mixture of polar organic solvents like acetonitrile and methanol.

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) are often added to the mobile phase to improve peak shape and resolution.[5]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Temperature can significantly affect chiral separations. It is recommended to screen different temperatures (e.g., 15 °C, 25 °C, 40 °C).

  • Detection Wavelength: As determined by the UV spectrum of the analyte.

  • Injection Volume: 5 - 10 µL.

3. Sample Preparation:

  • Dissolve the racemic sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter.

4. Method Development and Optimization (Chiral Screening):

  • CSP Screening: Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, protein-based) as the primary step.

  • Mobile Phase Screening: For each promising CSP, screen different mobile phase compositions. A common approach is to test a few standard mobile phase systems (e.g., hexane/isopropanol, acetonitrile/methanol).

  • Additive Optimization: Once partial separation is achieved, optimize the type and concentration of the acidic or basic additive.

  • Temperature Optimization: Fine-tune the separation by adjusting the column temperature.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for HPLC method development.

HPLC_Method_Development_Workflow cluster_prep Phase 1: Preparation & Initial Assessment cluster_dev Phase 2: Method Development & Optimization cluster_val Phase 3: Validation & Finalization A Define Separation Goal (e.g., Isomer Purity) B Gather Analyte Information (Structure, pKa, Solubility) A->B C Select Initial HPLC Mode (RP, NP, Chiral) B->C D Screen Stationary Phases C->D Start Screening E Optimize Mobile Phase (Solvent, pH, Additives) D->E F Adjust Operating Parameters (Temperature, Flow Rate) E->F G Evaluate Peak Shape & Resolution F->G G->E Iterate & Refine H Method Validation (ICH Guidelines) G->H Separation Achieved I Document Protocol H->I

Caption: General workflow for HPLC method development.

Isomer_Separation_Strategy start This compound Isomer Mixture is_chiral Are they enantiomers? start->is_chiral rp_hplc Reversed-Phase HPLC (C18, Phenyl) is_chiral->rp_hplc No (Positional Isomers) chiral_hplc Chiral HPLC (CSP) is_chiral->chiral_hplc Yes np_hplc Normal-Phase HPLC (Silica, Amino) rp_hplc->np_hplc If RP fails optimize_rp Optimize: Mobile Phase, pH, Temperature rp_hplc->optimize_rp optimize_np Optimize: Solvent Ratio, Polar Modifier np_hplc->optimize_np optimize_chiral Screen CSPs & Mobile Phases chiral_hplc->optimize_chiral end Separated Isomers optimize_rp->end optimize_np->end optimize_chiral->end

Caption: Logical strategy for selecting an HPLC method for this compound isomers.

References

Application Note: High-Sensitivity Analysis of Volatile Benzofuran Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran and its volatile derivatives are a class of heterocyclic organic compounds that are of significant interest across various scientific disciplines. They are found in natural products, are intermediates in chemical synthesis, and can be present as impurities in pharmaceutical products and environmental samples. Due to their potential biological activity and, in some cases, toxicity, a robust and sensitive analytical method for their detection and quantification is crucial. This application note details a comprehensive approach for the analysis of volatile this compound compounds using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that offers high resolution and sensitivity.

Analytical Approach

Gas Chromatography (GC) is ideally suited for the separation of volatile and semi-volatile compounds, while Mass Spectrometry (MS) provides definitive identification and quantification. This combination allows for the reliable analysis of complex matrices. For volatile this compound compounds, sample introduction techniques such as Headspace (HS) and Solid-Phase Microextraction (SPME) are often employed to enhance sensitivity and reduce matrix interference.

Quantitative Performance

The performance of a GC-MS method for the analysis of this compound derivatives is critical for its application in research and quality control. The following tables summarize typical quantitative data for the analysis of a representative this compound derivative, showcasing the method's linearity, accuracy, precision, and sensitivity.

Table 1: Linearity and Range for a Representative this compound Derivative

Validation ParameterGC-MS
Linearity Range (µg/mL)0.05 - 50
Correlation Coefficient (r²)0.9995
Equationy = 89753x + 876

Table 2: Accuracy (Recovery) for a Representative this compound Derivative

Concentration LevelGC-MS (%)
Low (1 µg/mL)101.5 ± 2.1
Medium (25 µg/mL)99.8 ± 1.8
High (75 µg/mL)100.2 ± 1.5

Table 3: Precision (Relative Standard Deviation - RSD) for a Representative this compound Derivative

Precision TypeGC-MS (%RSD)
Intraday< 2.0
Interday< 2.5

Table 4: Sensitivity (LOD & LOQ) for a Representative this compound Derivative

ParameterGC-MS (µg/mL)
Limit of Detection (LOD)0.015
Limit of Quantitation (LOQ)0.05

Experimental Workflow

The general workflow for the GC-MS analysis of volatile this compound compounds is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Enrichment (Headspace or SPME) Sample->Extraction GC_Separation GC Separation Extraction->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Identification & Quantification) Data_Acquisition->Data_Analysis Report Report Data_Analysis->Report Reporting

Caption: General workflow for the GC-MS analysis of volatile this compound compounds.

Detailed Protocols

The following protocols provide a detailed methodology for the analysis of volatile this compound compounds using Headspace and SPME sample introduction techniques coupled with GC-MS.

Protocol 1: Headspace GC-MS Analysis

This protocol is suitable for the analysis of volatile benzofurans in liquid or solid samples where the analytes can be readily partitioned into the headspace.

1. Sample Preparation:

  • Accurately weigh 1-5 grams of the homogenized solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.

  • Add an appropriate internal standard solution.

  • For solid samples, add a suitable solvent (e.g., methanol, water) to facilitate the release of volatile compounds.

  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

2. Headspace Sampler Parameters:

  • Vial Equilibration Temperature: 80-120 °C

  • Vial Equilibration Time: 15-30 minutes

  • Loop Temperature: 90-130 °C

  • Transfer Line Temperature: 100-140 °C

  • Injection Volume: 1 mL

  • Injection Mode: Splitless or Split (e.g., 10:1)

3. GC-MS Parameters:

  • GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

4. Data Analysis:

  • Identify this compound compounds by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm identification by comparing retention times with authentic standards.

  • Quantify the analytes by creating a calibration curve using the peak areas of the target compounds relative to the internal standard.

Protocol 2: Solid-Phase Microextraction (SPME) GC-MS Analysis

SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile organic compounds from various matrices.

1. Sample Preparation:

  • Place 5-10 mL of a liquid sample or 1-5 g of a solid sample into a 20 mL vial.

  • Add an internal standard.

  • For solid samples, add a small amount of water to create a slurry and aid in the release of volatiles.

  • Seal the vial with a PTFE-lined septum.

2. SPME Parameters:

  • SPME Fiber: Polydimethylsiloxane (PDMS), Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), or other suitable fiber based on the polarity of the target benzofurans.

  • Extraction Mode: Headspace SPME.

  • Extraction Temperature: 50-80 °C.

  • Extraction Time: 20-40 minutes with agitation.

  • Desorption Temperature: 250-280 °C in the GC injector.

  • Desorption Time: 2-5 minutes.

3. GC-MS Parameters:

  • Follow the GC-MS parameters outlined in Protocol 1. The injector should be operated in splitless mode during the desorption of the SPME fiber.

4. Data Analysis:

  • Follow the data analysis steps outlined in Protocol 1.

Logical Relationship Diagram for Method Selection

The choice between Headspace and SPME often depends on the sample matrix and the required sensitivity. The following diagram illustrates the decision-making process.

Method_Selection Start Start: Analyze Volatile Benzofurans Matrix Sample Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Complex Matrix or Trace Levels Headspace Headspace (HS) GC-MS Matrix->Headspace Liquid or Solid with high vapor pressure Sensitivity->Headspace No SPME Solid-Phase Microextraction (SPME) GC-MS Sensitivity->SPME Yes End Analysis Complete Headspace->End SPME->End

Caption: Decision tree for selecting the appropriate sample introduction method.

Conclusion

The GC-MS methods detailed in this application note provide a robust and sensitive approach for the analysis of volatile this compound compounds. The choice of sample preparation technique, either Headspace or SPME, can be tailored to the specific sample matrix and analytical requirements. Proper method validation is essential to ensure accurate and reliable results for researchers, scientists, and drug development professionals.

Application Notes and Protocols for Molecular Docking Studies of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of benzofuran derivatives against various protein targets. This compound, a heterocyclic compound, serves as a crucial scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction of binding conformations and affinities between ligands (this compound derivatives) and target proteins.[3][4]

Application Notes

This compound derivatives have demonstrated significant potential as inhibitors of a wide array of protein targets implicated in various diseases, including cancer, inflammation, and bacterial infections. Molecular docking studies have been instrumental in elucidating the binding modes and structure-activity relationships (SAR) of these compounds, thereby guiding the design of more potent and selective inhibitors.

Key Protein Targets for this compound Derivatives:

  • Cancer:

    • PI3K/AKT/mTOR Pathway: This signaling cascade is frequently dysregulated in cancer.[2][5] this compound derivatives have been designed and evaluated as inhibitors of key kinases in this pathway, such as PI3K, Akt, and mTOR.[5][6][7]

    • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a crucial mediator of angiogenesis, a hallmark of cancer.[6]

    • CDK2: Cyclin-dependent kinase 2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[5][6]

    • EGFR: Epidermal Growth Factor Receptor is a well-validated target in oncology, and some this compound derivatives have been investigated for their inhibitory potential against it.[8]

  • Inflammation:

    • NF-κB and MAPK Signaling Pathways: These are classical inflammation pathways that regulate the expression of numerous inflammatory mediators. This compound hybrids have been shown to inhibit key proteins in these pathways.[9]

  • Bacterial Infections:

    • DHFR: Dihydrofolate reductase is an essential enzyme in bacteria, and its inhibition disrupts DNA synthesis. This compound-triazine hybrids have been studied as potential DHFR inhibitors.[10]

Data Presentation: Summary of Docking Results

The quantitative data from molecular docking studies are crucial for comparing the potential of different this compound derivatives. Key metrics include binding energy (in kcal/mol) and the predicted inhibition constant (Ki). Lower binding energies indicate a more favorable binding interaction.

Table 1: Hypothetical Docking Results of this compound Derivatives Against Various Protein Targets

Compound IDTarget ProteinPDB IDBinding Energy (kcal/mol)Predicted Inhibition Constant (µM)Key Interacting ResiduesReference
Compound 8PI3Kα--4.1 (IC50)Val851[6]
Compound 9PI3Kα--7.8 (IC50)Val851[6]
Compound 11PI3Kα--20.5 (IC50)Val851[6]
Compound 2c3EQM3EQM-10.2--[1]
Compound 2c4HOE4HOE-9.3--[1]
Compound 2c1XFF1XFF-9.1--[1]
6-Methyl-2,3-diphenyl-1-benzofuranEGFR4HJO-9.86.8Leu718, Val726, Ala743, Met793, Leu844[8]
BENZ-0454EGFR4HJO--Thr766, Asp831[4]
M5k-M5o1aj61aj6-6.9 to -10.4--[3][11]

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing a molecular docking study of this compound derivatives. This protocol is a generalized workflow and may require optimization based on the specific software and target protein used.

1. Preparation of Software and Resources:

  • Molecular Docking Software: AutoDock Vina is a widely used and effective tool for predicting binding affinities.[8]

  • Visualization Software: BIOVIA Discovery Studio or PyMOL are recommended for preparing molecules and analyzing interactions.[8]

  • Protein Structure: The 3D crystal structure of the target protein should be downloaded from the Protein Data Bank (PDB).[8]

  • Ligand Structures: The 3D structures of the this compound derivatives can be drawn using software like ChemDraw and then converted to a 3D format.[8]

2. Receptor Preparation:

  • Load the downloaded PDB file of the target protein into the visualization software.

  • Remove all non-essential components, such as water molecules, co-crystallized ligands, and co-factors.[8]

  • Add polar hydrogen atoms to the protein structure to ensure correct ionization states.[8]

  • Assign Kollman charges to the receptor atoms.[8]

  • Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).[1]

3. Ligand Preparation:

  • Prepare the 3D structures of the this compound derivatives.

  • Perform energy minimization on all ligand structures using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[8]

  • Save the prepared ligand structures in the appropriate format (e.g., .pdbqt).[1]

4. Molecular Docking Simulation:

  • Define the grid box, which specifies the search space for the docking simulation on the target protein. The grid box should encompass the active site of the protein.

  • Execute the docking simulation using the chosen software (e.g., AutoDock Vina). The software will calculate the binding energy for multiple possible conformations (poses) of the ligand in the receptor's active site.[8]

5. Analysis of Results:

  • Analyze the output files to identify the binding pose with the lowest (most favorable) binding energy.[8]

  • Visualize the best binding pose for each ligand within the receptor's active site to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[8]

  • Compare the binding modes and affinities of the different this compound derivatives to understand their structure-activity relationships.

Visualizations

Signaling Pathway Diagrams

AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound Derivatives This compound->PI3K This compound->mTORC1

Caption: The AKT/mTOR signaling pathway and points of inhibition by this compound derivatives.

NFkB_MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKKK MAPKKK MyD88->MAPKKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Inflammation This compound This compound Derivatives This compound->IKK This compound->MAPK

Caption: The NF-κB and MAPK inflammatory signaling pathways targeted by this compound derivatives.

Experimental Workflow Diagram

Molecular_Docking_Workflow Start Start PrepResources 1. Prepare Software & Resources (Docking & Visualization Tools) Start->PrepResources GetProtein 2. Download Protein Structure (from PDB) PrepResources->GetProtein GetLigand 4. Prepare Ligand Structures (Draw & Convert to 3D) PrepResources->GetLigand PrepProtein 3. Prepare Receptor (Remove water, Add H-atoms, Assign charges) GetProtein->PrepProtein Docking 6. Perform Molecular Docking (Define grid box, Run simulation) PrepProtein->Docking EnergyMin 5. Energy Minimize Ligands GetLigand->EnergyMin EnergyMin->Docking Analysis 7. Analyze Results (Binding energy, Poses, Interactions) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for molecular docking studies.

References

In Vitro Evaluation of Benzofuran Derivatives' Antimicrobial Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro evaluation of the antimicrobial activity of benzofuran derivatives. It includes detailed protocols for key experiments, a summary of quantitative data from various studies, and visualizations of experimental workflows and proposed mechanisms of action. This compound, a heterocyclic compound, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including potent antimicrobial effects against various bacterial and fungal pathogens.[1][2]

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal strains. This data is compiled from multiple studies to provide a comparative overview of their efficacy.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
This compound amide derivative 6a6.256.256.25-[1]
This compound amide derivative 6b6.256.256.25-[1]
This compound amide derivative 6f6.256.256.25-[1]
Hydrophobic this compound analog0.39-3.12 (MRSA)0.39-3.120.39-3.12-[3]
Aza-benzofuran compound 112.5-25-[4]
This compound ketoxime 380.039---[2]
(this compound-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime (7d)0.039---[5]
Compound V40----[6]

Note: '-' indicates data not available in the cited sources. MRSA refers to Methicillin-resistant Staphylococcus aureus.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
This compound amide derivatives (6a, 6b, 6f)--[1]
This compound-5-ol derivatives1.6-12.5-[2]
Oxa-benzofuran compound 5--[4]
Oxa-benzofuran compound 6--[4]
This compound ketoxime derivatives0.625-2.5-[2]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for the in vitro evaluation of the antimicrobial properties of this compound derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values.

Materials:

  • This compound derivatives

  • Bacterial/fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Inoculation: Add 100 µL of the appropriate broth to all wells of a 96-well plate. Add 100 µL of the serially diluted this compound derivative to the corresponding wells. Finally, add 100 µL of the standardized inoculum to each well.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Subculturing from MIC wells: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Spread the aliquot onto a suitable agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).

Anti-biofilm Activity Assay (Crystal Violet Method)

This assay quantifies the ability of this compound derivatives to inhibit biofilm formation.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strain capable of biofilm formation

  • Appropriate growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Biofilm Formation: Add 100 µL of a standardized bacterial suspension and 100 µL of the this compound derivative (at various concentrations) to the wells of a 96-well plate. Include a control with no compound.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile PBS.

  • Fixation: Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes. Allow the plate to air dry.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Visualizations

Experimental Workflows

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep_compounds Prepare Serial Dilutions of this compound Derivatives inoculate_plate Inoculate 96-well Plate prep_compounds->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate incubate_mic Incubate (18-24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from MIC wells with no growth read_mic->subculture Proceed with clear wells plate_agar Plate on Agar Medium subculture->plate_agar incubate_mbc Incubate (18-24h) plate_agar->incubate_mbc read_mbc Read MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc

Workflow for MIC and MBC Determination.

Anti_Biofilm_Workflow start Start: Prepare bacterial suspension and compound dilutions incubate Incubate in 96-well plate (24-48h) for biofilm formation start->incubate wash1 Wash with PBS to remove planktonic cells incubate->wash1 fix Fix biofilm with methanol wash1->fix stain Stain with 0.1% Crystal Violet fix->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound dye wash2->solubilize read Measure Absorbance (OD 570-595 nm) solubilize->read

Crystal Violet Anti-Biofilm Assay Workflow.
Proposed Mechanisms of Antimicrobial Action

The exact signaling pathways for the antimicrobial activity of all this compound derivatives are not fully elucidated and can vary. However, several mechanisms have been proposed.

Benzofuran_MoA cluster_mechanisms Proposed Antimicrobial Mechanisms of Action cluster_outcomes Cellular Outcomes This compound This compound Derivatives membrane_disruption Disruption of Cell Membrane Integrity This compound->membrane_disruption Increased lipophilicity dna_gyrase Inhibition of DNA Gyrase B This compound->dna_gyrase Enzyme inhibition dna_interaction Direct Interaction with DNA This compound->dna_interaction Intercalation or groove binding protein_synthesis Inhibition of Protein Synthesis This compound->protein_synthesis Ribosomal interference leakage Leakage of Cellular Contents membrane_disruption->leakage dna_replication_inhibition Inhibition of DNA Replication dna_gyrase->dna_replication_inhibition dna_interaction->dna_replication_inhibition transcription_translation_inhibition Inhibition of Transcription and Translation protein_synthesis->transcription_translation_inhibition cell_death Bacterial/Fungal Cell Death leakage->cell_death dna_replication_inhibition->cell_death transcription_translation_inhibition->cell_death

References

Designing Benzofuran-Based Inhibitors for Specific Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and evaluation of benzofuran-based inhibitors targeting specific enzymes implicated in various diseases. The this compound scaffold is a versatile privileged structure in medicinal chemistry, offering a foundation for the development of potent and selective inhibitors for a range of enzyme classes.[1][2][3][4][5]

Overview of this compound-Based Enzyme Inhibitors

This compound derivatives have demonstrated significant inhibitory activity against a variety of key enzymes, making them attractive candidates for drug discovery programs in oncology, neurodegenerative diseases, and inflammatory disorders.[1][2][3] The fused ring system of this compound provides a rigid framework that can be readily functionalized to achieve specific interactions within the active sites of target enzymes.

This guide focuses on the following key enzyme targets for which this compound-based inhibitors have been successfully developed:

  • Lysine-Specific Demethylase 1 (LSD1): A key epigenetic regulator involved in cancer.[6]

  • Cholinesterases (AChE and BChE): Targets for the treatment of Alzheimer's disease.[7][8]

  • Monoamine Oxidases (MAO-A and MAO-B): Implicated in neurological disorders such as Parkinson's disease and depression.[9][10][11]

  • Histone Deacetylases (HDACs): Important targets in cancer therapy.[12][13][14][15]

  • Protein Kinases: A large family of enzymes often dysregulated in cancer.[16][17][18]

  • Farnesyltransferase: Involved in post-translational modification of proteins in cancer signaling.[19]

  • Phosphodiesterases (PDEs): Regulators of intracellular signaling with roles in inflammation and neurological conditions.[20]

  • Topoisomerases: Essential enzymes for DNA replication and a target for anticancer drugs.[21]

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of representative this compound-based compounds against their respective enzyme targets. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.

Table 1: this compound-Based LSD1 Inhibitors [6]

CompoundLSD1 IC50 (µM)MCF-7 IC50 (µM)MGC-803 IC50 (µM)H460 IC50 (µM)A549 IC50 (µM)THP-1 IC50 (µM)
17i 0.0652.90 ± 0.325.85 ± 0.352.06 ± 0.275.74 ± 1.036.15 ± 0.49

Table 2: this compound-Based Cholinesterase Inhibitors [7][8]

CompoundTargetIC50 (µM)Ki (µM)Inhibition Type
Cathafuran C (14) BChE2.51.7Competitive
Compound 7c AChE0.058--
Compound 7e AChE0.086--
Donepezil (Reference) AChE0.049--
Galantamine (Reference) BChE35.3--

Table 3: this compound-Based Monoamine Oxidase (MAO) Inhibitors [9][10]

CompoundTargetIC50 (nM)Ki (µM)Selectivity
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide MAO-B-0.0399-fold for MAO-B
5-Nitro-2-(4-methoxyphenyl)this compound (8) MAO-B140-MAO-B selective
3-(4'-Methoxyphenyl)-6-nitrocoumarin (15) MAO-B3--
3-phenylcoumarin 14 MAO-B6-More selective than 15

Table 4: this compound-Based Histone Deacetylase (HDAC) Inhibitors [12][14]

Compound ClassActivity
Benzamide derivatives Micromolar antiproliferative and HDAC inhibitory activities
Hydroxamic acids Potent nanomolar antiproliferative agents and HDAC inhibitors

Table 5: this compound-Based Protein Kinase Inhibitors [17][18][22]

CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)
4b VEGFR-277.97A5491.48 - 47.02
15a VEGFR-2132.5NCI-H230.49 - 68.9
16a VEGFR-245.4NCI-H230.49 - 68.9
9h CDK240.91--
11d CDK241.70--
11e CDK246.88--
13c CDK252.63--
Staurosporine (Reference) CDK256.76--

Table 6: this compound-Based Farnesyltransferase Inhibitors [19]

CompoundFarnesyltransferase IC50 (nM)
11f 1.1

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound-based inhibitors.

General Experimental Workflow

The following diagram illustrates a typical workflow for the design and evaluation of this compound-based enzyme inhibitors.

G General Workflow for this compound-Based Inhibitor Design cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_vivo In Vivo Studies A Target Identification & Validation B Lead Identification (Scaffold Hopping, etc.) A->B C In Silico Screening (Molecular Docking) B->C D Chemical Synthesis & Purification C->D E Enzyme Inhibition Assays (IC50, Ki determination) D->E F Selectivity Profiling (Against related enzymes) E->F G Structure-Activity Relationship (SAR) Studies F->G H Mechanism of Action (e.g., Reversibility) G->H I Cell Viability/Cytotoxicity (e.g., MTT Assay) H->I J Target Engagement Assays (e.g., Western Blot) I->J K Cellular Phenotypic Assays (e.g., Apoptosis, Cell Cycle) J->K L Pharmacokinetics (ADME) K->L M Efficacy in Animal Models L->M N Toxicology Studies M->N O O N->O Lead Optimization

Caption: General workflow for inhibitor design.

Enzyme Inhibition Assays

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a dimethylated lysine (B10760008) substrate.

  • Materials:

    • Purified recombinant LSD1 enzyme

    • Dimethylated H3 peptide substrate

    • Horseradish peroxidase (HRP)

    • 4-aminoantipyrine

    • Dichlorohydroxybenzenesulfonate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • This compound-based inhibitor

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 515 nm

  • Protocol:

    • Prepare serial dilutions of the this compound-based inhibitor in assay buffer.

    • In a 96-well plate, add the LSD1 enzyme, HRP, 4-aminoantipyrine, and dichlorohydroxybenzenesulfonate to each well.

    • Add the inhibitor dilutions or vehicle control to the respective wells.

    • Initiate the reaction by adding the dimethylated H3 peptide substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Measure the absorbance at 515 nm.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

This spectrophotometric assay measures the activity of cholinesterases by detecting the product of the enzymatic reaction.

  • Materials:

    • AChE or BChE enzyme

    • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 8.0)

    • This compound-based inhibitor

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 412 nm

  • Protocol:

    • Prepare serial dilutions of the this compound-based inhibitor in phosphate buffer.

    • In a 96-well plate, add the enzyme solution, DTNB, and the inhibitor dilutions or vehicle control to the respective wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (ATCh or BTCh).

    • Immediately measure the absorbance at 412 nm kinetically for a set duration (e.g., 5-10 minutes).

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

This assay can be performed using various substrates and detection methods. A common method involves a continuous spectrophotometric measurement.

  • Materials:

    • Recombinant human MAO-A or MAO-B enzyme

    • Kynuramine (for MAO-A) or benzylamine (B48309) (for MAO-B) as substrate

    • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

    • This compound-based inhibitor

    • UV-transparent 96-well microplate

    • Microplate reader capable of measuring absorbance at 316 nm (for kynuramine) or 250 nm (for benzylamine)

  • Protocol:

    • Prepare serial dilutions of the this compound-based inhibitor in assay buffer.

    • In a UV-transparent 96-well plate, add the enzyme solution and the inhibitor dilutions or vehicle control.

    • Pre-incubate at 37°C for a defined period.

    • Initiate the reaction by adding the substrate.

    • Immediately monitor the increase in absorbance at the appropriate wavelength in kinetic mode.

    • Calculate the reaction rates and determine the percent inhibition and IC50 values.

Cell-Based Assays

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cultured cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound-based inhibitor

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

    • Microplate reader capable of measuring absorbance at 570 nm

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the this compound-based inhibitor and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the target enzymes are involved is critical for rational drug design and for elucidating the mechanism of action of the inhibitors.

Protein Kinase Signaling in Cancer

Protein kinases are key regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer.[1][2][6][11][12] this compound-based inhibitors can target various kinases involved in oncogenic signaling pathways.

G Simplified Protein Kinase Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound-based Kinase Inhibitor Inhibitor->RTK Inhibitor->Raf Inhibitor->PI3K Inhibitor->mTOR

Caption: Protein Kinase Signaling in Cancer.

HDACs in Cancer Development

HDACs play a crucial role in the epigenetic regulation of gene expression.[15][20][23][24] Their inhibition can lead to the re-expression of tumor suppressor genes.

G Role of HDACs in Cancer HDAC HDAC (Overexpressed in Cancer) Histones Histones HDAC->Histones Acetylation Histone Acetylation Histones->Acetylation Acetylation Deacetylation Histone Deacetylation Histones->Deacetylation Deacetylation OpenChromatin Open Chromatin Acetylation->OpenChromatin Chromatin Condensed Chromatin Deacetylation->Chromatin GeneRepression Tumor Suppressor Gene Repression Chromatin->GeneRepression Cancer Cancer Progression GeneRepression->Cancer Inhibitor This compound-based HDAC Inhibitor Inhibitor->HDAC HAT HAT HAT->Histones GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression Apoptosis Apoptosis, Cell Cycle Arrest GeneExpression->Apoptosis

Caption: Role of HDACs in Cancer.

Monoamine Oxidase in Neurological Disorders

MAO enzymes are responsible for the degradation of key neurotransmitters, and their inhibition can restore neurotransmitter balance in disorders like depression and Parkinson's disease.[10][11][25][26][27][28]

G MAO in Neurotransmitter Metabolism cluster_presynaptic Presynaptic Neuron Monoamines Monoamine Neurotransmitters (Dopamine, Serotonin (B10506), Norepinephrine) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamines->MAO Degradation SynapticCleft Synaptic Cleft Monoamines->SynapticCleft Release Metabolites Inactive Metabolites MAO->Metabolites Reuptake Reuptake Transporters Reuptake->Monoamines SynapticCleft->Reuptake Reuptake Receptor Receptors SynapticCleft->Receptor Postsynaptic Postsynaptic Neuron Signal Neuronal Signaling Receptor->Signal Inhibitor This compound-based MAO Inhibitor Inhibitor->MAO

Caption: MAO in Neurotransmitter Metabolism.

By providing a comprehensive overview of the design, evaluation, and mechanisms of action of this compound-based enzyme inhibitors, this document aims to serve as a valuable resource for researchers dedicated to advancing novel therapeutics. The versatility of the this compound scaffold, combined with a systematic approach to inhibitor development, holds significant promise for addressing unmet medical needs across various disease areas.

References

Troubleshooting & Optimization

Technical Support Center: Palladium-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium-Catalyzed Benzofuran Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, optimize reaction conditions, and improve yields for the synthesis of substituted benzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed methods for synthesizing benzofurans?

A1: The most prevalent strategies involve the palladium-catalyzed formation of key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. Key methods include:

  • Sonogashira Coupling followed by Intramolecular Cyclization: This is a widely used method involving the coupling of an o-halophenol (typically an o-iodophenol) with a terminal alkyne, followed by an intramolecular cyclization to form the this compound ring.[1][2][3][4]

  • Heck Reaction and Oxidative Cyclization: A tandem reaction involving a Heck coupling followed by an oxidative cyclization can be employed to synthesize benzofurans from starting materials like 2-hydroxystyrenes and iodobenzenes.[5][6][7]

  • C-H Activation/Arylation: This approach involves the direct C-H arylation of a this compound core or the intramolecular C-H activation of a suitably substituted precursor to form the this compound ring system.[8][9]

  • Cycloisomerization: Palladium catalysts can effect the cycloisomerization of precursors such as 2-(1-hydroxyprop-2-ynyl)phenols to yield functionalized benzofurans.[10]

Q2: What is the role of the ligand in palladium-catalyzed this compound synthesis?

A2: Ligands are crucial as they stabilize the palladium catalyst, influence its reactivity, and control the selectivity of the reaction.[11] The choice of ligand can significantly impact the reaction's success. For instance, in Sonogashira couplings, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are common.[1] However, for less reactive starting materials or to improve catalytic activity, bulky, electron-rich phosphine ligands such as XPhos or SPhos may be more effective.[12][13] The choice of ligand can be dramatically influenced by the type of nucleophile used in reactions like the Tsuji-Trost type functionalization of benzofurans.[2][14][15][16]

Q3: How do I choose the right catalyst for my reaction?

A3: The choice of catalyst is highly dependent on the specific transformation and the nature of the starting materials. For cross-coupling reactions, palladium catalysts are often the first choice.[11] Reviewing recent literature for similar transformations with comparable substrates is the best practice for selecting a suitable catalyst system.[11] Common palladium sources include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.[12][17][18]

Q4: Are there more environmentally friendly ("green") methods for this compound synthesis?

A4: Yes, research is ongoing to develop more sustainable synthetic methods. This includes using less hazardous solvents, such as acetonitrile (B52724) or aqueous solvent systems, and developing recyclable catalyst systems.[11][19] Copper-catalyzed reactions are also being explored as a less expensive and more environmentally friendly alternative to palladium for certain cyclizations.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed this compound synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may be inactive due to age, improper storage, or the use of an inappropriate palladium source.[1] The formation of palladium black is an indicator of catalyst decomposition.[20]

    • Solution: Use a fresh palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) and ligands.[2][18] For challenging substrates, more active catalyst systems with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) may be necessary.[12][13]

  • Suboptimal Reaction Conditions:

    • Cause: Incorrect temperature, reaction time, solvent, or base can significantly impact the yield.[1][18]

    • Solution:

      • Temperature: Perform a temperature screen. While some reactions proceed at room temperature, others require heating (e.g., 60-120 °C).[1][14][18] Excessively high temperatures can lead to catalyst decomposition.[1]

      • Solvent: The polarity of the solvent is critical. Aprotic polar solvents like DMF, DMSO, and acetonitrile are commonly used.[17][18] Ensure the solvent is anhydrous and degassed, as oxygen can deactivate the catalyst.[1][20]

      • Base: The choice and amount of base are crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, or organic bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are frequently used.[2][18][21] The effectiveness of a base can be substrate-dependent.[18] For reactions at high temperatures, avoid bases like NaHCO₃ that can decompose to produce water, which may inhibit the reaction.[2]

  • Poor Reagent Quality or Stoichiometry:

    • Cause: Impure or wet starting materials and solvents can inhibit the reaction.[1] Incorrect stoichiometry of the reagents can also lead to low yields.

    • Solution: Ensure all reagents and solvents are pure and dry. Solvents should be thoroughly degassed to remove oxygen.[1] Verify the stoichiometry, often an excess of the alkyne (1.1-1.5 equivalents) is beneficial in Sonogashira couplings.[1]

  • Electronic Mismatch of Substrates:

    • Cause: The electronic properties of the starting materials can significantly affect reactivity. Electron-withdrawing groups on the phenyl ring can sometimes decrease yield, while electron-donating groups may enhance it.[18]

    • Solution: If substrates have strongly deactivating groups, consider alternative synthetic routes or different catalytic systems that are more tolerant of those functional groups.[2]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a mixture of products, including a significant amount of homocoupled alkyne (Glaser coupling byproduct). How can I minimize side reactions?

Answer: The formation of side products is a common challenge. Optimizing for selectivity is key.

Potential Causes and Solutions:

  • Alkyne Homocoupling (Glaser Coupling):

    • Cause: This is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[1][20]

    • Solution:

      • Copper-Free Conditions: The most direct approach is to perform the reaction without a copper co-catalyst. This may require higher palladium catalyst loading or more specialized ligands but eliminates the primary pathway for Glaser coupling.[20]

      • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[1][20]

      • Amine Base Selection: Experiment with bulky amines like diisopropylethylamine (DIPEA), as less sterically hindered amines can sometimes promote this side reaction.[20]

      • Use of Additives: The addition of silver salts has been reported to suppress Glaser coupling.[20]

  • Incomplete Cyclization:

    • Cause: The Sonogashira coupling may be successful, but the subsequent intramolecular cyclization to form the this compound is hindered. This can be due to suboptimal conditions for the cyclization step.[2]

    • Solution: Adjust reaction parameters after the initial coupling. Increasing the reaction temperature may provide the necessary activation energy for the cyclization to occur.[2] The choice of solvent is also critical and should be suitable for higher temperatures if needed.[2]

Data Presentation

Table 1: Optimization of a Palladium-Copper Catalyzed Sonogashira/Cyclization Reaction

EntryPalladium Catalyst (mol%)Ligand (mol%)Copper Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1PdCl₂(PPh₃)₂ (2)PPh₃ (4)CuI (4)TEADMF801275[18] (Hypothetical)
2Pd(OAc)₂ (5)NoneCuCl₂ (2 eq)None1,2-DCE802460-85[8]
3Pd₂(dba)₃ (2.5)dppf (5)NoneK₂CO₃MeCN1202087[14]
4[Pd(η³-C₃H₅)Cl]₂ (2.5)XPhos (5)NoneK₂CO₃MeCN/THF1201.598[12]
5Pd(CH₃CN)₂Cl₂ (2)MIC LigandNoneK₃PO₄DMSO901083-91[21]
6Pd(OAc)₂ (2.5)NoneAg₂O (0.75 eq)2-Nitrobenzoic AcidHFIP251666-98[22]

Table 2: Troubleshooting Guide Summary

ProblemPotential CauseRecommended Solution(s)
Low/No Yield Catalyst InactivityUse fresh catalyst; screen different Pd sources/ligands.
Suboptimal ConditionsOptimize temperature, solvent, and base.
Poor Reagent QualityUse pure, dry, and degassed reagents/solvents.
Alkyne Homocoupling Copper Co-catalystRun reaction under copper-free conditions; slow alkyne addition.
Incomplete Cyclization Insufficient EnergyIncrease temperature after initial C-C coupling.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling and Cyclization to 2-Substituted Benzofurans

This protocol is a generalized procedure based on common practices for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.[1][2]

Materials:

  • o-Iodophenol (1.0 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Phosphine ligand (e.g., PPh₃, 2-10 mol%)

  • Anhydrous, degassed solvent (e.g., DMF, TEA, or MeCN)

  • Base (e.g., TEA, K₂CO₃, 2-3 eq)

  • Terminal alkyne (1.1-1.5 eq)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the o-iodophenol, palladium catalyst, copper(I) iodide, and phosphine ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base, followed by the terminal alkyne to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to 100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-substituted this compound.

Visualizations

Troubleshooting_Workflow start Low or No Yield in This compound Synthesis catalyst_check Check Catalyst Activity start->catalyst_check conditions_check Evaluate Reaction Conditions start->conditions_check reagents_check Verify Reagent Quality & Stoichiometry start->reagents_check side_products_check Analyze for Side Products start->side_products_check catalyst_sol Use fresh catalyst Screen Pd sources/ligands catalyst_check->catalyst_sol Inactive? temp_sol Optimize Temperature (e.g., 60-120°C) conditions_check->temp_sol Suboptimal Temp? solvent_base_sol Screen Solvents & Bases (e.g., DMF, K2CO3) Ensure anhydrous/degassed conditions_check->solvent_base_sol Suboptimal Solvent/Base? reagents_sol Purify starting materials Use degassed solvents Verify stoichiometry reagents_check->reagents_sol Impure? homocoupling_sol Run Cu-free reaction Slow alkyne addition side_products_check->homocoupling_sol Homocoupling Observed? cyclization_sol Increase temperature after initial coupling side_products_check->cyclization_sol Uncyclized Intermediate?

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Pathway SM o-Iodophenol + Terminal Alkyne Pd_cat Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI, Base (e.g., TEA) Intermediate Sonogashira Coupling Product (Uncyclized) Pd_cat->Intermediate Sonogashira Coupling Side_Product Glaser Coupling (Alkyne Homodimer) Pd_cat->Side_Product Side Reaction (esp. with CuI) Product 2-Substituted This compound Intermediate->Product Intramolecular Cyclization (Heat)

Caption: Competing reaction pathways in this compound synthesis.

References

Technical Support Center: Overcoming Low Reactivity in Benzofuran Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low reactivity in benzofuran cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in my this compound synthesis?

A1: Low yields in this compound synthesis can often be attributed to several key factors:

  • Catalyst Inactivity: The catalyst, particularly in palladium- or copper-mediated reactions, may be degraded or inappropriate for the specific substrates.[1][2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical and can significantly impact reaction rates and outcomes.[1][2]

  • Poor Quality of Starting Materials: Impurities in reagents and solvents can poison the catalyst and lead to undesirable side reactions.[1]

  • Unreactive Substrates: The electronic properties of the starting materials, such as o-iodophenols and alkynes, may not be favorable for the chosen reaction conditions.[3]

Q2: How can I improve the selectivity of my reaction and minimize side products?

A2: Improving selectivity towards the desired this compound product often involves fine-tuning the reaction parameters:

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of undesired byproducts.[4][5]

  • Ligand Selection: In metal-catalyzed reactions, the choice of ligand is crucial for controlling selectivity.[4]

  • Controlled Stoichiometry: Precise control over the ratio of reactants can prevent side reactions like homocoupling.[4]

  • Slow Addition of Reagents: In some cases, the slow addition of a catalyst or a reactive intermediate can minimize the formation of side products by maintaining a low concentration in the reaction mixture.[4]

Q3: My starting materials are consumed, but the desired this compound is not formed. What could be the issue?

A3: This scenario often points to a problem in the cyclization step, even if the initial coupling reaction (e.g., Sonogashira) is successful. The reaction conditions may be suitable for the initial bond formation but not for the subsequent intramolecular cyclization.[3] Consider adjusting the temperature or solvent after the initial coupling to facilitate the cyclization.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed this compound synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Cause: The palladium catalyst may be inactive due to age, improper storage, or the use of an inappropriate palladium source.[2]

    • Solution: Use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere.[2] Consider screening different palladium sources, such as Pd(OAc)₂, (PPh₃)PdCl₂, or Pd(PPh₃)₄.[3][4]

  • Optimize Reaction Conditions:

    • Cause: Suboptimal temperature, solvent, or base can significantly hinder the reaction.[2]

    • Solution:

      • Temperature: Gradually increase the reaction temperature, as many of these reactions require heating (e.g., 60-110 °C).[2][4] However, be aware that excessively high temperatures can cause catalyst decomposition.[2]

      • Solvent: The polarity of the solvent is critical. Common choices include DMF, toluene, acetonitrile (B52724), and dioxane.[1][4] Acetonitrile is noted as a "greener" and effective option in some cases.[1][5]

      • Base: The choice of base is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[3][4] Organic bases such as triethylamine (B128534) (NEt₃) are also commonly used.[1][3] Avoid bases like NaHCO₃ at high temperatures, as they can produce water and deactivate the catalyst.[3]

  • Ensure Reagent Quality and Inert Atmosphere:

    • Cause: Impurities in the starting materials or the presence of oxygen can inhibit the reaction.[2][4]

    • Solution: Use pure, and where necessary, dry reagents and solvents.[1] Ensure the reaction is carried out under a thoroughly inert atmosphere (e.g., nitrogen or argon) using degassed solvents.[4]

Visual Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed catalyst Check Catalyst Activity (Freshness, Storage) start->catalyst conditions Optimize Reaction Conditions (Temp, Solvent, Base) catalyst->conditions No Improvement success Improved Yield catalyst->success Issue Resolved reagents Verify Reagent Quality & Inert Atmosphere conditions->reagents No Improvement conditions->success Issue Resolved reagents->success Issue Resolved failure No Improvement reagents->failure No Improvement end Re-evaluate Synthetic Route failure->end

Caption: A general workflow for troubleshooting low-yield this compound synthesis.

Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation

Question: My Friedel-Crafts acylation on a this compound core is producing a mixture of C2 and C3 isomers. How can I improve the regioselectivity?

Answer: Poor regioselectivity is a common challenge in the Friedel-Crafts acylation of benzofurans due to the electronic properties of the this compound ring, which can lead to acylation at both the C2 and C3 positions.[6]

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Cause: The solvent and temperature can influence the isomeric ratio.[6]

    • Solution: Experiment with different solvents and reaction temperatures to favor the formation of one isomer.[6]

  • Choice of Lewis Acid:

    • Cause: The strength and stoichiometry of the Lewis acid can affect selectivity.

    • Solution: Try using a stronger Lewis acid (e.g., AlCl₃) or adjusting its stoichiometry.[6]

  • Substrate Modification:

    • Cause: The inherent electronic nature of the this compound substrate dictates the positions of electrophilic attack.

    • Solution: If possible, modify the substituents on the this compound ring to electronically favor acylation at the desired position.

Logical Diagram for Improving Regioselectivity

Regioselectivity start Poor Regioselectivity (Mixture of Isomers) conditions Modify Reaction Conditions (Solvent, Temperature) start->conditions lewis_acid Adjust Lewis Acid (Type, Stoichiometry) start->lewis_acid substrate Substrate Modification (If Feasible) start->substrate outcome Improved Regioselectivity conditions->outcome lewis_acid->outcome substrate->outcome

Caption: Strategies to improve regioselectivity in Friedel-Crafts acylation.

Data Presentation: Optimizing Reaction Conditions

The selection of catalyst, ligand, base, and solvent is crucial for maximizing the yield of this compound synthesis. The following tables summarize conditions for common this compound syntheses.

Table 1: Conditions for Palladium-Copper Catalyzed this compound Synthesis

EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1(PPh₃)PdCl₂ / CuITEADMF10075
2Pd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile8068
3PdCl₂(dppf)Cs₂CO₃Dioxane11085
4JohnPhosAuCl / AgNTf₂-DCE80Moderate to Good
Data is illustrative and compiled from typical conditions reported in the literature.[4]

Table 2: Silver(I)-Promoted Oxidative Coupling of Phenylpropanoids

Oxidant (equiv.)SolventTime (h)Conversion (%)Selectivity (%)
Ag₂O (0.5)Acetonitrile432.7 (for methyl p-coumarate)94.0
Ag₂O (0.5)Acetonitrile467.7 (for methyl ferulate)85.8
Ag₂O (0.5)Benzene/Acetone (5:3)20-31 (yield)
Data from a study on the synthesis of dihydrothis compound neolignans.[5]

Experimental Protocols

High-Yield Synthesis via Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of 2-phenylbenzo[b]furan from 2-iodophenol (B132878) and phenylacetylene.

Materials:

  • Palladium catalyst (e.g., (PPh₃)PdCl₂, 2 mol%)[4]

  • Copper(I) iodide (CuI, 4-5 mol%)[3][4]

  • 2-Iodophenol (1.0 equiv.)[3]

  • Terminal alkyne (e.g., phenylacetylene, 1.2-2.0 equiv.)[3][4]

  • Anhydrous base (e.g., triethylamine, 1.2 equiv.)[3]

  • Anhydrous solvent (e.g., acetonitrile or DMF)[3][4]

Procedure:

  • To a dried reaction vessel (e.g., a Schlenk flask or sealable tube), add the palladium catalyst, CuI, and 2-iodophenol.[3][4]

  • Seal the vessel and thoroughly flush with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[3]

  • Under the inert atmosphere, add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.[3][4]

  • Securely cap the reaction vessel and place it in a preheated oil bath at the desired temperature (e.g., 70-100 °C).[3][4]

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction to room temperature.[3][4]

  • Perform an aqueous work-up. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[3][4]

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[3][4]

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound.[3][4]

Simplified Reaction Pathway Diagram

SonogashiraPathway cluster_reactants Reactants cluster_catalysts Catalytic System iodophenol o-Iodophenol sonogashira Sonogashira Coupling Product (o-Alkynylphenol) iodophenol->sonogashira alkyne Terminal Alkyne alkyne->sonogashira pd_cu Pd(0) / Cu(I) Catalyst + Base pd_cu->sonogashira cyclization Intramolecular Cyclization sonogashira->cyclization product This compound Product cyclization->product

Caption: Simplified pathway for this compound synthesis via Sonogashira coupling.

References

Technical Support Center: Synthesis of 3-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 3-substituted benzofurans.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Formation of Regioisomers in Friedel-Crafts Acylation

Question: My Friedel-Crafts acylation of a 2-substituted benzofuran to produce a 3-acylthis compound is resulting in a mixture of regioisomers. How can I improve the selectivity for the desired C3-acylated product?

Answer: The formation of regioisomers is a common challenge in the Friedel-Crafts acylation of 2-substituted benzofurans due to the similar reactivity of the C3 and other positions on the this compound core. The regioselectivity is influenced by the choice of Lewis acid, solvent, and reaction temperature.

Troubleshooting Strategies:

  • Lewis Acid Selection: The strength and steric bulk of the Lewis acid can significantly impact the regioselectivity. Milder Lewis acids may favor the thermodynamically more stable product. A screening of different Lewis acids is recommended.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents often provide better selectivity.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the formation of a specific regioisomer by favoring the kinetically controlled product.

Quantitative Data on Lewis Acid Effect:

Lewis AcidSolventTemperature (°C)Ratio of 3-acyl to other isomersReference
AlCl₃CS₂070:30[Fictionalized Data]
SnCl₄Dichloromethane-2085:15[Fictionalized Data]
TiCl₄1,2-Dichloroethane-2090:10[Fictionalized Data]
ZnCl₂Nitrobenzene2560:40[Fictionalized Data]

Note: The data presented in this table is illustrative and may not represent actual experimental outcomes. Researchers should consult the primary literature for specific examples.

Experimental Protocol for Regioisomer Separation:

A mixture of regioisomers can often be separated by column chromatography on silica (B1680970) gel. The polarity of the eluent system will need to be optimized based on the specific properties of the isomers. In some cases, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may be necessary for complete separation.[1]

Issue 2: Alkyne Homocoupling in Sonogashira Reactions

Question: I am attempting to synthesize a 3-alkynylthis compound via a Sonogashira coupling, but I am observing a significant amount of the homocoupled alkyne byproduct (Glaser coupling). How can I minimize this side reaction?

Answer: Alkyne homocoupling is a prevalent side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[2] This side reaction can be minimized by carefully controlling the reaction conditions.

Troubleshooting Strategies:

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction under copper-free conditions. This may require a higher palladium catalyst loading or the use of specific ligands.[2]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture helps to maintain a low concentration of the alkyne, which disfavors the bimolecular homocoupling reaction.[2]

  • Choice of Base: The choice of amine base can influence the rate of homocoupling. Sterically hindered amines, such as diisopropylethylamine (DIPEA), can sometimes reduce the extent of this side reaction.[2]

  • Use of Additives: The addition of additives like silver salts has been reported to suppress homocoupling in some cases.[2]

Quantitative Data on Minimizing Homocoupling:

ConditionBaseAdditiveYield of 3-Alkynylthis compound (%)Yield of Homocoupled Alkyne (%)Reference
StandardTriethylamineCuI (5 mol%)6530[Fictionalized Data]
Copper-FreeTriethylamineNone85<5[Fictionalized Data]
Slow AdditionTriethylamineCuI (5 mol%)8015[Fictionalized Data]
Bulky BaseDIPEACuI (5 mol%)7520[Fictionalized Data]

Note: The data presented in this table is illustrative and may not represent actual experimental outcomes. Researchers should consult the primary literature for specific examples.

II. Frequently Asked Questions (FAQs)

Q1: What are the common rearrangement reactions that can occur during the synthesis of 3-substituted benzofurans?

A1: Rearrangement reactions can lead to the formation of unexpected isomers. One notable example is the Perkin rearrangement, where a 3-halocoumarin rearranges to a this compound-2-carboxylic acid in the presence of a base.[3] Another example involves the rearrangement of 2-hydroxychalcones, which can lead to either 3-acylbenzofurans or 3-formylbenzofurans depending on the reaction conditions.[4]

Q2: My synthesis of a 3-substituted this compound from a phenol (B47542) is resulting in a mixture of O-alkylated and C-alkylated products. How can I favor the desired C-alkylation?

A2: The competition between O-alkylation and C-alkylation of phenols is a classic challenge in organic synthesis. To favor C-alkylation for the ultimate formation of a this compound ring, consider the following:

  • Choice of Base: A bulky, non-nucleophilic base can favor C-alkylation by sterically hindering attack at the oxygen atom.

  • Solvent: Aprotic, non-polar solvents can promote C-alkylation.

  • Temperature: Higher reaction temperatures often favor the thermodynamically more stable C-alkylated product.

Q3: What is a common byproduct in the Perkin rearrangement for the synthesis of this compound-3-carboxylic acids?

A3: A potential byproduct in the Perkin rearrangement is the un-rearranged, ring-opened product, a (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid. This can occur if the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is not efficient. To favor the desired cyclization, ensuring adequate heating and a sufficiently concentrated reaction mixture is important.[2]

Q4: Can you provide a general protocol for the synthesis of 3-substituted benzofurans via intramolecular cyclization?

A4: A general protocol for the synthesis of a 3-substituted this compound via the intramolecular cyclization of an α-phenoxyketone is as follows:

  • Synthesis of the α-phenoxyketone: React a substituted phenol with an α-haloketone in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone (B3395972) or DMF.

  • Cyclization: The isolated α-phenoxyketone is then treated with a dehydrating agent or a Lewis acid to effect the intramolecular cyclization. Common reagents for this step include polyphosphoric acid (PPA), sulfuric acid, or Eaton's reagent. The reaction is typically heated to drive the cyclization to completion.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and quenched with water or ice. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

III. Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_products Products start1 2-Substituted this compound reaction Friedel-Crafts Acylation (Lewis Acid, Solvent, Temp) start1->reaction start2 Acyl Halide/Anhydride start2->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Desired 3-Acylthis compound purification->product Separation side_product Regioisomeric Byproducts purification->side_product Separation

Caption: Experimental workflow for the synthesis of 3-acylbenzofurans via Friedel-Crafts acylation, highlighting the formation of regioisomeric byproducts.

signaling_pathway cluster_main_path Desired Heterocoupling Pathway cluster_side_path Side Reaction Pathway start 2-Iodophenol + Terminal Alkyne sonogashira Sonogashira Coupling start->sonogashira homocoupling Glaser Homocoupling start->homocoupling pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) pd_cat->sonogashira cu_cat Cu Co-catalyst (e.g., CuI) cu_cat->sonogashira cu_cat->homocoupling base Base (e.g., Triethylamine) base->sonogashira base->homocoupling cyclization Intramolecular Cyclization sonogashira->cyclization product 3-Alkynylthis compound cyclization->product side_product Diyne Byproduct homocoupling->side_product

Caption: Reaction pathways in the Sonogashira synthesis of 3-alkynylbenzofurans, illustrating the competing homocoupling side reaction.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of 3-Substituted this compound cause1 Poor Quality of Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions (Temp, Time, Solvent, Base) start->cause2 cause3 Catalyst Inactivation start->cause3 cause4 Prevalence of Side Reactions start->cause4 solution1 Purify/Verify Starting Materials cause1->solution1 solution2 Systematic Optimization of Reaction Parameters cause2->solution2 solution3 Use Fresh Catalyst/ Degas Solvents cause3->solution3 solution4 Modify Conditions to Minimize Known Side Reactions cause4->solution4

Caption: A logical troubleshooting guide for addressing low yields in the synthesis of 3-substituted benzofurans.

References

Technical Support Center: Purification of Crude Benzofuran Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude benzofuran products. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound products?

A1: The most common and effective methods for purifying crude this compound products are:

  • Recrystallization: Ideal for solid this compound derivatives to remove minor impurities.[1]

  • Flash Column Chromatography: A rapid and efficient method for separating compounds based on their different affinities for a stationary phase, suitable for a wide range of this compound derivatives.[1]

  • Vacuum Distillation: Best suited for volatile and thermally stable liquid this compound derivatives.[1][2]

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for purifying challenging mixtures or when very high purity is required.[3]

Q2: How do I choose the most appropriate purification technique for my crude this compound product?

A2: The choice of purification technique depends on several factors, including the physical state of your product (solid or liquid), the nature and quantity of impurities, the required final purity, and the scale of your experiment. A general workflow for selecting a purification strategy is outlined below.

Start Crude this compound Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Flash Column Chromatography Is_Solid->Column_Chromatography No Is_Liquid Is the product a liquid? Is_Liquid->Column_Chromatography No, or thermally unstable Distillation Vacuum Distillation Is_Liquid->Distillation Yes, thermally stable High_Purity High Purity Required? Recrystallization->High_Purity Column_Chromatography->High_Purity Distillation->High_Purity Prep_HPLC Preparative HPLC Final_Product Pure this compound Product Prep_HPLC->Final_Product High_Purity->Prep_HPLC Yes High_Purity->Final_Product No

Caption: Purification method selection workflow. (Max Width: 760px)

Troubleshooting Guides

Recrystallization Issues

Q3: My this compound product is "oiling out" instead of forming crystals during recrystallization. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a solvent system in which the compound is too soluble.

Troubleshooting Steps:

  • Re-dissolve the oil: Add more of the "good" solvent to redissolve the oil.

  • Slow cooling: Allow the solution to cool very slowly to encourage crystal nucleation. Avoid placing it directly in an ice bath.

  • Scratch the flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Add a seed crystal: If you have a small amount of pure solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the solvent system: If the problem persists, you may need to select a different solvent or solvent pair. Experiment with solvents of varying polarities.

Q4: I am getting a low recovery after recrystallization. How can I improve the yield?

A4: Low recovery can be due to using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.

Troubleshooting Steps:

  • Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath to maximize crystal formation.[1]

  • Concentrate the mother liquor: After filtering the crystals, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

  • Preheat the filtration apparatus: During hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent the product from crystallizing prematurely.

Column Chromatography Issues

Q5: My this compound derivative is degrading on the silica (B1680970) gel column. What are my options?

A5: Some this compound derivatives can be sensitive to the acidic nature of standard silica gel.

Troubleshooting Steps:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (B128534) to neutralize the acidic sites.

  • Use an alternative stationary phase: Consider using neutral or basic alumina (B75360) as the stationary phase.[1]

  • Minimize contact time: Use flash chromatography with a higher flow rate to reduce the time your compound spends on the column.

Q6: I am having trouble separating my this compound product from a closely eluting impurity. How can I improve the resolution?

A6: Poor separation of closely eluting compounds is a common challenge in column chromatography.

Troubleshooting Steps:

  • Optimize the mobile phase: Use thin-layer chromatography (TLC) to test various solvent systems. A less polar mobile phase will generally lead to better separation of non-polar compounds. A shallow gradient elution (gradually increasing the polarity of the mobile phase) can also improve resolution.[1]

  • Use a longer column: Increasing the length of the stationary phase can improve separation.

  • Reduce the sample load: Overloading the column can lead to band broadening and poor separation. A general rule is to use a silica gel to crude product ratio of at least 30:1 (w/w).

  • Consider preparative HPLC: For very difficult separations, preparative HPLC offers higher resolution.[3]

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical performance of different purification techniques for this compound derivatives. The actual purity and yield will vary depending on the specific compound and the nature of the impurities.

Purification TechniqueTypical Starting Purity (GC-MS)Expected Final Purity (GC-MS)Typical YieldKey AdvantagesKey Disadvantages
Recrystallization85-95%[1]>98%[1]70-90%[1]Simple, cost-effective, good for removing minor impurities.[1]Potential for significant product loss in the mother liquor.[1]
Flash Column Chromatography70-90%[1]>99%[1]60-85%[1]Excellent for separating closely related impurities and isomers.[1]More time-consuming and requires more solvent than recrystallization.[1]
Vacuum Distillation80-95%[1]>98%[1]75-95%[1]Effective for thermally stable, high-boiling point liquids.[1]Not suitable for thermally sensitive compounds or solids.
Preparative HPLCVariable>99.5%[4]50-80%High resolution for difficult separations; automated fraction collection.[5]Higher cost, more complex instrumentation, and lower throughput.

Experimental Protocols

Protocol 1: Vacuum Distillation of a Liquid this compound Derivative

This protocol describes the general procedure for purifying a thermally stable, high-boiling point liquid this compound derivative.

Materials:

  • Crude liquid this compound product

  • Round-bottom flask

  • Short-path distillation head

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle with magnetic stirrer

  • Vacuum pump and tubing

  • Cold trap

Procedure:

  • Assemble the distillation apparatus, ensuring all glass joints are properly sealed.

  • Place the crude this compound product into the distillation flask with a magnetic stir bar.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly apply the vacuum to the desired pressure.

  • Begin gentle heating and stirring of the distillation flask.

  • Monitor the vapor temperature. Collect and discard any initial low-boiling fractions (forerun).

  • Collect the desired fraction at its expected boiling point under the applied pressure.[1]

  • Once the desired fraction is collected, stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.[6]

cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A1 Assemble Apparatus A2 Add Crude Product A1->A2 B1 Apply Vacuum A2->B1 B2 Heat and Stir B1->B2 B3 Collect Forerun B2->B3 B4 Collect Product Fraction B3->B4 C1 Stop Heating B4->C1 C2 Cool Apparatus C1->C2 C3 Release Vacuum C2->C3

Caption: Vacuum distillation workflow. (Max Width: 760px)
Protocol 2: Flash Column Chromatography of a Solid this compound Derivative

This protocol outlines a general procedure for purifying a solid this compound derivative using flash column chromatography.

Materials:

  • Crude solid this compound product

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate (B1210297) mixture)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Prepare the column: Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly. Add another layer of sand on top.[1]

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample solution to the top of the silica gel bed.[7]

  • Elute the column: Add the eluent to the top of the column and apply gentle pressure (e.g., with compressed air) to achieve a steady flow rate.

  • Collect fractions: Collect the eluate in a series of labeled test tubes.

  • Analyze fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolate the product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound product.[1]

Protocol 3: Recrystallization of a Solid this compound Derivative

This protocol provides a general method for purifying a solid this compound derivative by recrystallization.

Materials:

  • Crude solid this compound product

  • Appropriate solvent or solvent pair (e.g., ethanol/water, petroleum ether/ethyl acetate[8])

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude product: Place the crude this compound product in an Erlenmeyer flask and add a minimal amount of the hot solvent to achieve complete dissolution.[1]

  • Hot filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after initial crystal formation.[1]

  • Collect the crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Dry the product: Dry the purified crystals under vacuum to remove any residual solvent.[1]

References

Benzofuran Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzofuran Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of benzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the this compound core?

A1: The most prevalent methods for constructing the this compound scaffold include transition-metal-catalyzed reactions, the Perkin rearrangement, and intramolecular Wittig reactions. Transition-metal catalysis, particularly with palladium and copper, is widely used for its versatility and functional group tolerance. The Perkin rearrangement offers a classic route from coumarin (B35378) precursors, while the intramolecular Wittig reaction is effective for creating specific substitution patterns.

Q2: How do I choose the most suitable synthesis method for my target this compound?

A2: The choice of method depends on several factors:

  • Desired Substitution Pattern: Some methods are better suited for specific substitution patterns. For example, Sonogashira coupling is excellent for introducing substituents at the 2-position.

  • Starting Material Availability: The accessibility of precursors for a particular route is a key consideration.

  • Functional Group Tolerance: Palladium-catalyzed reactions often exhibit broad functional group tolerance, which is advantageous for complex molecules.

  • Scalability: For large-scale synthesis, factors like cost of reagents and ease of purification become more critical.

Q3: What are the general safety precautions I should take when synthesizing benzofurans?

A3: Standard laboratory safety practices should always be followed. Many of the reagents and catalysts used in these syntheses are toxic, flammable, or air-sensitive. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle air- and moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

I. Transition-Metal-Catalyzed this compound Synthesis

Transition-metal catalysis is a powerful and versatile tool for the synthesis of benzofurans. Palladium and copper catalysts are the most commonly employed, facilitating a variety of coupling and cyclization reactions.

Data Presentation: Comparison of Catalytic Systems

The following tables provide a comparative overview of common palladium- and copper-catalyzed systems for this compound synthesis.

Table 1: Palladium-Catalyzed Sonogashira Coupling/Cyclization [1][2][3][4][5]

Catalyst / LigandCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄CuIEt₃NDMF1003~90
PdCl₂(PPh₃)₂CuIK₃PO₄DMSO901083-98
Pd(OAc)₂ / PPh₃CuIEt₃NDMF1003High
Pd/C-K₂CO₃DMF12012~85
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003High

Table 2: Copper-Catalyzed this compound Synthesis [6][7][8][9][10][11]

Copper SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
CuI1,10-PhenanthrolineK₂CO₃DMSO701684-99
CuBr1,10-PhenanthrolineCs₂CO₃DMSO90-Moderate to Good
Cu(OAc)₂DPPAPEt₃NWater11012Good
CuCl₂-DBUDMF--45-93
Troubleshooting Guide: Transition-Metal Catalysis

Q4: My Sonogashira coupling reaction is sluggish and giving a low yield of the desired this compound. What are the potential causes and solutions? [12]

A4: Low yields in Sonogashira coupling for this compound synthesis can be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen.

    • Solution: Ensure that your solvent and reaction setup are thoroughly degassed. The formation of palladium black can be an indicator of catalyst decomposition.

  • Inactive Catalyst: The quality of the palladium and copper catalysts is crucial.

    • Solution: Use fresh, high-quality catalysts and ensure they are stored under appropriate conditions.

  • Insufficient Base: The base plays a critical role in the deprotonation of the terminal alkyne.

    • Solution: Ensure you are using a sufficient excess of a suitable base, such as triethylamine (B128534) or potassium carbonate.

Q5: I am observing significant formation of Glaser-Hay homocoupling byproduct (alkyne dimer). How can I minimize this? [12]

A5: The formation of homocoupling byproducts is a common side reaction.

  • Solution:

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.

    • Choice of Amine: Less sterically hindered amines can sometimes promote this side reaction. Consider using a bulkier amine like diisopropylethylamine (DIPEA).

    • Use of Additives: The addition of silver salts has been reported to suppress Glaser coupling in some cases.

Experimental Protocol: Sonogashira Coupling and Cyclization for 2-Substituted Benzofurans[1]

This protocol describes a general procedure for the one-pot synthesis of 2-substituted benzofurans from 2-iodophenols and terminal alkynes.

Materials:

  • 2-Iodophenol derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.02 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous DMSO

Procedure:

  • To a flame-dried Schlenk tube, add the 2-iodophenol, K₃PO₄, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMSO and the terminal alkyne via syringe.

  • Stir the reaction mixture at 90 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine 2-Iodophenol, K3PO4, PdCl2(PPh3)2, CuI prep2 Evacuate and Backfill with Inert Gas (3x) prep1->prep2 react1 Add Anhydrous DMSO and Terminal Alkyne prep2->react1 react2 Heat to 90°C react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool and Quench with Water react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Experimental workflow for Sonogashira coupling and cyclization.

II. Perkin Rearrangement for this compound Synthesis

The Perkin rearrangement is a classic method for the synthesis of this compound-2-carboxylic acids from 3-halocoumarins in the presence of a base.

Data Presentation: Optimizing Perkin Rearrangement Conditions

Table 3: Perkin Rearrangement of 3-Bromocoumarins

Starting MaterialBaseSolventMethodTimeYield (%)
3-BromocoumarinNaOHEthanol (B145695)Reflux3 hQuantitative
3-Bromo-4-methyl-6,7-dimethoxycoumarinNaOHEthanolMicrowave (300W)5 min99
Troubleshooting Guide: Perkin Rearrangement

Q6: My Perkin rearrangement is giving a low yield of the desired this compound-2-carboxylic acid. What could be the issue?

A6: Low yields in the Perkin rearrangement can be due to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Traditional methods often require several hours at reflux. Consider extending the reaction time or using microwave irradiation to expedite the reaction.

  • Base Strength and Concentration: The strength and amount of base are critical.

  • Substrate Purity: Impurities in the starting 3-halocoumarin can interfere with the reaction.

    • Solution: Ensure the purity of your starting material through recrystallization or chromatography.

Q7: I am observing the formation of an unexpected byproduct. What is it likely to be?

A7: A potential byproduct is the un-rearranged, ring-opened product, a (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid. This can occur if the intramolecular nucleophilic attack of the phenoxide on the vinyl halide is inefficient.

  • Solution: To favor the desired cyclization, ensure adequate heating and a sufficiently concentrated reaction mixture.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol describes an expedited synthesis of this compound-2-carboxylic acids.

Materials:

  • 3-Bromocoumarin derivative (1.0 equiv)

  • Sodium hydroxide (3.0 equiv)

  • Ethanol

Procedure:

  • To a microwave vessel, add the 3-bromocoumarin, sodium hydroxide, and ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 300W for 5 minutes, with a target temperature of approximately 80°C.

  • After the reaction is complete, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimum amount of water and acidify with concentrated hydrochloric acid to pH 1.

  • Collect the precipitated this compound-2-carboxylic acid by vacuum filtration and dry.

Visualization: Troubleshooting Perkin Rearrangement

Perkin_Troubleshooting start Low Yield in Perkin Rearrangement? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes base_issue Base Issue? start->base_issue No solution1 Increase Reaction Time or Use Microwave incomplete_rxn->solution1 Yes purity_issue Substrate Purity? base_issue->purity_issue No solution2 Ensure Sufficient Molar Excess of Fresh Base base_issue->solution2 Yes solution3 Purify Starting Material purity_issue->solution3 Yes

Caption: Troubleshooting workflow for low yield in Perkin rearrangement.

III. Intramolecular Wittig Reaction for this compound Synthesis

The intramolecular Wittig reaction provides a valuable route to benzofurans, typically involving the cyclization of an ortho-acyloxybenzylidene phosphorane.

Troubleshooting Guide: Intramolecular Wittig Reaction

Q8: My intramolecular Wittig reaction to form a this compound is not working. What are the common failure points? [12]

A8: Failure of an intramolecular Wittig reaction for this compound synthesis can be due to several factors:

  • Ylide Instability: The phosphonium (B103445) ylide may be unstable under the reaction conditions.

    • Solution: It is sometimes beneficial to generate the ylide in the presence of the carbonyl group to facilitate immediate reaction.

  • Steric Hindrance: Steric hindrance around the reacting centers can prevent the necessary cyclization.

    • Solution: Modifying the substrate to reduce steric bulk or using a more reactive phosphonium salt may be necessary.

  • Incorrect Base: The choice of base is critical for ylide formation.

    • Solution: Strong bases like n-butyllithium or sodium hydride are often required for non-stabilized ylides. Ensure the base is fresh and added under anhydrous conditions.

Q9: The yield of my Wittig reaction is low, and I'm recovering starting material. What can I do?

A9: This often points to incomplete ylide formation or insufficient reactivity.

  • Solution:

    • Verify Base Strength: Ensure your base is active and used in a slight excess.

    • Temperature Control: Ylide formation is often performed at low temperatures (e.g., -78 °C) and then warmed to room temperature for the reaction. Ensure proper temperature control throughout the process.

    • Reaction Time: Allow sufficient time for both ylide formation and the subsequent reaction with the aldehyde.

Experimental Protocol: Intramolecular Wittig Reaction for 2-Substituted Benzofurans[13]

This protocol outlines the synthesis of a 2-substituted this compound from an o-hydroxybenzyltriphenylphosphonium salt and an aroyl chloride.

Materials:

  • o-Hydroxybenzyltriphenylphosphonium salt (1.0 equiv)

  • Aroyl chloride (1.1 equiv)

  • Triethylamine (2.2 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the o-hydroxybenzyltriphenylphosphonium salt and anhydrous toluene.

  • Add triethylamine to the suspension and stir for 10 minutes at room temperature.

  • Add the aroyl chloride dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the triphenylphosphine (B44618) oxide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Decision-Making for Wittig Reaction Troubleshooting

Wittig_Troubleshooting start Wittig Reaction Failure? ylide_issue Ylide Formation Issue? start->ylide_issue Yes steric_issue Steric Hindrance? ylide_issue->steric_issue No check_base Check Base Activity & Amount ylide_issue->check_base Yes generate_in_situ Generate Ylide in situ ylide_issue->generate_in_situ Consider modify_substrate Modify Substrate to Reduce Steric Bulk steric_issue->modify_substrate Yes

References

Technical Support Center: Troubleshooting Broad Peaks in NMR Spectra of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for a common issue encountered during the spectroscopic analysis of benzofuran derivatives: broad peaks in their Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ¹H or ¹³C NMR spectrum of a this compound compound shows significantly broadened peaks. What are the potential causes?

Broad peaks in an NMR spectrum can originate from several factors, ranging from sample preparation and instrument settings to the intrinsic properties of the compound itself. The most common causes include:

  • Sample-Related Issues:

    • Poor sample solubility or the presence of suspended particles.[1][2]

    • Sample concentration is too high, leading to aggregation.[1][3]

    • Presence of paramagnetic impurities.[1][4]

    • Chemical exchange phenomena.[5][6]

  • Instrument-Related Issues:

    • Poor magnetic field homogeneity (shimming).[1][2]

Below is a step-by-step guide to diagnose and resolve the issue.

Troubleshooting Workflow

The following diagram outlines a logical workflow to identify and address the cause of peak broadening in the NMR spectra of your this compound compounds.

Troubleshooting_Workflow cluster_start cluster_sample_prep Step 1: Verify Sample Preparation cluster_instrument Step 2: Check Instrument Settings cluster_impurities Step 3: Investigate Impurities cluster_compound_properties Step 4: Consider Compound-Specific Effects cluster_solutions start Observation: Broad Peaks in NMR Spectrum check_solubility Is the sample fully dissolved? start->check_solubility check_concentration Is the concentration appropriate? check_solubility->check_concentration Yes solution_solubility Action: Use a different deuterated solvent or gently warm the sample. check_solubility->solution_solubility No check_filtration Was the sample filtered? check_concentration->check_filtration Yes solution_concentration Action: Dilute the sample. check_concentration->solution_concentration No check_shimming Is the magnetic field shimmed correctly? check_filtration->check_shimming Yes solution_filtration Action: Filter the sample through glass wool or a syringe filter. check_filtration->solution_filtration No check_paramagnetic Could paramagnetic impurities be present? check_shimming->check_paramagnetic Yes solution_shimming Action: Re-shim the magnet or use an automated shimming routine. check_shimming->solution_shimming No check_acidic Is acidic contamination possible? check_paramagnetic->check_acidic No solution_paramagnetic Action: Purify the sample further (e.g., column chromatography) or use a metal scavenger. check_paramagnetic->solution_paramagnetic Yes check_exchange Is chemical exchange occurring? check_acidic->check_exchange No solution_acidic Action: Filter through basic alumina (B75360) or add a non-reactive base. check_acidic->solution_acidic Yes check_aggregation Is the compound prone to self-aggregation? check_exchange->check_aggregation No solution_exchange Action: Acquire spectrum at a lower temperature (to slow exchange) or a higher temperature (to average signals). check_exchange->solution_exchange Yes solution_aggregation Action: Decrease concentration, use a solvent that disrupts H-bonding (e.g., DMSO-d₆, CD₃OD), or increase temperature. check_aggregation->solution_aggregation Yes Paramagnetic_Effect cluster_paramagnetic Paramagnetic Impurity (e.g., Fe³⁺) cluster_molecule This compound Molecule cluster_signals Resulting ¹H NMR Signals P P H1 H₁ P->H1 Strong Interaction (Short Distance) H2 H₂ P->H2 Weaker Interaction H3 H₃ P->H3 Negligible Interaction (Long Distance) Signal1 Broad Signal Signal2 Slightly Broad Signal Signal3 Sharp Signal

References

Resolving unexpected peaks in the mass spectrum of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve unexpected peaks in the mass spectrum of benzofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of unexpected peaks in a mass spectrum?

Unexpected peaks in a mass spectrum can originate from several sources beyond the target analyte. The most common culprits include chemical noise and contamination from the analytical system, formation of adducts, and unintended fragmentation of the analyte.[1][2] Contaminants can be introduced from solvents, sample handling materials (like plasticizers from tubes), or bleed from the chromatography column.[1][3][4][5] Adducts are ions formed when the target molecule associates with other ions present in the mobile phase, such as sodium or potassium.[6][7]

Q2: I'm observing peaks at [M+23]⁺ and [M+39]⁺. What are they?

These are classic examples of alkali metal adducts. A peak at [M+23]⁺ corresponds to the sodium adduct of your molecule ([M+Na]⁺), while a peak at [M+39]⁺ corresponds to the potassium adduct ([M+K]⁺).[6] These adducts are very common in electrospray ionization (ESI) and can sometimes be more abundant than the protonated molecule ([M+H]⁺).[6] The most frequent source of sodium and potassium contamination is laboratory glassware.[6]

Q3: My spectrum shows a repeating series of peaks separated by 44 Da. What does this indicate?

A repeating pattern of peaks with a mass difference of 44 Da is a characteristic signature of polyethylene (B3416737) glycol (PEG) contamination.[1] PEGs are common polymers found in many laboratory products and can easily leach into samples, causing significant background noise.

Q4: What are some typical fragmentation patterns for this compound derivatives?

The fragmentation of this compound derivatives is highly dependent on their specific structure and substituents.

  • 2-Aroylbenzofurans: These compounds commonly fragment via competitive hydrogen rearrangements, leading to the formation of intense acylium ions (e.g., m/z 105 for a benzoyl group) and ions resulting from the loss of a neutral benzene (B151609) molecule.[8][9]

  • Methylbenzofurans: The molecular ions of simple methyl benzofurans tend to fragment primarily through the loss of a hydrogen atom to form stable chromylium ions.[10]

  • General Fragmentation: The loss of carbon monoxide (CO) is a common feature in the mass spectra of many this compound derivatives, reflecting the stability of the furan (B31954) ring.[8]

Q5: How can I differentiate between a contaminant and a true, unexpected fragment?

A systematic approach is required:

  • Analyze a Blank: Inject a solvent blank (mobile phase without the analyte). If the unexpected peak is present in the blank, it is a contaminant from the solvent or LC-MS system.[11][12]

  • Check Databases: Compare the m/z value of the unknown peak against common contaminant databases.[3][13]

  • Perform MS/MS: Isolate the precursor ion of your this compound derivative and acquire a tandem mass spectrum (MS/MS). If the unexpected peak is a true fragment, it will only appear in the MS/MS spectrum of your compound. If it is a contaminant, it will not be a fragment of your analyte's precursor ion.

  • Evaluate Isotope Patterns: Check if the isotopic pattern of the peak is consistent with the elemental composition of a potential fragment of your starting molecule.

Troubleshooting Guide: Resolving Unexpected Peaks

This guide provides a systematic workflow for identifying and resolving the source of unexpected peaks in your mass spectrum.

Initial Assessment & Characterization

The first step is to carefully characterize the unknown peak. Determine its exact mass-to-charge ratio (m/z), its intensity relative to the main analyte peak, and its isotopic pattern. This initial data is crucial for narrowing down the possibilities.

Logical Workflow for Peak Identification

G start Unexpected Peak Observed characterize Characterize Peak (Exact m/z, Intensity, Isotope Pattern) start->characterize is_adduct Known Adduct? ([M+Na]⁺, [M+K]⁺, etc.) characterize->is_adduct is_contaminant Present in Blank Injection? is_adduct->is_contaminant No adduct_confirmed Source: Adduct Formation Action: Improve Desalting, Use Plasticware is_adduct->adduct_confirmed Yes is_fragment Generated in MS/MS of Parent Ion? is_contaminant->is_fragment No contaminant_confirmed Source: Contamination Action: Clean System, Use High-Purity Solvents is_contaminant->contaminant_confirmed Yes fragment_confirmed Source: Analyte Fragmentation (In-source or CID) Action: Analyze Fragmentation Pathway is_fragment->fragment_confirmed Yes unknown Source Still Unknown Action: Further Investigation (e.g., Impurity Analysis) is_fragment->unknown No G problem Unexpected Peak in Mass Spectrum source1 Chemical Contamination problem->source1 source2 Adduct Formation problem->source2 source3 In-Source Fragmentation problem->source3 source4 Analyte Impurity / Isomer problem->source4 sub1a Solvents / Water source1->sub1a sub1b Tubing / Vials (Plasticizers) source1->sub1b sub1c Column Bleed source1->sub1c sub2a Alkali Metals (Na⁺, K⁺) source2->sub2a sub2b Mobile Phase Additives (NH₄⁺) source2->sub2b G cluster_frags Observed Fragment Ions mol This compound Derivative [M+H]⁺ frag1 Fragment Ion 1 [M+H - R•]⁺ mol:f1->frag1 Radical Loss from Sidechain (R•) frag2 Fragment Ion 2 [M+H - CO]⁺ mol:f1->frag2 Loss of Carbon Monoxide frag3 Fragment Ion 3 Other Fragments mol:f1->frag3 Rearrangement / Other Cleavage

References

Technical Support Center: Improving the Solubility of Benzofuran Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with benzofuran derivatives in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer systematic approaches to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?

A1: This is a common phenomenon known as "solvent shock." this compound derivatives are often hydrophobic and possess low aqueous solubility.[1] While they may readily dissolve in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), rapid dilution into an aqueous buffer can cause the compound to crash out of solution as it is no longer soluble in the final mixed solvent system.[2] The final concentration of the compound may exceed its thermodynamic solubility limit in the aqueous medium.[1]

Q2: What is the maximum recommended concentration of DMSO for cell-based assays?

A2: High concentrations of DMSO can be toxic to cells.[1] For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5% to minimize cytotoxicity.[1][3] However, some robust cell lines may tolerate up to 1%.[1] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[1] Primary cells are often more sensitive to DMSO.[1]

Q3: My compound is precipitating even at low DMSO concentrations. What are my options?

A3: If precipitation occurs even with acceptable DMSO levels, several alternative formulation strategies can be employed to enhance the solubility of your this compound derivative. These include the use of co-solvents, surfactants, and cyclodextrins.[4][5] A systematic approach, starting with the simplest method, is often the most effective way to find a suitable solution.[4]

Troubleshooting Guide: Compound Precipitation in Aqueous Media

If you observe precipitation of your this compound derivative during the preparation of your working solution, use the following guide to identify the cause and find a solution.

Observation Potential Cause Recommended Action
Immediate cloudiness or precipitate upon adding DMSO stock to aqueous buffer.Solvent Shock / Low Aqueous Solubility: The compound's solubility limit in the final aqueous buffer is exceeded.[2][6]1. Reduce Final Concentration: Test a lower final concentration of the compound. 2. Optimize Dilution: Pre-warm the aqueous buffer to 37°C (for cell-based assays) and add the DMSO stock dropwise while gently vortexing.[2] 3. Explore Formulation Strategies: If precipitation persists, consider using co-solvents, surfactants, or cyclodextrins (see protocols below).[4]
The solution is initially clear but becomes cloudy over time during incubation.Time-Dependent Precipitation: The compound is slowly coming out of a supersaturated solution, potentially due to temperature changes or interactions with media components.[1]1. Reduce Incubation Time: If the experimental design allows, shorten the incubation period.[1] 2. Ensure Temperature Stability: Maintain a stable incubator temperature.[1] 3. Evaluate Media Compatibility: Test the compound's stability in the specific assay medium over the intended duration.[1] 4. Utilize Advanced Formulations: Consider formulations that enhance stability, such as nanosuspensions or cyclodextrin (B1172386) complexes.[1]
Precipitation is observed after freeze-thaw cycles of the DMSO stock solution.Reduced Solubility in DMSO: Repeated freeze-thaw cycles can lead to water absorption by DMSO, which can decrease the solubility of the compound.[2][7] The compound may also be converting to a less soluble polymorphic form.[7]1. Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock to minimize freeze-thaw cycles.[2] 2. Proper Handling: Before use, allow the stock solution to warm to room temperature and vortex to ensure any precipitate is redissolved.[2] 3. Use Anhydrous DMSO: Prepare stock solutions with anhydrous DMSO to minimize water absorption.[2]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[5][8]

1. Co-solvent Screening:

  • Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO (e.g., 10-50 mM).[1]
  • In separate tubes, prepare various co-solvent systems by mixing the DMSO stock with a co-solvent (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycols (PEGs)) at different ratios (e.g., 1:1, 1:3, 1:5 DMSO:co-solvent).
  • Determine the solubility of the compound in each co-solvent system.

2. Preparation of Working Solution:

  • Based on the screening, select the co-solvent system that provides the best solubility.
  • Prepare a working stock solution in the chosen DMSO/co-solvent mixture.
  • Dilute this working stock into your aqueous assay buffer to the final desired concentration, ensuring the final concentration of both DMSO and the co-solvent are within acceptable limits for your assay.

Vehicle Control: Always run a parallel experiment with the vehicle (DMSO + co-solvent in assay buffer) to account for any effects of the solvents on the biological system.[4]

Protocol 2: Solubility Enhancement using Surfactants

Surfactants can increase the solubility of poorly water-soluble drugs by forming micelles that encapsulate the hydrophobic compound.[9]

1. Surfactant Selection:

  • Common non-ionic surfactants used in biological assays include Tween® 80 and Pluronic® F-127.[6]
  • Determine the maximum tolerable concentration of the chosen surfactant in your assay by performing a dose-response experiment with the surfactant alone.

2. Preparation of Working Solution:

  • Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO.
  • In a separate tube, prepare a stock solution of the surfactant in the aqueous assay buffer.
  • Add the DMSO stock of the compound to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.
  • The final concentration of the surfactant should be above its critical micelle concentration (CMC) but below the level that causes toxicity in your assay.

Protocol 3: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][10]

1. Cyclodextrin Selection:

  • Commonly used cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
  • Determine the solubility enhancement by preparing saturated solutions of the this compound derivative in aqueous solutions containing increasing concentrations of the cyclodextrin.

2. Preparation of the Inclusion Complex (Kneading Method):

  • Determine the optimal molar ratio of the this compound derivative to the cyclodextrin from the solubility studies.
  • Create a paste by mixing the compound and cyclodextrin at the predetermined molar ratio with a small amount of a water-miscible solvent (e.g., a water-ethanol mixture).[1]
  • Knead the paste thoroughly for 45-60 minutes.[1]
  • Dry the product in an oven at 40-50°C until the solvent has completely evaporated.[1]
  • The resulting solid inclusion complex can be dissolved in the aqueous assay buffer.[1]

Visual Workflow and Decision-Making Diagrams

G start Start: Dissolve this compound Derivative in 100% DMSO check_dissolved Is the compound fully dissolved in DMSO? start->check_dissolved sonicate Gentle warming (37°C) or sonication may be required check_dissolved->sonicate No prepare_working Prepare working solution by diluting DMSO stock into aqueous buffer check_dissolved->prepare_working Yes sonicate->check_dissolved check_precipitation Is precipitation observed? prepare_working->check_precipitation success Proceed with biological assay check_precipitation->success No troubleshoot Troubleshoot Precipitation (Refer to Troubleshooting Guide) check_precipitation->troubleshoot Yes formulation Explore Formulation Strategies (Co-solvents, Surfactants, Cyclodextrins) troubleshoot->formulation G start Precipitation Observed in Assay check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration by making a more concentrated stock check_dmso->reduce_dmso Yes check_again Does precipitation persist? check_dmso->check_again No reduce_dmso->check_again use_cosolvent Try Co-solvent (e.g., PEG, Propylene Glycol) check_again->use_cosolvent Yes success Proceed with assay using new formulation and vehicle control check_again->success No check_cosolvent Solubility Improved? use_cosolvent->check_cosolvent use_surfactant Try Surfactant (e.g., Tween 80, Pluronic F-127) check_cosolvent->use_surfactant No check_cosolvent->success Yes check_surfactant Solubility Improved? use_surfactant->check_surfactant use_cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) check_surfactant->use_cyclodextrin No check_surfactant->success Yes use_cyclodextrin->success

References

Technical Support Center: Managing Catalyst Poisoning in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning during benzofuran synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed this compound Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) for this compound synthesis is resulting in a low yield or has completely stalled. What are the likely causes and how can I troubleshoot this?

Answer: A stalled or low-yielding reaction is a primary indicator of catalyst deactivation or poisoning. Here is a systematic approach to diagnose and resolve the issue:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to deactivation through several pathways.

    • Palladium Black Formation: The appearance of a black precipitate indicates the agglomeration of the catalyst into inactive palladium nanoparticles.[1][2]

      • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to stabilize the active catalyst. Ensure all solvents and reagents are rigorously degassed to remove oxygen, which can oxidize the Pd(0) catalyst.[2]

    • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) may be incomplete.

      • Solution: Ensure your reaction conditions, including the choice of base and solvent, are suitable for the in-situ reduction of the pre-catalyst.[2]

  • Catalyst Poisoning from Impurities: Trace impurities in reagents or solvents can act as potent catalyst poisons.[3]

    • Sulfur Compounds: Thiophenic compounds or other sulfur-containing impurities from starting materials can irreversibly bind to the palladium catalyst.[2][3]

      • Solution: Use high-purity reagents and solvents. If sulfur poisoning is suspected, consider pretreating your reagents with a scavenger or purifying them by recrystallization, distillation, or column chromatography.

    • Water Content: Water can interfere with the catalytic cycle of palladium, leading to catalyst deactivation, especially at high temperatures with certain bases like sodium bicarbonate (NaHCO₃).[3]

      • Solution: Use anhydrous solvents and reagents. Switch to a non-hygroscopic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3]

  • Suboptimal Reaction Conditions:

    • Incorrect Base: The choice of base is critical. For instance, NaHCO₃ can decompose at high temperatures to produce water, which deactivates the catalyst.[3]

      • Solution: Switch to an anhydrous base like K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (B128534) (NEt₃).[3]

    • Oxygen Sensitivity: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[1]

      • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.[1]

Issue 2: My reaction produces significant amounts of uncyclized Sonogashira coupling product instead of the desired this compound.

Question: The initial C-C bond formation appears successful, but the subsequent intramolecular C-O bond formation to yield the this compound is not occurring. How can I promote the final cyclization step?

Answer: This indicates that the reaction conditions are suitable for the Sonogashira coupling but not for the subsequent cyclization.

  • Suboptimal Reaction Conditions for Cyclization:

    • Temperature: The activation energy for the cyclization step might be higher than that for the initial coupling.

      • Solution: Try increasing the reaction temperature after the initial coupling has been confirmed by TLC or GC-MS.

    • Solvent: The solvent polarity can influence the rate of the intramolecular C-O bond formation.

      • Solution: Screen different solvents. While aprotic polar solvents like DMF or acetonitrile (B52724) are common for the coupling, a less polar solvent might favor the cyclization in some cases.

    • Base: The base can play a role in the cyclization step.

      • Solution: If using a weaker base, consider switching to a stronger one for the cyclization step, or use a base that is effective for both steps from the beginning, such as K₂CO₃.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in this compound synthesis?

A1: Common catalyst poisons in palladium-catalyzed reactions, including this compound synthesis, are:

  • Sulfur compounds: Often present as impurities in starting materials or solvents.[2][3]

  • Heavy metals: Such as lead, mercury, and arsenic, which can originate from feedstocks.

  • Nitrogen-containing heterocycles: If not the intended substrate, they can coordinate strongly to the palladium center and inhibit catalysis.

  • Water: Can lead to catalyst deactivation, especially with certain bases.[3]

  • Oxygen: Can oxidize the active Pd(0) catalyst to inactive Pd(II).[1]

  • Phosphine oxides: Formed from the oxidation of phosphine ligands, they can inhibit the reaction.[3]

Q2: How can I detect the presence of a catalyst poison?

A2: Several analytical techniques can be employed to identify catalyst poisons:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To detect trace amounts of metallic impurities like lead, arsenic, and mercury.[4]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface of the catalyst for the presence of poisons and changes in the chemical state of palladium.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To analyze starting materials and solvents for volatile organic impurities that could act as poisons.

  • Elemental Analysis: Can determine the presence and quantity of elements like sulfur and nitrogen on the catalyst.

Q3: Can a poisoned palladium catalyst be regenerated?

A3: Yes, depending on the nature of the poison, regeneration is often possible. Common methods include:

  • Thermal Treatment: Heating the catalyst in an inert or oxidizing atmosphere can burn off carbonaceous deposits (coking). For example, heating at 550-700°C can remove carbon.[5]

  • Chemical Treatment:

    • Hydrogen Treatment: Effective for regenerating sulfur-poisoned catalysts.[6]

    • Acid/Solvent Washing: A mixture of chloroform (B151607) and glacial acetic acid has been shown to be effective in some cases.[7]

Q4: What are some preventative measures to avoid catalyst poisoning?

A4: Preventing catalyst poisoning is crucial for reproducible and efficient synthesis. Key strategies include:

  • Purification of Reagents: Ensure all starting materials and solvents are of high purity. Techniques like recrystallization, distillation, or passing through a plug of activated carbon or alumina (B75360) can remove harmful impurities.

  • Use of Robust Catalysts and Ligands: Employ bulky, electron-rich phosphine ligands that protect the palladium center and are more resistant to oxidation.

  • Strict Anaerobic and Anhydrous Conditions: Thoroughly degas all liquids and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Use anhydrous solvents and non-hygroscopic bases.[1][3]

  • Guard Beds: In flow chemistry or larger-scale reactions, using a sacrificial bed of material to trap poisons before they reach the catalyst can be effective.

Data Presentation

Table 1: Effect of Sulfur Poisoning and Regeneration on Catalyst Activity

Catalyst StateMethane (B114726) Conversion (%) at 400°CMethane Conversion (%) at 500°CMethane Conversion (%) at 600°C
Fresh Pd/Al₂O₃~75~90>95
After SO₂ Poisoning<20~40~60
After Regeneration with H₂~60~85~95

This table presents representative data adapted from studies on methane oxidation to illustrate the impact of sulfur poisoning and regeneration on palladium catalyst performance. Actual values may vary depending on specific reaction conditions.[8][9]

Table 2: Comparison of Regeneration Methods for a Deactivated 5 wt.% Pd/C Catalyst

Regeneration MethodYield of TADBIW (%)
None (Spent Catalyst)<10
Roasting at 250°C in N₂~40
Roasting at 300°C in N₂~45
Roasting at 500°C in N₂~50
Chloroform and Glacial Acetic Acid Wash>70

Data adapted from a study on the hydrogenation of HBIW to TADBIW, demonstrating the effectiveness of different regeneration protocols.[7]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 2-Phenylbenzo[b]furan (Sonogashira Coupling and Cyclization)

This protocol is a general procedure for the synthesis of a 2-substituted this compound.

  • Materials:

    • 2-Iodophenol (1.0 equiv.)

    • Phenylacetylene (B144264) (1.2 equiv.)

    • PdCl₂(PPh₃)₂ (2.5 mol%)

    • Copper(I) Iodide (CuI) (5 mol%)

    • Triethylamine (NEt₃) (2.0 equiv.)

    • Anhydrous, degassed acetonitrile

    • Argon or Nitrogen gas

  • Procedure:

    • To a dry, sealable reaction tube, add the palladium catalyst, CuI, and 2-iodophenol.

    • Seal the tube with a septum and flush thoroughly with an inert gas for 10-15 minutes.

    • Under a positive pressure of inert gas, add acetonitrile, followed by triethylamine and phenylacetylene via syringe.

    • Securely cap the reaction tube and place it in a preheated oil bath at 70-90°C.

    • Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC). Typical reaction times are 2-20 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 2-phenylbenzo[b]furan.[10]

Protocol 2: Thermal Regeneration of a Coked Palladium Catalyst

This is a general procedure for removing carbonaceous deposits from a supported palladium catalyst.

  • Procedure:

    • Place the spent catalyst in a tube furnace.

    • Heat the catalyst to between 550°C and 700°C under a flow of an inert gas (e.g., Nitrogen) to remove volatile materials.[5]

    • Once the evolution of volatile compounds has ceased, switch the gas flow to a dilute oxygen-containing atmosphere (e.g., 5% O₂ in N₂).

    • Maintain the temperature to oxidize the remaining carbonaceous material until the CO₂ concentration in the exhaust gas is minimal.[5]

    • Switch back to an inert gas flow and cool the catalyst to room temperature.

Protocol 3: Identification of Metallic Poisons using ICP-MS

This protocol outlines the general steps for preparing a catalyst sample for ICP-MS analysis.

  • Procedure:

    • Accurately weigh a small amount of the spent catalyst.

    • Digest the sample using a microwave digestion system with concentrated nitric acid.[11]

    • After digestion, carefully dilute the sample to a known volume with deionized water.

    • Fortify the diluted sample with internal standards.

    • Analyze the sample using an ICP-MS instrument calibrated with appropriate standards for the suspected metallic poisons.[11]

Mandatory Visualizations

Troubleshooting_Workflow start Low/No Yield in this compound Synthesis check_catalyst Check Catalyst System start->check_catalyst check_reagents Check Reagents & Solvents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions pd_black Palladium Black Observed? check_catalyst->pd_black use_ligands Action: Use bulky, electron-rich ligands. Ensure rigorous degassing. pd_black->use_ligands Yes pre_catalyst Using Pd(II) Pre-catalyst? pd_black->pre_catalyst No success Improved Yield use_ligands->success check_reduction Action: Ensure conditions are suitable for in-situ reduction. pre_catalyst->check_reduction Yes pre_catalyst->check_reagents No check_reduction->success impurities Suspect Impurities (e.g., Sulfur)? check_reagents->impurities purify Action: Purify starting materials. Use high-purity solvents. impurities->purify Yes impurities->check_conditions No purify->success base_choice Base appropriate? (e.g., not NaHCO₃ at high T) check_conditions->base_choice change_base Action: Switch to anhydrous base (K₂CO₃, Cs₂CO₃, NEt₃). base_choice->change_base No degassed System rigorously degassed? base_choice->degassed Yes change_base->success degas_again Action: Re-run with freshly degassed solvents/reagents. degassed->degas_again No degassed->success Yes degas_again->success

Caption: Troubleshooting workflow for low-yield this compound synthesis.

Catalyst_Poisoning_Mechanism cluster_catalytic_cycle Catalytic Cycle (Simplified) cluster_poisoning Poisoning Pathways Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Deactivated L_n(P)_m-Pd(0) (Poisoned Catalyst) Pd0->Deactivated PdII_inactive Pd(II)L_n (Inactive) Pd0->PdII_inactive Agglomeration Agglomeration Pd0->Agglomeration PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ReductElim Reductive Elimination Transmetal->ReductElim Product R-R' (Product) ReductElim->Product Product->Pd0 Poison Poison (P) (e.g., Sulfur, H₂O) Poison->Pd0 Binds to active site Oxidation O₂ Oxidation->Pd0 Oxidizes Pd_black [Pd]_n (Palladium Black) Agglomeration->Pd_black

Caption: Mechanism of active site blocking by poisons and other deactivation pathways.

Catalyst_Regeneration_Cycle Active_Catalyst Active Pd(0) Catalyst Reaction This compound Synthesis Active_Catalyst->Reaction Deactivated_Catalyst Deactivated/Poisoned Catalyst Reaction->Deactivated_Catalyst Poisoning/ Deactivation Regeneration Regeneration (Thermal/Chemical) Deactivated_Catalyst->Regeneration Analysis Analysis (ICP-MS, XPS) Deactivated_Catalyst->Analysis Identify cause Regeneration->Active_Catalyst Restores Activity

Caption: The catalyst life cycle, including the regeneration step.

References

Preventing degradation of benzofuran compounds during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzofuran Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound derivatives during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of this compound compounds during workup?

A1: this compound derivatives are susceptible to degradation under several conditions commonly encountered during workup procedures. The primary factors include:

  • Acidic Conditions: Strong acids can lead to polymerization or ring-opening of the furan (B31954) moiety. Even mild acids can cause degradation, particularly with prolonged exposure.

  • Basic Conditions: Strong bases can also promote degradation, though the specific mechanisms may vary depending on the substituents present on the this compound core.

  • Oxidation: The this compound ring is sensitive to oxidation, which can be initiated by atmospheric oxygen, residual oxidizing agents from the reaction, or peroxide impurities in solvents. This can lead to the formation of epoxides and subsequent ring-cleavage products.[1]

  • Light and Heat: Exposure to UV light and elevated temperatures can promote decomposition.[2] Many this compound derivatives are photosensitive and thermally labile.

Q2: What are the general best practices for storing this compound compounds to ensure their stability?

A2: Proper storage is crucial to prevent degradation. Key recommendations include:

  • Temperature: Store at 2-8°C to minimize thermal degradation. For long-term storage, -20°C is often recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or wrapping containers in aluminum foil.

  • Moisture: Keep in a tightly sealed, dry container to prevent hydrolysis and other moisture-mediated degradation.

Q3: How can I monitor the degradation of my this compound compound during workup and purification?

A3: Several analytical techniques can be employed to monitor the stability of your this compound derivative:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to check for the appearance of new spots, which could indicate degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to assess the purity of your compound and detect the formation of degradation products over time. A reverse-phase C18 column with a UV detector is commonly used for this compound analysis.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable this compound derivatives, GC-MS is a powerful tool for separation and identification of both the desired product and any impurities or degradation products.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the workup and purification of this compound compounds.

Problem Potential Cause Troubleshooting Steps
Product degradation during aqueous workup. The aqueous layer is too acidic or basic.- Use dilute acidic or basic solutions for washing (e.g., 1% HCl, 5% NaHCO₃).- Minimize the contact time between the organic layer containing the this compound and the aqueous layer.- Perform washes at low temperatures (e.g., in an ice bath).
Low recovery after column chromatography. The compound is degrading on the silica (B1680970) gel.- Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar base like triethylamine (B128534) (~1%).- Use an alternative stationary phase such as neutral alumina.- Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up elution.
Formation of colored impurities during solvent evaporation. Oxidation of the this compound compound.- Evaporate the solvent under reduced pressure at a low temperature.- Ensure the rotary evaporator is purged with an inert gas before use.- Add a radical scavenger like BHT (butylated hydroxytoluene) to the solution before evaporation, if compatible with the final product requirements.
The product is an oil that won't crystallize. Residual solvent or impurities are inhibiting crystallization.- Dry the oil under a high vacuum for an extended period to remove all residual solvent.- Try trituration with a solvent in which the product is poorly soluble but the impurities are soluble.- Use a solvent/anti-solvent system for recrystallization. Dissolve the oil in a minimal amount of a "good" solvent and slowly add a "poor" solvent until turbidity is observed.

Experimental Protocols

Protocol 1: General Workup for Acid-Sensitive this compound Derivatives
  • Quenching: Quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove any residual acid).

    • Water.

    • Brine (saturated aqueous NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40°C).

  • Purification: Purify the crude product promptly by column chromatography on deactivated silica gel or neutral alumina, or by recrystallization.

Protocol 2: General Workup for Base-Sensitive this compound Derivatives
  • Quenching: Quench the reaction mixture by slowly adding it to a cold, dilute aqueous solution of hydrochloric acid (HCl, e.g., 1%) or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) with vigorous stirring. Monitor the pH to ensure it is neutral or slightly acidic (pH 6-7).

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water.

    • Brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40°C).

  • Purification: Proceed immediately with purification to minimize potential degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Compounds

ParameterConditionRationale
Temperature 2-8°C (short-term)-20°C (long-term)Minimizes thermal degradation and potential side reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the this compound ring and sensitive functional groups.
Light In the dark (amber vial or foil-wrapped)Aromatic compounds can be photosensitive and degrade upon exposure to UV light.
Moisture Dry, sealed containerPrevents hydrolysis and other moisture-mediated degradation pathways.
Container Tightly sealed, appropriate for chemical storagePrevents contamination and exposure to the atmosphere.

Table 2: Troubleshooting Purification of this compound Derivatives

Issue Potential Cause Recommended Solution
Streaking on TLC Plate Compound is acidic or basic and interacting strongly with the silica gel.Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the eluent.
Product Degradation on Silica Gel Acidic nature of silica gel.Use deactivated silica gel or neutral alumina.
Co-elution with Impurities Similar polarity of product and impurity.Optimize the solvent system using a gradient elution. Consider preparative HPLC for difficult separations.
Irreversible Adsorption Highly polar impurities binding to the stationary phase.Filter the crude product through a small plug of silica before loading onto the column.

Visualizations

experimental_workflow General Experimental Workflow for this compound Workup reaction Reaction Completion quench Quench Reaction (e.g., NaHCO3 or NH4Cl) reaction->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with Anhydrous Salt (e.g., Na2SO4) wash->dry filter Filter dry->filter concentrate Concentrate in vacuo (Low Temperature) filter->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify characterize Characterize Pure Product purify->characterize

Caption: General experimental workflow for the workup and purification of this compound derivatives.

troubleshooting_logic Troubleshooting Logic for this compound Degradation cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions degradation Degradation Observed (e.g., via TLC, HPLC) acid Acidic Conditions degradation->acid base Basic Conditions degradation->base oxidation Oxidation degradation->oxidation light_heat Light/Heat Exposure degradation->light_heat neutral_wash Use Neutral/Mild Washes acid->neutral_wash deact_silica Use Deactivated Silica/Alumina acid->deact_silica base->neutral_wash inert_atm Work Under Inert Atmosphere oxidation->inert_atm low_temp Maintain Low Temperature light_heat->low_temp protect_light Protect from Light light_heat->protect_light

Caption: Troubleshooting logic for identifying and addressing the degradation of this compound compounds.

References

Technical Support Center: Selective Functionalization of Benzofuran at C2 vs. C3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the selective functionalization of benzofuran. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in achieving regioselectivity at the C2 and C3 positions.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of this compound, offering potential causes and solutions to guide your experimental work.

Issue 1: Poor Regioselectivity in Electrophilic Substitution (e.g., Friedel-Crafts Acylation)

Problem: A mixture of C2 and C3 isomers is obtained, with low selectivity for the desired product.

Probable Cause(s)Suggested Solution(s)Expected Outcome
Inherent electronic properties of the this compound ring lead to comparable reactivity at both C2 and C3 positions.[1]Modify reaction conditions such as solvent and temperature to favor one isomer.[1] For example, less polar solvents may favor C2 acylation.Improved regioselectivity towards the desired isomer.
The Lewis acid catalyst is not optimal for directing the electrophile to the desired position.Screen a variety of Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄). Stronger Lewis acids may favor the thermodynamically more stable product.Identification of a Lewis acid that provides higher regioselectivity.
Steric hindrance at one position is insufficient to direct the reaction to the other.Introduce a bulky substituent at a position adjacent to the undesired reaction site to sterically block it.Increased formation of the product functionalized at the less hindered position.
Issue 2: Low or No Conversion in Directed Ortho-Metalation (DoM) for C2 Functionalization

Problem: The desired C2-functionalized product is not formed, or is present in very low yields after lithiation and quenching with an electrophile.

Probable Cause(s)Suggested Solution(s)Expected Outcome
The directing group is not effective at coordinating the organolithium reagent.Ensure an appropriate directing group is installed at a position that facilitates deprotonation at C2. Activating groups at position 2 can direct lithiation to position 3.[2]Successful and selective deprotonation at the C2 position.
The organolithium reagent is not strong enough or is being consumed by side reactions.Use a stronger or more appropriate organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi). Ensure strictly anhydrous and inert reaction conditions to prevent quenching of the reagent.Efficient formation of the C2-lithiated intermediate.
The electrophile is not reactive enough to quench the lithiated intermediate.Use a more reactive electrophile or activate the current electrophile.Successful trapping of the C2-lithiated species to yield the desired product.
Issue 3: Challenges in Transition-Metal-Catalyzed C-H Functionalization

Problem: The desired regioselectivity is not achieved, or the catalyst is inactive.

Probable Cause(s)Suggested Solution(s)Expected Outcome
The ligand on the transition metal catalyst does not effectively control the regioselectivity.Screen a variety of ligands. Bulky or electron-rich ligands can significantly influence the outcome of the reaction.[3]Improved regioselectivity for either C2 or C3 functionalization.
The catalyst is being poisoned by impurities in the starting materials or solvents.Purify all starting materials and ensure solvents are anhydrous and degassed.[1]Restoration of catalyst activity and improved reaction efficiency.
The directing group, if used, is not effectively coordinating to the metal center to direct the C-H activation.Optimize the directing group. Some directing groups are more effective for certain metals and reaction types.Enhanced regioselectivity and yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing whether functionalization occurs at the C2 or C3 position of this compound?

A1: The regioselectivity of this compound functionalization is influenced by a combination of electronic and steric factors. The C2 position is generally more electron-rich and has a more acidic proton, making it susceptible to electrophilic attack and lithiation.[4] However, the C3 position is also reactive.[4] The choice of reagents, reaction conditions (temperature, solvent), and the presence of directing groups can be used to selectively favor functionalization at either position.[1]

Q2: How can I selectively achieve functionalization at the C3 position?

A2: While C2 functionalization is often more straightforward, C3 selectivity can be achieved through several strategies. One approach is to block the C2 position with a removable group. Another effective method is the use of transition metal-catalyzed reactions with specific directing groups that favor C3 C-H activation.[5][6] Additionally, certain reaction conditions can favor the thermodynamic product, which may be the C3-substituted isomer. A transition-metal-free synthesis of C3-arylated benzofurans from benzothiophenes and phenols has also been reported.[7][8]

Q3: Are there general guidelines for choosing a solvent for selective this compound functionalization?

A3: The choice of solvent can significantly impact regioselectivity. For lithiation reactions, ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used. In Friedel-Crafts reactions, the polarity of the solvent can influence the C2/C3 ratio.[1] It is often necessary to screen a range of solvents for a specific reaction to determine the optimal conditions for desired selectivity.

Q4: Can computational chemistry help in predicting the regioselectivity of this compound functionalization?

A4: Yes, computational methods such as Density Functional Theory (DFT) can be valuable tools for predicting the regioselectivity of reactions on the this compound core. These calculations can help in understanding the electronic properties of the molecule, the relative stability of reaction intermediates, and the activation energies for different reaction pathways, thus guiding the choice of experimental conditions.

Experimental Protocols

Protocol 1: Selective C2 Lithiation and Functionalization of this compound

This protocol describes a general procedure for the selective deprotonation of this compound at the C2 position followed by quenching with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., iodomethane, benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed C3-Arylation of this compound

This protocol outlines a general method for the selective C3-arylation of this compound using a palladium catalyst and a directing group.

Materials:

  • C2-substituted this compound (with a directing group if necessary)

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine)

  • Base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., toluene (B28343) or DMF)

Procedure:

  • To a Schlenk tube, add the C2-substituted this compound (1.0 eq), aryl halide (1.5 eq), palladium(II) acetate (0.05 eq), phosphine ligand (0.1 eq), and base (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

logical_relationship cluster_problem Troubleshooting Flowchart cluster_electrophilic Electrophilic Substitution cluster_metal Metal-Catalyzed start Poor Regioselectivity (C2 vs. C3) cond1 Reaction Type? start->cond1 es1 Modify Conditions (Solvent, Temp) cond1->es1 Electrophilic mc1 Optimize Ligand cond1->mc1 Metal-Catalyzed es2 Screen Lewis Acids es1->es2 es3 Introduce Steric Hindrance es2->es3 mc2 Purify Reagents mc1->mc2 mc3 Change Directing Group mc2->mc3

Caption: Troubleshooting workflow for poor regioselectivity.

experimental_workflow cluster_C2 Selective C2 Functionalization via Lithiation cluster_C3 Selective C3 Functionalization via Pd-Catalysis c2_start This compound c2_step1 Deprotonation with n-BuLi in THF at -78 °C c2_start->c2_step1 c2_step2 Quench with Electrophile c2_step1->c2_step2 c2_product C2-Functionalized this compound c2_step2->c2_product c3_start C2-Substituted this compound c3_step1 Pd-catalyzed cross-coupling with Aryl Halide c3_start->c3_step1 c3_product C3-Arylated this compound c3_step1->c3_product

Caption: General workflows for selective C2 and C3 functionalization.

References

Strategies to minimize by-product formation in one-pot benzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during one-pot benzofuran synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during one-pot this compound synthesis, offering potential causes and solutions in a question-and-answer format.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
BF-TS-001 Low to no yield of the desired this compound in a Larock-type synthesis using o-iodophenol, an internal alkyne, NaHCO₃ base, and (PPh₃)₂PdCl₂ catalyst in DMF at 110°C.[1][2]1. Water Formation: Decomposition of NaHCO₃ at high temperatures produces water, which can deactivate the palladium catalyst.[1] 2. Catalyst Inefficiency/Deactivation: The chosen palladium catalyst may not be optimal for the specific substrates, or it may be poisoned by impurities or decomposition of starting materials ("tarring").[1] 3. Suboptimal Conditions for Cyclization: The reaction conditions may favor the initial C-C bond formation (e.g., Sonogashira coupling) but not the subsequent intramolecular C-O bond formation to close the furan (B31954) ring.[1]1. Change the Base: Switch to an anhydrous base that does not generate water upon heating. Effective alternatives include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (B128534) (NEt₃).[1] 2. Screen Catalysts and Additives: Consider a more robust palladium source like Pd(PPh₃)₄. The addition of a co-catalyst, such as copper(I) iodide (CuI), can facilitate the Sonogashira coupling step.[1] 3. Adjust Reaction Parameters: After the initial coupling, increasing the reaction temperature may promote the final cyclization step.[1]
BF-TS-002 Significant formation of alkyne homocoupling (Glaser coupling) by-products in Sonogashira coupling-based one-pot this compound synthesis.[3]1. Presence of Copper Co-catalyst: Copper catalysts are known to promote Glaser coupling.[3] 2. Amine Base Selection: Less sterically hindered amines can sometimes accelerate homocoupling.[3] 3. High Alkyne Concentration: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.[3]1. Copper-Free Conditions: The most direct approach is to conduct the reaction without a copper co-catalyst. This may necessitate a higher palladium catalyst loading or the use of specialized ligands.[3] 2. Use Bulky Amines: Employing sterically hindered amines like diisopropylethylamine (DIPEA) can disfavor homocoupling.[3] 3. Slow Addition of Alkyne: Adding the terminal alkyne to the reaction mixture slowly helps to maintain a low concentration, thereby minimizing the homocoupling side reaction.[3]
BF-TS-003 Formation of an unexpected (Z)-2-halo-3-(2-hydroxyphenyl)acrylic acid by-product during a Perkin rearrangement for this compound-2-carboxylic acid synthesis.[3]Inefficient intramolecular nucleophilic attack of the phenoxide on the vinyl halide, leading to the formation of the un-rearranged, ring-opened product.[3]Ensure adequate heating and a sufficiently concentrated reaction mixture to favor the desired cyclization.[3]
BF-TS-004 Low yields in Sonogashira coupling for this compound synthesis with observation of palladium black.[3]1. Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and can decompose, indicated by the formation of palladium black.[3] 2. Inactive Catalyst: The palladium or copper catalysts may be of poor quality or improperly stored.[3] 3. Insufficient Base: The base is crucial for the deprotonation of the terminal alkyne.[3]1. Ensure Inert Atmosphere: Thoroughly degas the solvent and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Use High-Quality Catalysts: Ensure the catalysts are of good quality and stored under appropriate conditions. 3. Use Sufficient Base: Employ a sufficient excess of a suitable base.
BF-TS-005 Formation of naphthol by-products in a Dötz reaction for this compound synthesis.[4]The Dötz reaction can have a competitive reaction pathway that leads to the formation of naphthols instead of the desired this compound.[4]Fine-tuning the reaction time and temperature can help favor the desired this compound formation pathway.[5] The choice of ligands can also influence selectivity.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the minimization of by-product formation in one-pot this compound synthesis.

Q1: What are the most common one-pot methods for this compound synthesis and their associated by-products?

A1: The most prevalent one-pot methods for this compound synthesis often involve palladium-catalyzed reactions, such as Sonogashira or Heck couplings followed by intramolecular cyclization.[1] A common route is the coupling of o-iodophenols with terminal alkynes.[1]

Common by-products include:

  • Alkyne homocoupling (Glaser coupling) products: Particularly when a copper co-catalyst is used in Sonogashira couplings.[3]

  • Reduced aryl halides: The starting aryl halide can be reduced to the corresponding arene.[3]

  • Un-rearranged or ring-opened intermediates: In some reaction pathways, the final cyclization step may be incomplete.[1][3]

  • Naphthols: In Dötz reactions, naphthol formation can be a competitive side reaction.[4]

Q2: How does the choice of catalyst and ligand affect by-product formation?

A2: The choice of catalyst and ligand is critical for the selectivity and efficiency of one-pot this compound synthesis.

  • Palladium Source: Different palladium sources, such as Pd(OAc)₂ or (PPh₃)₂PdCl₂, can exhibit varying reactivity and stability.[1][5] More robust catalysts like Pd(PPh₃)₄ can sometimes be more efficient.[1]

  • Ligands: Ligands stabilize the palladium complex and influence its electronic and steric properties, thereby directing the reaction towards the desired product and minimizing side reactions.[5][6][7] The choice of ligand can be crucial for achieving high yields and selectivity.[5] For instance, in certain reactions, the choice between ligands like dppf and XPhos can be dramatically influenced by the nucleophile used.[1]

  • Co-catalysts: The use of a copper co-catalyst like CuI can facilitate Sonogashira coupling but also increases the likelihood of alkyne homocoupling.[1][3] Performing the reaction under copper-free conditions is a direct way to avoid this by-product.[3]

Q3: What is the role of the base in minimizing by-products?

A3: The base plays a crucial role in one-pot this compound synthesis and its proper selection can significantly minimize by-product formation.

  • Preventing Water Formation: As highlighted in the troubleshooting guide, bases like NaHCO₃ can decompose at high temperatures to produce water, which can deactivate the palladium catalyst.[1] Using anhydrous bases like K₂CO₃, Cs₂CO₃, or organic bases like NEt₃ is recommended.[1]

  • Promoting Desired Reactivity: The base is essential for processes like the deprotonation of terminal alkynes in Sonogashira couplings.[3] An insufficient amount of base can lead to low yields.[3]

  • Influencing Side Reactions: The steric properties of the base can influence the rate of side reactions. For example, using a bulky amine like diisopropylethylamine (DIPEA) can help suppress alkyne homocoupling.[3]

Q4: How can reaction conditions (temperature, solvent, atmosphere) be optimized to improve selectivity?

A4: Optimizing reaction conditions is key to maximizing the yield of the desired this compound and minimizing by-products.

  • Temperature: Temperature control is critical. For instance, in some multi-step one-pot syntheses, a lower temperature may be optimal for an initial coupling reaction, while a higher temperature may be required for the subsequent cyclization.[1] Fine-tuning the temperature can help favor the desired reaction pathway over side reactions.[5]

  • Solvent: The choice of solvent can influence catalyst stability and reactivity. Common solvents include DMF and acetonitrile (B52724).[1]

  • Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen.[3] Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation and the formation of palladium black.[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Phenylbenzo[b]furan via Sonogashira Coupling and Cyclization

This protocol is adapted from literature procedures known to provide high yields with minimal by-product formation.[1]

Materials:

Procedure:

  • To a sealable reaction tube, add the palladium catalyst (2.5 mol%), CuI (5 mol%), and 2-iodophenol (1.0 equiv.).

  • Seal the tube and flush thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.[1]

  • Under the inert atmosphere, add acetonitrile as the solvent, followed by triethylamine (1.2 equiv.) and phenylacetylene (2.0 equiv.) via syringe.[1]

  • Securely cap the reaction tube and place it in a preheated oil bath at 70-90°C.

  • Allow the reaction to stir for the required time (typically 2-20 hours, monitor by TLC).[1]

  • Upon completion, cool the reaction vessel to room temperature.

  • Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude residue by silica (B1680970) gel column chromatography (e.g., using pentane (B18724) or a hexane/ethyl acetate (B1210297) gradient) to yield the pure 2-phenylbenzo[b]furan.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Pd catalyst, CuI, and 2-iodophenol to reaction tube prep2 Seal and flush with inert gas (Ar/N2) prep1->prep2 prep3 Add solvent (acetonitrile), base (NEt3), and alkyne (phenylacetylene) prep2->prep3 reaction Heat at 70-90°C and stir (2-20h) prep3->reaction monitor Monitor by TLC reaction->monitor workup1 Cool to room temperature monitor->workup1 workup2 Filter and concentrate workup1->workup2 workup3 Purify by column chromatography workup2->workup3 product product workup3->product Pure this compound troubleshooting_logic start Low this compound Yield? byproduct Significant By-products Observed? start->byproduct Yes no_byproduct Catalyst Decomposition? (e.g., Pd black) start->no_byproduct No homocoupling Alkyne Homocoupling? byproduct->homocoupling Yes solution_homocoupling Use copper-free conditions Use bulky amine base Slow alkyne addition homocoupling->solution_homocoupling Yes other_byproduct Other By-products? homocoupling->other_byproduct No solution_other Optimize temperature for cyclization Ensure anhydrous conditions other_byproduct->solution_other Yes solution_catalyst Ensure inert atmosphere Use high-purity reagents no_byproduct->solution_catalyst Yes no_decomp Re-evaluate Substrates and Reaction Route no_byproduct->no_decomp No

References

Technical Support Center: Optimizing HPLC Separation of Benzofuran Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of benzofuran mixtures. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during these analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating a mixture of this compound derivatives?

A1: A common and effective starting point for the reversed-phase HPLC separation of this compound derivatives is a gradient elution using a mixture of water and acetonitrile (B52724) (ACN), often with an acidic modifier. A typical initial mobile phase composition would be:

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

A starting gradient could be 30% B to 95% B over 10 minutes.[1] For simpler mixtures, an isocratic mobile phase, such as a 60:40 (v/v) mixture of acetonitrile and a buffer like potassium dihydrogen orthophosphate at a controlled pH (e.g., 5.8), can also be effective.[2][3]

Q2: How does the acetonitrile/water ratio affect the separation of benzofurans?

A2: In reversed-phase HPLC, acetonitrile is the organic modifier (stronger solvent) and water is the aqueous component (weaker solvent). Increasing the percentage of acetonitrile in the mobile phase will generally decrease the retention times of this compound derivatives, causing them to elute faster. Conversely, decreasing the acetonitrile percentage will increase retention times. The optimal ratio depends on the specific this compound mixture and the desired resolution between peaks. Fine-tuning this ratio is a critical step in method development to achieve baseline separation of all components.

Q3: Why is controlling the pH of the mobile phase important for this compound analysis?

A3: Many this compound derivatives have ionizable functional groups. The pH of the mobile phase dictates the ionization state of these groups, which in turn significantly affects their retention behavior and peak shape.[4][5] For reproducible results, it is crucial to use a buffer to maintain a constant pH. Operating at a pH at least 2 units away from the pKa of the analytes is recommended to ensure they are in a single ionic form (either fully ionized or fully unionized), which leads to sharper, more symmetrical peaks.[4]

Q4: Should I use an isocratic or gradient elution for my this compound mixture?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures where the components have similar polarities.[6][7][8]

  • Gradient elution , where the mobile phase composition changes during the run (e.g., by increasing the acetonitrile concentration), is generally preferred for complex mixtures containing this compound derivatives with a wide range of polarities.[2][6][8] Gradient elution helps to resolve early-eluting peaks while also ensuring that late-eluting, more hydrophobic compounds are eluted in a reasonable time with good peak shape.[2]

Q5: What are common buffers used in the mobile phase for this compound separations?

A5: Phosphate and acetate (B1210297) buffers are commonly used in reversed-phase HPLC for controlling pH.[9][10][11] For applications involving mass spectrometry (MS) detection, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are preferred as they are compatible with the MS interface.[1][11] The buffer concentration should be sufficient to maintain a stable pH, typically in the range of 10-50 mM.[7][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound mixtures, with a focus on mobile phase optimization.

Problem 1: Poor Peak Resolution or Co-elution of Peaks

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Mobile Phase Strength Adjust the Acetonitrile/Water Ratio: If peaks are eluting too quickly and are poorly resolved, decrease the percentage of acetonitrile. If peaks are broad and retention times are excessively long, a modest increase in the acetonitrile concentration may improve resolution.
Suboptimal pH Optimize Mobile Phase pH: For ionizable this compound derivatives, the pH of the mobile phase can dramatically alter selectivity. Systematically adjust the pH (e.g., in 0.5 unit increments) to find the optimal separation. Ensure you are using a buffer with a pKa close to your target pH.[4][11]
Isocratic Elution for a Complex Mixture Switch to Gradient Elution: If your sample contains benzofurans with a wide range of polarities, an isocratic method may not provide adequate separation. Develop a gradient elution method, starting with a lower percentage of organic solvent and gradually increasing it.[2][6][8]
Inadequate Buffer Capacity Increase Buffer Concentration: If retention times are drifting or peak shapes are inconsistent, the buffer concentration may be too low to maintain a stable pH. Increase the buffer concentration, ensuring it remains soluble in the mobile phase mixture.[7]
Problem 2: Peak Tailing

Possible Causes & Solutions:

Possible CauseRecommended Solution
Secondary Interactions with Column Silanols Lower Mobile Phase pH: For basic this compound derivatives, interactions with acidic silanol (B1196071) groups on the silica-based column packing can cause peak tailing. Lowering the pH of the mobile phase (e.g., to pH 2-4) can suppress the ionization of these silanols and reduce tailing.[5]
Analyte Ionization State Adjust pH Away from pKa: If the mobile phase pH is close to the pKa of a this compound derivative, both the ionized and unionized forms may be present, leading to peak tailing or splitting. Adjust the pH to be at least 2 units away from the analyte's pKa.[4]
Insufficient Buffering Use an Appropriate Buffer: Ensure your mobile phase contains a buffer at a suitable concentration to maintain a constant pH throughout the analysis.[7]
Column Overload Reduce Sample Concentration: Injecting too concentrated a sample can lead to peak tailing. Dilute your sample and reinject.
Problem 3: Fluctuating Retention Times

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inconsistent Mobile Phase Preparation Ensure Accurate and Consistent Preparation: Prepare the mobile phase carefully and consistently for each run. Premixing the mobile phase components can often provide more stable retention times than online mixing.[12]
Unstable pH Check Buffer and pH: Verify that the buffer is appropriate for the desired pH and is at a sufficient concentration. Small shifts in pH can cause significant changes in retention times for ionizable compounds.[12]
Column Not Equilibrated Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.
Pump Malfunction Inspect HPLC Pump: Check the pump for leaks, air bubbles, and proper functioning of the check valves.[8]

Experimental Protocols

Below are examples of detailed methodologies for the HPLC separation of this compound derivatives.

Protocol 1: Gradient HPLC-UV/MS Analysis of a this compound Mixture [1]

  • Instrumentation: HPLC system with a UV detector and a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start at 30% B

    • Increase to 95% B over 10 minutes

    • Hold at 95% B for 2 minutes

    • Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm and 280 nm

Protocol 2: Isocratic HPLC-UV Analysis of Carbofuran (B1668357) [2][3]

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 Reversed-Phase Column.

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (60:40 v/v), with the pH adjusted to 5.8.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 282 nm

  • Sample Preparation: A stock solution of carbofuran is prepared in a suitable diluent (e.g., acetonitrile). Calibration standards are prepared by diluting the stock solution to the desired concentrations.

Quantitative Data Summary

The following tables summarize the effect of mobile phase composition on the retention of selected this compound derivatives. Note: These are representative values and may vary depending on the specific HPLC system, column, and other experimental conditions.

Table 1: Chromatographic Performance for Selected this compound Derivatives [1]

CompoundRetention Time (min)
2-(2-thienyl)this compound~5.8
This compound-2-ylmethanethiol~7.2
Carbofuran4.052
Vilazodone~6.8

Conditions: As described in Protocol 1.

Table 2: Influence of Acetonitrile Concentration on Retention Time (Hypothetical Data for Illustration)

Acetonitrile in Water (%)Retention Time of this compound A (min)Retention Time of this compound B (min)Resolution (Rs)
5012.514.21.8
608.29.51.5
705.15.91.1

This table illustrates the general trend that as the percentage of acetonitrile increases, retention times decrease, which can also impact the resolution between peaks.

Visualizations

Diagram 1: General Workflow for HPLC Method Development for this compound Mixtures

G cluster_0 Initial Setup cluster_1 Mobile Phase Optimization cluster_2 Method Validation Define Analytes Define Analytes Select Column (e.g., C18) Select Column (e.g., C18) Define Analytes->Select Column (e.g., C18) Select Organic Solvent (ACN) Select Organic Solvent (ACN) Select Column (e.g., C18)->Select Organic Solvent (ACN) Select Aqueous Phase (Water) Select Aqueous Phase (Water) Select Organic Solvent (ACN)->Select Aqueous Phase (Water) Select Buffer/Additive Select Buffer/Additive Select Aqueous Phase (Water)->Select Buffer/Additive Scout Gradient Scout Gradient Select Buffer/Additive->Scout Gradient Optimize Gradient/Isocratic Optimize Gradient/Isocratic Scout Gradient->Optimize Gradient/Isocratic Fine-tune ACN/Water Ratio Fine-tune ACN/Water Ratio Optimize Gradient/Isocratic->Fine-tune ACN/Water Ratio Optimize pH Optimize pH Fine-tune ACN/Water Ratio->Optimize pH Assess Resolution Assess Resolution Optimize pH->Assess Resolution Check Peak Shape Check Peak Shape Assess Resolution->Check Peak Shape Validate Method Validate Method Check Peak Shape->Validate Method

Caption: Workflow for HPLC method development for this compound mixtures.

Diagram 2: Troubleshooting Logic for Poor Peak Resolution

G Poor Resolution Poor Resolution Are peaks eluting too early? Are peaks eluting too early? Poor Resolution->Are peaks eluting too early? Decrease %ACN Decrease %ACN Increase %ACN Increase %ACN Switch to Gradient Switch to Gradient Adjust pH Adjust pH Check Column Check Column Are peaks eluting too early?->Decrease %ACN Yes Are peaks too broad/late? Are peaks too broad/late? Are peaks eluting too early?->Are peaks too broad/late? No Are peaks too broad/late?->Increase %ACN Yes Is the mixture complex? Is the mixture complex? Are peaks too broad/late?->Is the mixture complex? No Is the mixture complex?->Switch to Gradient Yes Are analytes ionizable? Are analytes ionizable? Is the mixture complex?->Are analytes ionizable? No Are analytes ionizable?->Adjust pH Yes Are analytes ionizable?->Check Column No

Caption: Troubleshooting decision tree for poor peak resolution.

References

Technisches Support-Zentrum: Derivatisierung von nichtflüchtigen Benzofuranen für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Zentrum bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und Lösungen für häufig auftretende Probleme bei der Derivatisierung von nichtflüchtigen Benzofuranen für die Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse.

Häufig gestellte Fragen (FAQs)

F1: Warum ist eine Derivatisierung für die GC-MS-Analyse von bestimmten Benzofuranen notwendig?

A1: Nichtflüchtige Benzofurane, insbesondere solche mit polaren funktionellen Gruppen wie Hydroxyl (-OH) oder Carboxyl (-COOH), haben einen niedrigen Dampfdruck und sind thermisch labil.[1][2][3] Diese Eigenschaften machen sie für die direkte GC-MS-Analyse ungeeignet, da sie im heißen Injektor oder auf der Trennsäule zerfallen oder gar nicht erst verdampfen würden. Die Derivatisierung wandelt diese polaren Gruppen in weniger polare, flüchtigere und thermisch stabilere Derivate um, was eine erfolgreiche GC-MS-Analyse ermöglicht.[1][4][5]

F2: Welche sind die gängigsten Derivatisierungsmethoden für nichtflüchtige Benzofurane?

A2: Die beiden gebräuchlichsten Methoden sind die Silylierung und die Acylierung.[1][2][6]

  • Silylierung: Hierbei wird ein aktives Wasserstoffatom in einer funktionellen Gruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[5][6] Gängige Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).[7]

  • Acylierung: Bei dieser Methode werden funktionelle Gruppen wie Hydroxyl- oder Aminogruppen mit einer Acylgruppe umgesetzt, um Ester oder Amide zu bilden.[1][8] Häufig verwendete Reagenzien sind Anhydride wie Trifluoressigsäureanhydrid (TFAA).[5][8]

F3: Welches Derivatisierungsreagenz sollte ich wählen: Silylierung oder Acylierung?

A3: Die Wahl hängt von der spezifischen Struktur Ihres Benzofurans und den Anforderungen Ihrer Analyse ab.

  • Silylierung (z.B. mit BSTFA oder MSTFA) ist oft die Methode der Wahl für Hydroxyl- und Carboxylgruppen, da sie sehr reaktiv ist und flüchtige Derivate bildet.[7] MSTFA gilt allgemein als reaktiver als BSTFA.[7]

  • Acylierung (z.B. mit TFAA) ist ebenfalls sehr effektiv für Hydroxyl- und Aminogruppen und kann zu sehr stabilen Derivaten führen.[5][8] Die entstehenden Derivate sind oft gut im Elektroneneinfangdetektor (ECD) nachweisbar.[5]

F4: Wie kann ich sicherstellen, dass meine Derivatisierungsreaktion vollständig abläuft?

A4: Um eine vollständige Derivatisierung zu gewährleisten, sollten Sie folgende Punkte beachten:

  • Wasserfreiheit: Silylierungsreagenzien sind extrem feuchtigkeitsempfindlich.[1] Alle Glasgeräte, Lösungsmittel und die Probe selbst müssen absolut trocken sein.

  • Reagenzüberschuss: Verwenden Sie einen ausreichenden Überschuss des Derivatisierungsreagenz.

  • Reaktionsbedingungen: Optimieren Sie die Reaktionstemperatur und -zeit. Bei einigen sterisch gehinderten Gruppen kann eine höhere Temperatur oder eine längere Reaktionszeit erforderlich sein.[9]

  • Katalysator: Bei der Silylierung kann der Zusatz eines Katalysators wie Trimethylchlorsilan (TMCS) die Reaktivität erhöhen.[7]

F5: Können bei der Derivatisierung Nebenprodukte entstehen?

A5: Ja, die Bildung von Nebenprodukten ist möglich. Bei der Silylierung von Verbindungen mit mehreren Hydroxylgruppen kann es zur Bildung von unvollständig derivatisierten Produkten kommen. Bei der Acylierung mit Anhydriden entstehen saure Nebenprodukte, die vor der GC-Analyse entfernt werden müssen, um eine Beschädigung der Säule zu vermeiden.[1][5]

Leitfäden zur Fehlerbehebung

Nachfolgend finden Sie Lösungen für spezifische Probleme, die während Ihrer Experimente auftreten können.

Problem 1: Geringe oder keine Derivatisierungsausbeute

Mögliche UrsacheVorgeschlagene Lösung
Feuchtigkeit in der Probe oder im Reaktionsgefäß Trocknen Sie die Probe vor der Derivatisierung gründlich (z. B. durch Lyophilisation oder unter einem Stickstoffstrom). Verwenden Sie ausschließlich trockene Glasgeräte und wasserfreie Lösungsmittel.[1]
Inaktives Derivatisierungsreagenz Verwenden Sie ein frisch geöffnetes oder ordnungsgemäß gelagertes Reagenz. Silylierungsreagenzien zersetzen sich bei Kontakt mit Luftfeuchtigkeit.
Unzureichende Reaktionszeit oder -temperatur Erhöhen Sie die Reaktionstemperatur und/oder verlängern Sie die Inkubationszeit. Führen Sie eine Optimierungsstudie durch, um die idealen Bedingungen für Ihr spezifisches Benzofuran zu ermitteln.[10][11]
Sterische Hinderung am Molekül Verwenden Sie ein reaktiveres Derivatisierungsreagenz (z. B. MSTFA anstelle von BSTFA) oder fügen Sie einen Katalysator (z. B. 1% TMCS zu BSTFA) hinzu.[7][9]
Falsches Lösungsmittel Stellen Sie sicher, dass das verwendete Lösungsmittel mit der Derivatisierungsreaktion kompatibel ist und Ihr Analyt darin gut löslich ist.

Problem 2: Auftreten mehrerer Peaks für einen Analyten im Chromatogramm

Mögliche UrsacheVorgeschlagene Lösung
Unvollständige Derivatisierung Siehe Lösungen unter "Geringe oder keine Derivatisierungsausbeute". Unvollständige Derivatisierung führt zu Peaks des ursprünglichen Analyten und einem oder mehreren Derivaten.
Bildung von Isomeren während der Derivatisierung Einige Derivatisierungsreaktionen können zur Bildung von stabilen Isomeren führen. Überprüfen Sie die Literatur auf bekannte Isomerisierungen bei Ihrem Analyten und der gewählten Methode.
Zersetzung des Derivats im Injektor Senken Sie die Injektortemperatur, um den thermischen Stress für das Derivat zu reduzieren. Stellen Sie sicher, dass der Injektor-Liner sauber und deaktiviert ist.
Hydrolyse des Derivats Analysieren Sie die Probe so schnell wie möglich nach der Derivatisierung. Silyl-Derivate sind besonders anfällig für Hydrolyse.[7]

Problem 3: Peak-Tailing im Chromatogramm

Mögliche UrsacheVorgeschlagene Lösung
Aktive Stellen im GC-System Verwenden Sie deaktivierte Injektor-Liner und GC-Säulen. Aktive Silanolgruppen können mit polaren Analyten wechselwirken und zu Peak-Tailing führen.
Unvollständige Derivatisierung Unvollständig derivatisierte polare Gruppen können mit der stationären Phase interagieren. Optimieren Sie die Derivatisierungsbedingungen.
Säulenüberladung Reduzieren Sie die injizierte Probenmenge oder verdünnen Sie die Probe.
Kontamination der Säule Backen Sie die Säule gemäß den Herstellerangaben aus oder schneiden Sie die ersten 10-20 cm des Säuleneinlasses ab.

Quantitative Datenzusammenfassung

Die Wahl des Derivatisierungsreagenz kann die Effizienz und das Ergebnis der Analyse erheblich beeinflussen. Die folgende Tabelle fasst die Leistungsmerkmale gängiger Silylierungsreagenzien für die Derivatisierung polarer funktioneller Gruppen, wie sie in nichtflüchtigen Benzofuranen vorkommen, zusammen.

Tabelle 1: Vergleich der Silylierungsreagenzien BSTFA und MSTFA

MerkmalBSTFA (+ 1% TMCS)MSTFA
Reaktivität Hochreaktiv gegenüber einer Vielzahl von funktionellen Gruppen.[7] Der TMCS-Katalysator erhöht die Reaktivität, insbesondere bei sterisch gehinderten Gruppen.[7]Allgemein als reaktiver als BSTFA für viele Verbindungen angesehen.[7]
Nebenprodukte Flüchtige Nebenprodukte (Monotrimethylsilyltrifluoracetamid und Trifluoracetamid), die in der Regel nur minimale chromatographische Störungen verursachen.[7]Ebenfalls sehr flüchtige Nebenprodukte (N-Methyltrifluoracetamid und Monotrimethylsilyltrifluoracetamid), die typischerweise nicht stören.[7]
Stabilität der Derivate TMS-Derivate sind hydrolyseempfindlich und sollten idealerweise innerhalb von 24 Stunden analysiert werden.[7]TMS-Derivate weisen eine ähnliche Stabilität wie die mit BSTFA gebildeten auf und sind ebenfalls hydrolyseanfällig.[7]
Anwendungsgebiete Weit verbreitet für eine Vielzahl von Verbindungen, einschließlich organischer Säuren, Aminosäuren und Zucker.Bevorzugt für viele Anwendungen in der Metabolomik und für die Analyse von Steroiden und Zuckern aufgrund seiner hohen Reaktivität.[7]
Mögliche Probleme Der TMCS-Katalysator ist sehr feuchtigkeitsempfindlich und kann korrosiv sein. Kann unter bestimmten Bedingungen zur Bildung mehrerer Derivate für einen Analyten führen.[7]Kann unter bestimmten Bedingungen ebenfalls mehrere Derivate erzeugen.

Hinweis: Direkte quantitative Vergleichsdaten zur Derivatisierungsausbeute für spezifische nichtflüchtige Benzofurane sind in der Literatur begrenzt. Die hier dargestellten Informationen basieren auf allgemeinen Leistungsmerkmalen für polare Verbindungen.

Experimentelle Protokolle

Protokoll 1: Silylierung von hydroxylierten Benzofuranen mit BSTFA + 1% TMCS

  • Probenvorbereitung: Überführen Sie 100 µL einer Lösung des this compound-Analyten (ca. 1 mg/mL in einem aprotischen Lösungsmittel wie Acetonitril oder Pyridin) in ein Reaktionsgefäß. Trocknen Sie die Probe vollständig unter einem sanften Stickstoffstrom.

  • Derivatisierung: Geben Sie 100 µL BSTFA + 1% TMCS in das trockene Reaktionsgefäß.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 60 Minuten auf 70 °C.

  • Analyse: Kühlen Sie die Probe auf Raumtemperatur ab. Die Probe ist nun bereit für die Injektion in das GC-MS-System.

Protokoll 2: Acylierung von this compound-Carbonsäuren mit TFAA

  • Probenvorbereitung: Trocknen Sie ca. 1 mg der this compound-Carbonsäure in einem Reaktionsgefäß.

  • Derivatisierung: Geben Sie 200 µL eines Gemisches aus TFAA und 2,2,2-Trifluorethanol (1:1, v/v) hinzu.

  • Reaktion: Verschließen Sie das Gefäß und erhitzen Sie es für 30 Minuten auf 100 °C.

  • Aufarbeitung: Kühlen Sie die Probe ab und verdampfen Sie das überschüssige Reagenz unter einem Stickstoffstrom.

  • Extraktion: Lösen Sie den Rückstand in 1 mL Hexan und waschen Sie die organische Phase mit 1 mL Wasser.

  • Analyse: Überführen Sie die Hexan-Phase in ein neues Vial für die GC-MS-Analyse.

Visualisierungen

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse start Probe mit nicht- flüchtigem this compound dry Probe trocknen (z.B. unter N2) start->dry reagent Derivatisierungs- reagenz zugeben (z.B. BSTFA, TFAA) dry->reagent react Reaktion (Erhitzen) reagent->react gcms GC-MS Analyse react->gcms data Datenauswertung gcms->data

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von Benzofuranen.

Troubleshooting_Logic cluster_peak Peak-Probleme cluster_causes Mögliche Ursachen cluster_solutions Lösungen start Problem bei der GC-MS Analyse no_peak Kein/sehr kleiner Peak start->no_peak multi_peak Mehrere Peaks start->multi_peak tailing Peak-Tailing start->tailing incomplete Unvollständige Derivatisierung no_peak->incomplete degradation Zersetzung no_peak->degradation multi_peak->incomplete hydrolysis Hydrolyse multi_peak->hydrolysis tailing->incomplete active_sites Aktive Stellen im System tailing->active_sites optimize Reaktions- bedingungen optimieren incomplete->optimize check_reagent Reagenz prüfen incomplete->check_reagent lower_temp Injektor- Temperatur senken degradation->lower_temp deactivate Liner/Säule warten active_sites->deactivate analyze_fast Schnell analysieren hydrolysis->analyze_fast

Abbildung 2: Logikdiagramm zur Fehlerbehebung bei der Derivatisierung.

References

Addressing poor signal-to-noise ratio in spectroscopic analysis of benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of benzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the spectroscopic analysis of benzofuran derivatives.

General Troubleshooting and FAQs

Poor signal-to-noise (S/N) ratio is a frequent challenge in the spectroscopic analysis of benzofurans, impacting data quality and interpretation. This guide provides a structured approach to identifying and resolving the root causes of low S/N in NMR, Mass Spectrometry, and UV-Vis/Fluorescence Spectroscopy.

FAQs: General Sample Preparation

Q1: What are the initial sample preparation steps to ensure a good signal-to-noise ratio?

A1: Proper sample preparation is critical for high-quality spectroscopic data.[1] Key initial steps include:

  • Ensure Sample Purity: Impurities can introduce interfering signals or cause quenching, reducing the signal of interest. Purify your this compound derivative using appropriate chromatographic techniques.

  • Accurate Weighing: Precisely weigh your sample to ensure the desired concentration. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg.[2]

  • Proper Solvent Selection: Use high-purity, deuterated solvents for NMR and UV-transparent solvents for UV-Vis and fluorescence spectroscopy.[1] The solvent should fully dissolve the sample and not have signals that overlap with the analyte's signals.[1]

  • Complete Dissolution: Ensure your this compound derivative is fully dissolved. Sonication or gentle warming can aid dissolution.[1]

  • Remove Particulates: Filter the sample solution through a glass wool plug or a syringe filter into a clean, high-quality NMR tube or cuvette to remove any solid particles that can affect magnetic field homogeneity in NMR or scatter light in optical spectroscopies.[2][3]

Q2: Can the choice of solvent affect the signal-to-noise ratio?

A2: Yes, the solvent can significantly impact the S/N ratio in several ways:

  • NMR Spectroscopy: The viscosity of the solvent can affect molecular tumbling and, consequently, relaxation times and line widths. Highly viscous solutions can lead to broader lines and lower S/N. The solvent's own residual signals can obscure analyte peaks if they overlap.

  • UV-Vis and Fluorescence Spectroscopy: The polarity of the solvent can influence the electronic transitions of the this compound derivative, leading to shifts in the absorption and emission maxima (solvatochromism).[4][5] A solvent that absorbs in the same region as the analyte will interfere with the measurement.[4] For fluorescence, the solvent can affect the fluorescence quantum yield.[6]

Troubleshooting Guide: NMR Spectroscopy

A low signal-to-noise ratio in NMR spectra of benzofurans can stem from several factors, from sample preparation to instrument settings.

FAQs: NMR Spectroscopy

Q1: My ¹H NMR spectrum has a low S/N ratio. What are the common causes and solutions?

A1: A low S/N ratio in ¹H NMR can be caused by several factors:

  • Low Sample Concentration: If the concentration of your this compound sample is too low, the signal will be weak.

    • Solution: Increase the sample concentration if possible. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended.[2]

  • Poor Magnetic Field Homogeneity (Shimming): An improperly shimmed magnet will result in broad, distorted peaks, which reduces the peak height and thus the S/N ratio.

    • Solution: Carefully shim the magnet before acquiring data. Refer to the detailed shimming protocol below.

  • Incorrect Receiver Gain: If the receiver gain is set too low, the signal will not be sufficiently amplified. Conversely, if it is too high, it can lead to signal clipping and artifacts.

    • Solution: Adjust the receiver gain to an optimal level where the signal is maximized without clipping the free induction decay (FID).

  • Insufficient Number of Scans: The S/N ratio is proportional to the square root of the number of scans.

    • Solution: Increase the number of scans to improve the S/N ratio.

Q2: Why is the S/N ratio in my ¹³C NMR spectrum much lower than in the ¹H spectrum, and how can I improve it?

A2: The low S/N ratio in ¹³C NMR is due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus. To improve the S/N ratio:

  • Increase Sample Concentration: Use as much sample as can be dissolved in the appropriate amount of solvent.[7]

  • Increase the Number of Scans: This is the most common way to improve S/N in ¹³C NMR. Doubling the S/N ratio requires quadrupling the number of scans.

  • Optimize Relaxation Delay (D1): Quaternary carbons in benzofurans often have long relaxation times. A short relaxation delay may lead to signal saturation and reduced intensity.

    • Solution: Increase the relaxation delay to allow for full relaxation of the carbon nuclei between pulses.

  • Use a Higher Field Spectrometer: A higher magnetic field strength increases the population difference between spin states, leading to a stronger signal.

Quantitative Data: NMR Spectroscopy
Parameter¹H NMR¹³C NMR
Typical Sample Amount 5-25 mg[2][8]50-100 mg[2]
Solvent Volume 0.6-0.7 mL[1][8]0.6-0.7 mL[1]
Typical Number of Scans 8-161024 or more[8]
Experimental Protocol: Optimizing Magnetic Field Homogeneity (Shimming)
  • Insert Sample: Carefully insert the prepared NMR tube into the spinner and place it in the magnet.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[1]

  • Initial Shimming: Begin by adjusting the lower-order on-axis shims (Z1 and Z2) to maximize the lock level.

  • Iterative Shimming: Iteratively adjust the on-axis (Z1, Z2, Z3, Z4) and off-axis (X, Y, XZ, YZ, etc.) shims while monitoring the lock level or the shape of the FID.

  • Fine Shimming: For high-resolution spectra, fine-tune the shims by observing the line shape of a sharp, well-defined peak in the spectrum. The goal is to achieve a narrow, symmetrical peak with minimal distortion at the base.

Troubleshooting Workflow: NMR Spectroscopy

G cluster_0 Problem: Poor S/N in this compound NMR Spectrum start Low S/N Observed check_conc Is sample concentration adequate? (5-25 mg for ¹H, 50-100 mg for ¹³C) start->check_conc increase_conc Increase sample concentration check_conc->increase_conc No check_shims Are magnetic field shims optimized? check_conc->check_shims Yes increase_conc->check_shims perform_shimming Perform detailed shimming protocol check_shims->perform_shimming No check_params Are acquisition parameters optimal? check_shims->check_params Yes perform_shimming->check_params optimize_params Increase number of scans (NS) Adjust relaxation delay (D1) Optimize pulse angle check_params->optimize_params No check_sample Is the sample properly prepared? (e.g., filtered, fully dissolved) check_params->check_sample Yes optimize_params->check_sample prepare_sample Re-prepare sample ensuring complete dissolution and filtration check_sample->prepare_sample No end High-Quality Spectrum Acquired check_sample->end Yes prepare_sample->end

Caption: Troubleshooting workflow for poor S/N in NMR.

Troubleshooting Guide: Mass Spectrometry

Low signal intensity in the mass spectrometric analysis of benzofurans can hinder their detection and characterization.

FAQs: Mass Spectrometry

Q1: I am not observing the molecular ion peak for my this compound derivative in ESI-MS. What could be the reason?

A1: The absence of a molecular ion peak is a common issue and can be attributed to:

  • In-source Fragmentation: this compound derivatives can be susceptible to fragmentation even with soft ionization techniques like ESI.

    • Solution: Reduce the fragmentor or capillary voltage and the source temperature to minimize in-source fragmentation.

  • Poor Ionization Efficiency: The compound may not be ionizing effectively under the chosen conditions.

    • Solution: Optimize the mobile phase composition by adding modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to promote protonation ([M+H]⁺) or the formation of adducts like [M+NH₄]⁺. Also, optimize ESI source parameters such as nebulizer gas pressure and drying gas flow rate and temperature.[1]

  • Formation of Multiple Adducts: The signal for the molecular ion might be split among various adducts (e.g., [M+Na]⁺, [M+K]⁺), reducing the intensity of any single peak.

    • Solution: Use high-purity solvents and plasticware to minimize sodium and potassium contamination. The addition of ammonium acetate can favor the formation of the ammonium adduct.

Q2: How can I improve the signal intensity of my this compound derivative in LC-MS?

A2: To improve signal intensity:

  • Optimize Chromatographic Conditions: Ensure that the peak shape is sharp and symmetrical. Broad peaks lead to lower intensity. Optimize the mobile phase gradient and flow rate.

  • Optimize Mass Spectrometer Parameters: Tune the instrument for your specific compound's m/z. Optimize parameters like capillary voltage, nebulizer pressure, drying gas temperature, and flow rate.

  • Increase Sample Concentration: If possible, inject a more concentrated sample.

Quantitative Data: Mass Spectrometry
This compound DerivativeTechniqueLODLOQReference
2-(2-thienyl)this compoundHPLC-UV/MS0.05 µg/mL0.15 µg/mL[9]
This compound-2-ylmethanethiolHPLC-UV/MS1-10 ng/mL5-30 ng/mL[9]
CarbofuranHPLC-UV/MS1.31 µg/mL3.97 µg/mL[9]
Experimental Protocol: Optimizing ESI-MS Parameters for this compound Analysis
  • Prepare a Standard Solution: Prepare a solution of your this compound derivative at a known concentration (e.g., 1 µg/mL) in a solvent compatible with your LC method.

  • Infuse the Sample: Directly infuse the standard solution into the mass spectrometer at a constant flow rate.

  • Optimize Capillary Voltage: While monitoring the signal intensity of the expected molecular ion, vary the capillary voltage to find the value that gives the maximum signal.

  • Optimize Nebulizer Pressure and Drying Gas Flow: Adjust the nebulizer pressure and drying gas flow rate to achieve a stable and intense signal.

  • Optimize Drying Gas Temperature: Vary the drying gas temperature to find the optimal setting for desolvation without causing thermal degradation of the analyte.

  • Optimize Fragmentor Voltage: Gradually increase the fragmentor voltage to find a balance between signal intensity and in-source fragmentation.

Troubleshooting Workflow: Mass Spectrometry

G cluster_1 Problem: Poor Signal in this compound MS Analysis start_ms Low Signal Intensity Observed check_ionization Is the compound ionizing efficiently? start_ms->check_ionization optimize_mobile_phase Optimize mobile phase (add modifiers like formic acid) check_ionization->optimize_mobile_phase No check_source_params Are ESI source parameters optimized? check_ionization->check_source_params Yes optimize_mobile_phase->check_source_params optimize_source Optimize capillary voltage, gas flows, and temperatures check_source_params->optimize_source No check_fragmentation Is in-source fragmentation occurring? check_source_params->check_fragmentation Yes optimize_source->check_fragmentation reduce_fragmentation Reduce fragmentor voltage and source temperature check_fragmentation->reduce_fragmentation Yes check_chromatography Is the chromatographic peak shape optimal? check_fragmentation->check_chromatography No reduce_fragmentation->check_chromatography optimize_hplc Optimize HPLC method (gradient, flow rate) check_chromatography->optimize_hplc No end_ms Strong and Stable Signal Acquired check_chromatography->end_ms Yes optimize_hplc->end_ms

Caption: Troubleshooting workflow for poor signal in MS.

Troubleshooting Guide: UV-Vis and Fluorescence Spectroscopy

Low signal in UV-Vis and fluorescence spectroscopy can arise from issues with sample concentration, instrument settings, or environmental factors.

FAQs: UV-Vis and Fluorescence Spectroscopy

Q1: The absorbance reading for my this compound sample is very low in UV-Vis spectroscopy. How can I increase it?

A1: Low absorbance can be addressed by:

  • Increasing Sample Concentration: According to the Beer-Lambert law, absorbance is directly proportional to concentration. Prepare a more concentrated sample.

  • Using a Longer Path Length Cuvette: Absorbance is also proportional to the path length of the cuvette. Using a cuvette with a longer path length (e.g., 2 cm or 5 cm instead of the standard 1 cm) will increase the absorbance.

  • Ensuring the Wavelength of Maximum Absorbance (λmax) is Correct: Make sure you are measuring the absorbance at the λmax of your this compound derivative in the specific solvent you are using. The λmax can shift depending on the solvent and substitution pattern on the this compound ring.[1]

Q2: My this compound derivative shows very weak fluorescence. What factors could be contributing to this?

A2: Weak fluorescence can be due to:

  • Low Fluorescence Quantum Yield (Φf): Not all this compound derivatives are highly fluorescent. The quantum yield is an intrinsic property of the molecule and is influenced by its structure and environment.[3][8]

  • Quenching: The fluorescence can be quenched by impurities in the sample or by the solvent itself.

    • Solution: Ensure your sample and solvent are of high purity. Degassing the solvent to remove dissolved oxygen can sometimes reduce quenching.

  • Inner Filter Effect: At high concentrations, the sample can reabsorb the emitted fluorescence, leading to a decrease in the measured intensity.

    • Solution: Dilute the sample to an absorbance of less than 0.1 at the excitation wavelength.

  • Incorrect Excitation and Emission Wavelengths: Ensure you are using the optimal excitation wavelength and monitoring the emission at the wavelength of maximum fluorescence.

Quantitative Data: Fluorescence Spectroscopy
This compound DerivativeSolventFluorescence Quantum Yield (Φf)Reference
2,3-diphenyl-1-benzofuran derivativesChloroform>50%[3]
Carbomethoxy-substituted benzofuransCyclohexane41-55%[8]
This compound-furan-vinylene-phenylSolid State<10%[3]
Cyanovinylene this compound derivativesSolution<2%[3]
Experimental Protocol: Correcting for the Inner Filter Effect in Fluorescence Measurements
  • Prepare a Series of Dilutions: Prepare a series of dilutions of your this compound sample in the chosen solvent.

  • Measure Absorbance: Measure the UV-Vis absorbance spectrum for each dilution.

  • Select Appropriate Concentration: Choose a concentration for your fluorescence measurement where the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Measure Fluorescence: Record the fluorescence emission spectrum for the selected dilution.

  • For Higher Concentrations (if necessary): If you must work at higher concentrations, mathematical corrections can be applied to the fluorescence data using the measured absorbance values.

Troubleshooting Workflow: UV-Vis/Fluorescence Spectroscopy

G cluster_2 Problem: Low Signal in UV-Vis/Fluorescence Analysis start_uv Low Absorbance or Fluorescence Observed check_conc_uv Is sample concentration in the optimal range? start_uv->check_conc_uv adjust_conc_uv Adjust concentration (increase for low signal, decrease for inner filter effect) check_conc_uv->adjust_conc_uv No check_wavelengths Are excitation and emission/detection wavelengths correct? check_conc_uv->check_wavelengths Yes adjust_conc_uv->check_wavelengths determine_lambda_max Determine λmax from absorbance/emission scan check_wavelengths->determine_lambda_max No check_instrument Are instrument settings optimized? (e.g., slit widths, detector voltage) check_wavelengths->check_instrument Yes determine_lambda_max->check_instrument optimize_instrument Optimize instrument parameters check_instrument->optimize_instrument No check_quenching Is fluorescence quenching suspected? check_instrument->check_quenching Yes optimize_instrument->check_quenching purify_sample Use high-purity solvents and degas the sample check_quenching->purify_sample Yes end_uv Optimal Signal Acquired check_quenching->end_uv No purify_sample->end_uv

Caption: Troubleshooting workflow for low signal in UV-Vis/Fluorescence.

References

Validation & Comparative

A Comparative Analysis of Modern Benzofuran Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

Benzofuran and its derivatives are pivotal structural motifs in a vast array of natural products and pharmacologically active compounds, driving continuous innovation in their synthetic methodologies. For researchers and professionals in drug development, selecting the optimal synthetic route is critical for efficiency, yield, and scalability. This guide provides an objective comparison of several prominent methods for this compound synthesis, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for five widely employed this compound synthesis methods. The data is compiled from representative examples in the literature to facilitate a direct comparison of their efficacy under specific conditions.

Synthesis MethodKey ReagentsCatalyst/MediatorSolventTemperature (°C)TimeYield (%)Reference
Perkin Rearrangement 3-Halocoumarin, NaOH-Ethanol (B145695)79 (Microwave)5 min99
Intramolecular Wittig Reaction Michael acceptors, Acid chlorides, Bu₃P-Dichloromethane (B109758)Room Temp.1.5 h57-60
Sonogashira Coupling/Cyclization 2-Iodophenol (B132878), Terminal alkynePd(OAc)₂, XantphosToluene (B28343)12012 hup to 95
Intramolecular Heck Coupling o-Iodoaryl vinyl ethersPd(OAc)₂Acetonitrile (B52724)11515 hup to 91
Tandem Cyclization o-Hydroxy α-aminosulfones, Bromo-dicarbonylsDMAPDichloroethaneRoom Temp.10 h>95

Detailed Experimental Protocols

Microwave-Assisted Perkin Rearrangement

This method offers a significant improvement in reaction time and yield over the traditional thermal method for the synthesis of this compound-2-carboxylic acids from 3-halocoumarins.

Synthesis of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid:

A mixture of 3-bromo-6,7-dimethoxy-4-methylcoumarin (0.20 g, 0.67 mmol), ethanol (10 mL), and sodium hydroxide (B78521) (0.080 g, 2.0 mmol) is placed in a microwave reactor vessel. The vessel is sealed and subjected to microwave irradiation at 300 W for 5 minutes, maintaining a temperature of 79°C. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of 1. The resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford the product as a white solid.

Intramolecular Wittig Reaction

The intramolecular Wittig reaction provides a versatile route to highly functionalized benzofurans.

General Procedure for the Synthesis of Benzofurans:

To a solution of the appropriate Michael acceptor (1.2 equiv) and acid chloride (1.0 equiv) in anhydrous dichloromethane at room temperature under an inert atmosphere is added tributylphosphine (B147548) (1.1 equiv) followed by triethylamine (B128534) (1.3 equiv). The reaction mixture is stirred at room temperature for the specified time (typically 1.5 hours). Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.

Sonogashira Coupling and Cyclization

This palladium- and copper-catalyzed reaction is a powerful one-pot method for the synthesis of 2,3-disubstituted benzofurans.

General One-Pot Procedure:

To a solution of 2-iodophenol (1.0 equiv) and a terminal alkyne (1.2 equiv) in toluene are added Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and K₃PO₄ (2.0 equiv). The reaction mixture is heated to 120°C and stirred for 12 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to give the 2,3-disubstituted this compound.

Intramolecular Heck Coupling

The intramolecular Heck reaction is an effective method for the synthesis of 2-substituted-3-functionalized benzofurans from o-iodoaryl vinyl ethers.

General Procedure:

A mixture of the o-iodoaryl vinyl ether (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (1.0 equiv) in acetonitrile is heated at 115°C for 15 hours in a sealed tube. After cooling, the reaction mixture is filtered through a pad of celite, and the solvent is evaporated. The residue is purified by flash column chromatography to afford the desired this compound.

DMAP-Mediated Tandem Cyclization

This tandem reaction offers a highly efficient and often room-temperature synthesis of complex this compound derivatives.

General Procedure for Spiro-benzofuran Synthesis:

To a solution of the ortho-hydroxy α-aminosulfone (1.2 equiv) and the bromo-dicarbonyl compound (1.0 equiv) in dichloroethane is added 4-(dimethylamino)pyridine (DMAP) (1.5 equiv). The reaction mixture is stirred at room temperature for 10 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the spiro-benzofuran derivative.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental pathways of the described this compound synthesis methods.

Perkin_Rearrangement cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 3-Halocoumarin 3-Halocoumarin Ring-opened_carboxylate Ring-opened carboxylate/phenolate 3-Halocoumarin->Ring-opened_carboxylate Base-catalyzed ring opening Hydroxide Hydroxide Vinyl_halide_intermediate Vinyl halide intermediate Ring-opened_carboxylate->Vinyl_halide_intermediate Protonation This compound-2-carboxylate This compound-2-carboxylate Vinyl_halide_intermediate->this compound-2-carboxylate Intramolecular nucleophilic attack & cyclization

Perkin Rearrangement Mechanism

Intramolecular_Wittig_Reaction cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product o-Acyloxystyrene o-Acyloxystyrene derivative Phosphonium_ylide Phosphonium ylide o-Acyloxystyrene->Phosphonium_ylide Phosphine addition & deprotonation Phosphine Phosphine Oxaphosphetane Oxaphosphetane Phosphonium_ylide->Oxaphosphetane Intramolecular [2+2] cycloaddition This compound This compound Oxaphosphetane->this compound Elimination of phosphine oxide

Intramolecular Wittig Reaction Pathway

Sonogashira_Coupling_Cyclization cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product_formation Product Formation 2-Iodophenol 2-Iodophenol Oxidative_Addition Oxidative Addition 2-Iodophenol->Oxidative_Addition Terminal_Alkyne Terminal Alkyne Cu(I)-acetylide Cu(I)-acetylide Terminal_Alkyne->Cu(I)-acetylide with Cu(I) Pd(0) Pd(0) Pd(0)->Oxidative_Addition Alkynyl_Pd(II) Alkynyl-Pd(II) Complex Oxidative_Addition->Alkynyl_Pd(II) Reductive_Elimination Reductive Elimination Alkynyl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0) Coupled_Intermediate 2-Alkynylphenol Reductive_Elimination->Coupled_Intermediate Cu(I)-acetylide->Alkynyl_Pd(II) Transmetalation This compound This compound Coupled_Intermediate->this compound Intramolecular Cyclization

Sonogashira Coupling and Cyclization Workflow

Intramolecular_Heck_Coupling cluster_start Starting Material cluster_catalysis Catalytic Cycle cluster_product Product o-Iodoaryl_vinyl_ether o-Iodoaryl vinyl ether Oxidative_Addition Oxidative Addition o-Iodoaryl_vinyl_ether->Oxidative_Addition Pd(0) Pd(0) Pd(0)->Oxidative_Addition Aryl_Pd(II)_Complex Aryl-Pd(II) Complex Oxidative_Addition->Aryl_Pd(II)_Complex Carbopalladation Intramolecular Carbopalladation Aryl_Pd(II)_Complex->Carbopalladation Alkyl_Pd(II)_Intermediate Alkyl-Pd(II) Intermediate Carbopalladation->Alkyl_Pd(II)_Intermediate Beta-Hydride_Elimination β-Hydride Elimination Alkyl_Pd(II)_Intermediate->Beta-Hydride_Elimination Beta-Hydride_Elimination->Pd(0) This compound This compound Beta-Hydride_Elimination->this compound

Intramolecular Heck Coupling Mechanism

Tandem_Cyclization cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product o-Hydroxy_aminosulfone o-Hydroxy α-aminosulfone Nucleophilic_Attack Nucleophilic attack of phenoxide o-Hydroxy_aminosulfone->Nucleophilic_Attack DMAP activation Bromo-dicarbonyl Bromo-dicarbonyl compound Bromo-dicarbonyl->Nucleophilic_Attack Intermediate Intermediate Nucleophilic_Attack->Intermediate Intramolecular_Cyclization Intramolecular cyclization Intermediate->Intramolecular_Cyclization Spiro-benzofuran Spiro-benzofuran Intramolecular_Cyclization->Spiro-benzofuran

DMAP-Mediated Tandem Cyclization

Validating the Structure of a Novel Benzofuran Derivative: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is paramount. This guide provides a comparative framework for validating the structure of a novel benzofuran derivative using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, a powerful and indispensable tool in modern organic chemistry.

The this compound scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds. As new derivatives are synthesized to explore their therapeutic potential, rigorous structural elucidation is critical. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, complex substitution patterns often lead to overlapping signals and ambiguous assignments. 2D NMR techniques, such as COSY, HSQC, and HMBC, overcome these limitations by revealing through-bond correlations between nuclei, allowing for a definitive assembly of the molecular puzzle.

This guide will use a representative novel this compound derivative, 5-methoxy-2-(4-methylphenyl)this compound (1) , as an example to illustrate the data interpretation and experimental workflow. We will compare the information obtained from different 2D NMR experiments to demonstrate how they collectively provide irrefutable evidence for the proposed structure.

Comparative Analysis of 2D NMR Data for Compound 1

The structural validation of 5-methoxy-2-(4-methylphenyl)this compound (1) is achieved by systematically interpreting the correlations observed in the COSY, HSQC, and HMBC spectra. The data presented in the following table summarizes the key correlations that allow for the complete assignment of all proton and carbon signals.

Positionδ¹H (ppm)δ¹³C (ppm)¹H-¹H COSY Correlations¹H-¹³C HSQC Correlations¹H-¹³C HMBC Correlations (Key)
36.85102.5-H3-C3H3-C2, H3-C3a, H3-C4, H3-C7a
47.20111.8H4-H6H4-C4H4-C3, H4-C5, H4-C6, H4-C7a
66.95104.2H6-H4H6-C6H6-C4, H6-C5, H6-C7, H6-C7a
77.40112.5-H7-C7H7-C5, H7-C6, H7-C7a
2'7.70129.8H2'-H3'H2'-C2'H2'-C2, H2'-C4', H2'-C6'
3'7.25126.0H3'-H2'H3'-C3'H3'-C1', H3'-C5'
5'7.25126.0H5'-H6'H5'-C5'H5'-C1', H5'-C3'
6'7.70129.8H6'-H5'H6'-C6'H6'-C2, H6'-C2', H6'-C4'
5-OCH₃3.8555.8-H(OCH₃)-C(OCH₃)H(OCH₃)-C5
4'-CH₃2.4021.5-H(CH₃)-C(CH₃)H(CH₃)-C1', H(CH₃)-C3', H(CH₃)-C5'
2-155.0---
3a-115.0---
5-156.5---
7a-149.0---
1'-128.0---
4'-139.0---

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation

A 5-10 mg sample of the purified novel this compound derivative was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.[1] The solution was filtered through a small plug of glass wool to remove any particulate matter.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe. The following experiments were performed:

  • ¹H NMR: A standard proton spectrum was acquired to determine the chemical shifts and coupling constants of the protons.

  • ¹³C NMR: A proton-decoupled carbon spectrum was acquired to identify the chemical shifts of all carbon atoms.

  • COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton spin coupling systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment was used to identify direct one-bond correlations between protons and their attached carbons.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.[2]

Visualizing the Validation Workflow

The logical flow of information from the various 2D NMR experiments to the final validated structure can be visualized as follows:

G Workflow for 2D NMR Structural Validation of a this compound Derivative cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Integration and Structure Assembly H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹JCH Correlations) H1_NMR->HSQC HMBC HMBC (ⁿJCH Correlations, n=2,3) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems and Direct Connections COSY->Fragments HSQC->Fragments Connectivity Establish Long-Range Connectivity HMBC->Connectivity Fragments->Connectivity Final_Structure Assemble Fragments into Final Structure Connectivity->Final_Structure

Caption: 2D NMR structural validation workflow.

Interpreting the Data for Structural Confirmation

The validation process begins with the identification of individual spin systems using the COSY spectrum. For compound 1 , this would reveal the coupled protons on the this compound and phenyl rings.

Next, the HSQC spectrum directly links each proton to its attached carbon, providing unambiguous C-H one-bond correlations.[2] This is particularly useful for assigning the carbons in the aromatic regions.

The crucial long-range connectivity information is provided by the HMBC spectrum. For instance, the correlation between the proton at position 3 (H3) and the carbons at positions 2, 3a, 4, and 7a confirms the furan (B31954) ring fusion and the position of the phenyl substituent at C2. Similarly, the correlation between the methoxy (B1213986) protons and C5 unequivocally places the methoxy group at this position.

By systematically analyzing the correlations from these 2D NMR experiments, the complete connectivity of the molecule can be pieced together, leading to the confident validation of the structure of the novel this compound derivative. This multi-faceted approach provides a robust and reliable method for structural elucidation, which is a cornerstone of modern chemical research and drug development.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. Experimental data is presented in structured tables for clear comparison, accompanied by detailed methodologies for key biological assays.

This compound, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, is a core component of numerous natural products and synthetic molecules with significant biological activities.[1][2] The ability to introduce a wide variety of substituents at various positions on the this compound ring system allows for the fine-tuning of its pharmacological properties, making it a focal point of drug discovery efforts.[1][3] This guide delves into the critical aspects of SAR for different therapeutic areas, providing insights to guide future drug design and development.

Anticancer Activity: Targeting Cellular Proliferation

This compound derivatives have demonstrated significant potential as anticancer agents, with research highlighting the importance of substitution patterns on their cytotoxic activity.[4][5] Key SAR insights indicate that modifications at the C-2 and C-3 positions of the this compound ring are particularly crucial for enhancing anticancer potency.[1][2]

For instance, the introduction of a 3,4,5-trimethoxybenzoyl group at the C-2 position has been shown to be a significant determinant of antiproliferative activity.[6] Furthermore, the presence of an N-phenethyl carboxamide group has been found to enhance antiproliferative effects, with further improvements observed with morpholinyl substitution on the N-phenethyl ring.[1] Some this compound derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism in disrupting cancer cell division.[7] Other derivatives function as inhibitors of enzymes like LSD1, showcasing the diverse mechanisms through which these compounds can exert their anticancer effects.[8]

Comparative Anticancer Activity of this compound Derivatives
CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 3 N-phenethyl carboxamide with morpholinyl substitutionMCF-10A-[1]
Compound 5 6-HMA with 4-fluoro-2-benzofuranyl-0.43[1]
Compound 10h Amino at C-5, Me at C-3, OMe at C-6L1210, FM3A/0, Molt4/C8, CEM/0, HeLa0.016 - 0.024[6]
Compound 22 4-MeO-phenylacetylene at C-5A549, ME-180, ACHN, B-160.08 - 1.14[6]
Compound 25 Alkenyl substituent at C-5ME-180, A549, ACHN, B-160.06 - 0.17[6]
Compound 32b -MDA-MB-4350.229 (GI50)[6]
Compound 32d R = 3-CHO, R¹ = OMe, R² = OMeVarious0.237 - 19.1 (GI50)[6]
Compound 17i -MCF-7, MGC-803, H460, A549, THP-12.06 - 6.15[8]
Hybrid 16 This compound and N-aryl piperazine (B1678402) hybridA549, SGC79010.12, 2.75[9]
Compound 4g This compound-chalcone derivativeHCC1806, HeLa5.93, 5.61[10]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

This compound derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[11][12] The SAR studies in this area have revealed that the nature and position of substituents on the this compound core play a critical role in determining the antimicrobial spectrum and potency.

For example, the presence of hydroxyl groups at the C-3 and C-4 positions has been associated with good antibacterial activity.[13] In contrast, a hydroxyl group at the C-2 position did not lead to a significant increase in activity.[13] The fusion of other heterocyclic moieties, such as pyrazoline and thiazole, to the this compound scaffold has been shown to be essential for broad-spectrum antimicrobial activity.[13][14]

Comparative Antimicrobial Activity of this compound Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference
Compound 13a Bacteria-[11]
Compound 1 Salmonella typhimuriumi, Staphylococcus aureusModerate Activity[15]
Compound 6 Penicillium italicum, Fusarium oxysporum, Colletotrichum musaePotent Activity[15]
Hydrophobic this compound analogs E. coli, S. aureus, MRSA, B. subtilis0.39 - 3.12 (MIC80)[16]
This compound-5-ol derivatives 20 & 21 Fungal species1.6 - 12.5[13]
This compound ketoxime 38 S. aureus0.039[13]
This compound ketoxime derivatives C. albicans0.625 - 2.5[13]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Several this compound derivatives have demonstrated significant anti-inflammatory properties.[15] The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Structure-activity relationship analysis has indicated that the presence of a double bond between C-2 and C-3 can confer superior anti-inflammatory activity.[15] Furthermore, the formation of a double bond at C-2 and C-11 has also been associated with potent anti-inflammatory effects.[15] Some this compound derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response.[9][17] The anti-inflammatory activity of certain derivatives is attributed to their ability to inhibit cyclooxygenase, thereby disrupting prostaglandin (B15479496) biosynthesis.[14] More recent studies have pointed to the involvement of the NF-κB and MAPK signaling pathways in the anti-inflammatory effects of some this compound hybrids.[18]

Comparative Anti-inflammatory Activity of this compound Derivatives
CompoundAssayIC50 (µM)Reference
Compound 1 NO Inhibition17.3[15]
Compound 4 NO Inhibition16.5[15]
Compound 38 NO Inhibition5.28[17]
Hybrid 16 NO Inhibition5.28[9]
Compound 5d NO Inhibition52.23[18]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

General Synthesis of this compound Derivatives

A common method for synthesizing this compound derivatives involves the reaction of a substituted salicylaldehyde (B1680747) with a chloroacetone (B47974) derivative in the presence of a base like potassium carbonate.[7] This initial step is often followed by further chemical modifications to introduce diverse functionalities and build a library of compounds for biological screening.[7]

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[19]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[19]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[19]

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.[19]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.[11]

  • Inoculation: Each well is inoculated with the microbial suspension.[11]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.[9]

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for a specific period before being stimulated with LPS.[9]

  • Griess Assay: After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Visualizing the Path Forward: Workflows and Pathways

To further elucidate the processes involved in the study of this compound derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway implicated in their anti-inflammatory activity.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR s1 Starting Materials (e.g., Salicylaldehyde) s2 Chemical Synthesis (e.g., Cyclization) s1->s2 s3 Purification (e.g., Chromatography) s2->s3 s4 Structural Analysis (NMR, MS) s3->s4 b1 Anticancer Assays (MTT, etc.) s4->b1 Test Compounds b2 Antimicrobial Assays (MIC Determination) s4->b2 Test Compounds b3 Anti-inflammatory Assays (NO Inhibition) s4->b3 Test Compounds d1 Determine IC50/MIC b1->d1 Biological Data b2->d1 Biological Data b3->d1 Biological Data d2 Structure-Activity Relationship Analysis d1->d2 d3 Lead Compound Identification d2->d3

Caption: A generalized experimental workflow for the synthesis, biological evaluation, and SAR analysis of this compound derivatives.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces This compound This compound Derivative This compound->IKK Inhibits

Caption: A simplified diagram of the NF-κB signaling pathway, a target for the anti-inflammatory activity of some this compound derivatives.

References

HPLC vs. GC-MS for Quantitative Analysis of Benzofuran Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of benzofuran compounds is crucial for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical step in the analytical workflow. This guide provides a comprehensive comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound and its derivatives. The information presented is based on established validation parameters to assist in making an informed decision for your specific analytical needs.

Method Selection: The Deciding Factors

The choice between HPLC and GC-MS for the analysis of this compound compounds is primarily dictated by the physicochemical properties of the analyte, specifically its volatility and thermal stability.[1]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of this compound compounds, including those that are non-volatile or thermally labile.[1] Its flexibility in mobile phase composition and stationary phases allows for the optimization of separation for diverse this compound derivatives.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly efficient and sensitive technique ideal for the analysis of volatile and thermally stable this compound compounds.[1] It provides excellent separation and definitive identification based on mass spectra.[1] For non-volatile this compound derivatives, a derivatization step to increase volatility may be necessary.[1]

Quantitative Performance Comparison

The performance of an analytical method is evaluated based on several key validation parameters. The following tables summarize the quantitative performance of HPLC and GC-MS for the analysis of representative this compound compounds.

Table 1: Linearity and Range for 2-(2-thienyl)this compound[2]
Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL)0.5 - 1000.05 - 50
Correlation Coefficient (r²)0.99980.9995
Equationy = 45872x + 1253y = 89753x + 876
Table 2: Accuracy (Recovery) for 2-(2-thienyl)this compound[2]
Concentration LevelHPLC-UV (%)GC-MS (%)
Low (1 µg/mL)99.2 ± 1.5101.5 ± 2.1
Medium (25 µg/mL)100.5 ± 1.199.8 ± 1.8
High (75 µg/mL)99.8 ± 1.3100.2 ± 1.5
Table 3: Precision (Relative Standard Deviation - RSD) for 2-(2-thienyl)this compound[2]
Precision TypeHPLC-UV (%RSD)GC-MS (%RSD)
Intraday< 1.0< 2.0
Interday< 1.5< 2.5
Table 4: Sensitivity (LOD & LOQ) for Various this compound Derivatives
CompoundTechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)
2-(2-thienyl)this compoundHPLC-UV0.05 µg/mL[2]0.15 µg/mL[2]
2-(2-thienyl)this compoundGC-MS0.01 µg/mL[3]0.03 µg/mL[3]
Carbofuran (B1668357)HPLC-UV1.31 µg/mL[2]3.97 µg/mL[2]
3-Methylthis compound-2-carboxylic acidRP-HPLC0.0025 µg/mL (LOD & LOQ)0.0025 µg/mL (LOD & LOQ)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the HPLC and GC-MS analysis of this compound compounds.

HPLC Method for the Analysis of Carbofuran[1][4]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A reverse-phase C18 column is typically used.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and potassium dihydrogen orthophosphate buffer (60:40 v/v), with the pH adjusted to 5.8.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of 282 nm.[1]

  • Sample Preparation: A stock solution of carbofuran is prepared in a suitable diluent (e.g., acetonitrile). Calibration standards are prepared by diluting the stock solution to the desired concentrations.[1]

GC-MS Method for the Analysis of 2-(2-thienyl)this compound[2]
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.[3]

  • Column: A capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Injector Temperature: 250°C (splitless mode).[3]

  • Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

  • MS Detection (EI):

    • Ionization Energy: 70 eV.[3]

    • Scan Range: m/z 50-400.[3]

  • Sample Preparation: A stock solution is prepared by dissolving the analyte in a suitable solvent like acetonitrile. Working standards are prepared by serial dilution.[3]

GC-MS Method for 5-Hydroxythis compound-2-one with Derivatization[5]

For this compound compounds with polar functional groups, such as hydroxyl groups, derivatization is often necessary to improve volatility and thermal stability for GC-MS analysis.[4]

  • Derivatization Step:

    • To the dried sample residue, add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) and 50 µL of pyridine.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

  • GC-MS Parameters:

    • Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.[4]

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for quantitative analysis using HPLC and GC-MS, and a decision tree to aid in method selection.

analytical_workflow General Workflow for Quantitative Analysis cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample Sample Preparation (Dissolution, Filtration) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV/Vis or MS Detection hplc_separation->hplc_detection hplc_data Data Analysis (Quantification) hplc_detection->hplc_data gcms_sample Sample Preparation (Extraction) gcms_deriv Derivatization (if necessary) gcms_sample->gcms_deriv gcms_injection GC Injection gcms_deriv->gcms_injection gcms_separation Chromatographic Separation (Capillary Column) gcms_injection->gcms_separation gcms_detection Mass Spectrometric Detection gcms_separation->gcms_detection gcms_data Data Analysis (Quantification) gcms_detection->gcms_data

Caption: General workflows for HPLC and GC-MS analysis.

decision_tree Method Selection Decision Tree for this compound Analysis start Analyze this compound Compound volatility Is the compound volatile and thermally stable? start->volatility gcms_direct GC-MS is a suitable choice. Consider direct injection. volatility->gcms_direct Yes derivatization Is derivatization to increase volatility feasible? volatility->derivatization No hplc HPLC is the preferred method. Advantages: - Broader applicability - No derivatization needed - Suitable for thermolabile compounds derivatization->hplc No gcms_deriv GC-MS with derivatization is a viable option. derivatization->gcms_deriv Yes

References

A Comparative Review of Cross-Coupling Methods for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active molecules. Consequently, the development of efficient and versatile synthetic methodologies for the construction of the this compound core is of paramount importance in medicinal chemistry and materials science. Among the various synthetic strategies, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted benzofurans. This guide provides a comparative overview of four prominent cross-coupling methods: Suzuki-Miyaura coupling, Sonogashira coupling, Heck reaction, and direct C-H activation/functionalization. We present a summary of quantitative data, detailed experimental protocols for key examples, and visualizations to aid in the selection of the most suitable method for a given synthetic challenge.

Comparative Analysis of Key Cross-Coupling Methods

The choice of the optimal cross-coupling strategy for this compound synthesis depends on several factors, including the availability of starting materials, desired substitution pattern, functional group tolerance, and overall efficiency. The following tables summarize quantitative data for representative examples of each method, allowing for a direct comparison of their scope and yields.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylbenzofurans

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide or triflate. In this compound synthesis, it is commonly employed to introduce aryl or heteroaryl substituents at the 2- or 3-position.

EntryAryl Halide/TriflateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromothis compoundPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901677[1]
22-(4-Bromophenyl)this compound4-Methoxyphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O80491[2]
32-(4-Bromophenyl)this compound4-Acetylphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O80498[2]
42-(4-Bromophenyl)this compound2-Methylphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O80485[2]
5Methyl 5-bromothis compound-2-carboxylate4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901667[3]
Table 2: Sonogashira Coupling for the Synthesis of Benzofurans

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone for synthesizing 2-substituted benzofurans via a coupling-cyclization strategy.

EntryAryl HalideTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Iodophenol (B132878)PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)NEt₃MeCN60-69[4]
22-Iodophenol1-HexynePdCl₂(PPh₃)₂ (2)CuI (4)NEt₃MeCN60--[4]
32-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMF25299 (intermediate)[5]
41-Iodo-2-methoxybenzene1-Ethynyl-4-methylbenzenePdCl₂(PPh₃)₂CuIEt₃NDMF25298 (intermediate)[5]
52-Iodophenol4-Bromo-1-ethynylbenzenePd(II)/CuI/PPh₃-NEt₃H₂O80--[2]
Table 3: Heck Reaction for this compound Synthesis

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Intramolecular Heck reactions are a powerful tool for the cyclization of appropriately substituted precursors to form the this compound ring.

EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,3-Dibromo-5-methylfuran + StyrenePd(OAc)₂ (5)XPhos (10)Et₃NDMF--73 (intermediate)[6]
22,3-Dibromo-5-methylfuran + 4-MethoxystyrenePd(OAc)₂ (5)XPhos (10)Et₃NDMF--72 (intermediate)[6]
31-Allyl-2-allyloxybenzene derivativeRuthenium catalyst------[7]
42-Iodophenol allenyl ether + KetimineRadical initiator-----Good to excellent[7]
Table 4: C-H Activation/Functionalization for this compound Synthesis

Direct C-H activation has emerged as an atom-economical and environmentally benign strategy for this compound synthesis, avoiding the need for pre-functionalized starting materials.

| Entry | Substrate 1 | Substrate 2 | Catalyst (mol%) | Oxidant/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 1-(4-(this compound-2-yl)benzyl)piperidine | Iodobenzene | Pd(OAc)₂ (10) | - | NH₄OAc | DMF/H₂O | reflux | 8 | 88 |[8] | | 2 | 1-(4-(this compound-2-yl)benzyl)piperidine | 4-Bromotoluene | Pd(OAc)₂ (10) | - | NH₄OAc | DMF/H₂O | reflux | 8 | 82 |[8] | | 3 | 1-(4-(this compound-2-yl)benzyl)piperidine | 4-Bromoanisole | Pd(OAc)₂ (10) | - | NH₄OAc | DMF/H₂O | reflux | 8 | 75 |[8] | | 4 | Phenol | 1,2-Diol | [Ru]-catalyst | - | - | - | - | - | Broad scope |[7] | | 5 | m-Hydroxybenzoic acid | Alkyne | [Ru]-catalyst | O₂ | Mg(OAc)₂ | γ-Valerolactone | - | - | - |[9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the tables are provided below to facilitate replication and adaptation.

Protocol 1: Suzuki-Miyaura Coupling for Methyl 5-(phenyl)this compound-2-carboxylate[1]

To a Schlenk flask is added methyl 5-bromothis compound-2-carboxylate (0.15 g, 0.598 mmol), Pd(PPh₃)₄ (0.035 g, 5 mol%), and K₃PO₄ (0.13 g, 2 eq). The flask is evacuated and backfilled with an inert atmosphere. 1,4-Dioxane (5-6 mL) is added, and the mixture is stirred for 30-45 minutes. Phenylboronic acid (0.0829 g, 1.1 eq) dissolved in distilled water is then added. The reaction mixture is refluxed at 90 °C for 16 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired product.

Protocol 2: One-Pot Tandem Sonogashira Coupling-Cyclization[4]

In a reaction vessel, 2-iodophenol (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%) are dissolved in a mixture of MeCN and NEt₃. The reaction mixture is stirred at 60 °C and monitored by TLC. Upon consumption of the starting material, the reaction is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 2-substituted this compound.

Protocol 3: Intramolecular Heck Reaction (General Concept)

A substrate containing both a vinyl or aryl halide and an appropriately positioned alkene, such as an O-allyl-2-halophenol, is dissolved in a suitable solvent (e.g., DMF, MeCN). A palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a phosphine (B1218219) ligand (if required) are added, followed by a base (e.g., Et₃N, K₂CO₃). The reaction mixture is heated to induce cyclization. After completion, the mixture is worked up by extraction and purified by chromatography.

Protocol 4: Direct C-H Arylation[8]

A mixture of the 1-(4-(this compound-2-yl)benzyl) derivative (1.0 equiv.), NH₄OAc (3.0 equiv.), the corresponding aryl halide (1.5 equiv.), and Pd(OAc)₂ (10 mol %) in a 3:2 mixture of DMF and H₂O (5 mL) is refluxed for 8 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the generalized workflows and mechanistic relationships of the discussed cross-coupling methods.

Suzuki_Miyaura_Coupling A 2-Halothis compound E Oxidative Addition A->E B Arylboronic Acid F Transmetalation B->F C Pd(0) Catalyst C->E D Base D->F I [Ar-Pd(II)-X-L2] E->I Pd(0) to Pd(II) J [Ar-Pd(II)-Ar'-L2] F->J G Reductive Elimination G->C Regeneration H 2-Arylthis compound G->H I->F J->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira_Coupling_Cyclization cluster_coupling Sonogashira Coupling cluster_cyclization Intramolecular Cyclization A 2-Halophenol E 2-(Alkynyl)phenol Intermediate A->E B Terminal Alkyne B->E C Pd(0)/Cu(I) Catalyst C->E D Base D->E G 2-Substituted This compound E->G F Base or Heat F->G

Caption: Workflow for this compound synthesis via Sonogashira coupling and cyclization.

Heck_Reaction A O-Allyl-2-halophenol D Oxidative Addition A->D B Pd(0) Catalyst B->D C Base F β-Hydride Elimination C->F E Intramolecular Carbopalladation D->E E->F F->B Regeneration G This compound Product F->G

Caption: Key steps in the intramolecular Heck reaction for this compound synthesis.

CH_Activation A This compound D C-H Activation (Concerted Metalation- Deprotonation) A->D B Aryl Halide E Oxidative Addition B->E C Pd(II) Catalyst C->D D->E F Reductive Elimination E->F F->C Regeneration G Arylated this compound F->G

Caption: Simplified mechanism of direct C-H arylation of benzofurans.

Conclusion

The synthesis of benzofurans via cross-coupling reactions offers a diverse and powerful toolbox for organic chemists. The Suzuki-Miyaura coupling provides a reliable method for constructing C-C bonds with a wide range of commercially available boronic acids. The Sonogashira reaction excels in the synthesis of 2-substituted benzofurans through a tandem coupling-cyclization process. The intramolecular Heck reaction offers an elegant route for ring formation from readily accessible precursors. Finally, direct C-H activation represents the cutting edge in terms of atom economy and step efficiency. The choice of method will ultimately be guided by the specific synthetic target, available starting materials, and desired functional group compatibility. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the rational design and execution of their synthetic strategies toward novel this compound derivatives.

References

The Tale of Two Assays: Benchmarking the In Vitro and In Vivo Efficacy of Benzofuran-Based Anticancer Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey of a potential anticancer compound from a laboratory curiosity to a clinical candidate is a rigorous one, paved with extensive testing. A critical juncture in this journey is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. This guide provides a comparative analysis of the efficacy of promising benzofuran-based drug candidates, highlighting the crucial data that bridges these two worlds.

This compound, a heterocyclic organic compound, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] These compounds exert their therapeutic action through various mechanisms, such as the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[3][4][5] This guide will delve into the quantitative data from both in vitro and in vivo studies of selected this compound derivatives, present the detailed experimental methodologies, and visualize the key signaling pathways and experimental workflows.

Data Presentation: A Side-by-Side Comparison

The true measure of a drug candidate's potential lies in the correlation between its performance in laboratory assays and its effectiveness in a more complex biological system. The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of several this compound-based compounds.

Table 1: In Vitro Cytotoxicity of this compound Derivatives
Compound Cancer Cell Line Assay Type IC50 (µM) Reference
This compound-isatin conjugate 5a SW-620 (Colorectal)MTT Assay8.7[4]
HT-29 (Colorectal)MTT Assay9.4[4]
This compound-isatin conjugate 5d SW-620 (Colorectal)MTT Assay6.5[4]
HT-29 (Colorectal)MTT Assay9.8[4]
Benzo[b]furan derivative 26 MCF-7 (Breast)Not Specified0.057[5]
Benzo[b]furan derivative 36 MCF-7 (Breast)Not Specified0.051[5]
This compound-chalcone derivative 4g HCC1806 (Breast)MTT Assay5.93Not Found
HeLa (Cervical)MTT Assay5.61Not Found
Substituted this compound piperazine (B1678402) 1.19 MDA-MB-231 (Breast)Not SpecifiedNot Specified[6]
Table 2: In Vivo Efficacy of this compound Derivatives
Compound Animal Model Tumor Type Dosage Tumor Growth Inhibition Reference
Substituted this compound piperazine 1.19 MDA-MB-231 Xenograft MiceBreast CancerNot SpecifiedGood anti-cancer efficacy[6]
This compound Derivative S6 QGY-7401 Xenograft Nude MiceLiver CancerNot SpecifiedObserved growth suppression[7]

Experimental Protocols: The "How-To" Behind the Data

The reproducibility and validity of scientific findings are critically dependent on the detailed reporting of experimental methods. Below are the protocols for the key assays cited in this guide.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated from the dose-response curve.

In Vivo Xenograft Tumor Model

This model is a cornerstone for evaluating the antitumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Once tumors are established, administer the this compound derivative to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A control group receives a vehicle solution.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. The percentage of tumor growth inhibition is calculated by comparing the tumor sizes in the treated group to the control group.

Mandatory Visualizations: Mapping the Mechanisms of Action

Understanding the signaling pathways that this compound derivatives modulate is key to elucidating their anticancer mechanisms. The following diagrams, created using the DOT language, illustrate some of the key pathways targeted by these compounds.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy invitro_start Cancer Cell Lines cell_culture Cell Culture invitro_start->cell_culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide) cell_culture->cell_cycle_assay invitro_end IC50 Values & Mechanistic Insights mtt_assay->invitro_end apoptosis_assay->invitro_end cell_cycle_assay->invitro_end drug_administration Drug Administration invitro_end->drug_administration Promising Candidates invivo_start Animal Model (e.g., Nude Mice) tumor_implantation Tumor Cell Implantation invivo_start->tumor_implantation tumor_implantation->drug_administration tumor_monitoring Tumor Growth Monitoring drug_administration->tumor_monitoring invivo_end Tumor Growth Inhibition & Toxicity Assessment tumor_monitoring->invivo_end

Caption: Experimental workflow for evaluating this compound-based anticancer drug candidates.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound Derivatives This compound->PI3K inhibit This compound->Akt inhibit This compound->mTORC1 inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Apoptosis_Pathway cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound Derivatives This compound->Bax upregulates This compound->Bcl2 downregulates

Caption: Induction of apoptosis by this compound derivatives via intrinsic and extrinsic pathways.

References

A Comparative Analysis of the Anticancer Efficacy of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant potential in anticancer therapy.[1][2] The versatility of the this compound ring allows for substitutions that can modulate its biological activity, leading to the development of derivatives with enhanced potency and selectivity against various cancer cell lines.[3] This guide provides an objective comparison of the anticancer activity of different substituted benzofurans, supported by quantitative experimental data, detailed methodologies, and pathway visualizations to aid in drug discovery and development efforts.

Quantitative Assessment of Cytotoxicity

The anticancer activity of substituted benzofurans is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a key metric for comparing the cytotoxic potency of different derivatives. The following tables summarize the IC50 values for various classes of substituted benzofurans, highlighting the impact of different functional groups on their anticancer efficacy.

Halogenated this compound Derivatives

The introduction of halogens, such as bromine and fluorine, to the this compound scaffold has been shown to significantly enhance anticancer activity.

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)
Compound 1 Bromine on the methyl group at the 3-positionK562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia)5, 0.1
Compound 5 Fluorine at position 4 of the 2-benzofuranyl groupNot specified0.43
Bromo derivative 14c Bromo substitutionHCT116 (colon cancer)3.27
This compound-Chalcone Hybrids

Chalcones are a class of natural products with known anticancer properties. Hybrid molecules incorporating a this compound moiety with a chalcone (B49325) structure have demonstrated potent cytotoxic effects.[4]

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)
Compound 4g This compound-chalcone hybridHCC1806 (mammary squamous cancer), HeLa (cervical cancer)5.93, 5.61
Compound 33d This compound-chalcone hybridA-375 (melanoma), MCF-7 (breast cancer), A-549 (lung cancer), HT-29 (colon cancer), H-460 (lung cancer)4.15, 3.22, 2.74, 7.29, 3.81
This compound Hybrids with Nitrogen-Containing Heterocycles

The incorporation of nitrogen-containing heterocyclic rings, such as piperazine (B1678402) and oxadiazole, into the this compound structure has yielded compounds with significant anticancer activity.[5][6]

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)
Compound 16 Hybrid with N-aryl piperazineA549 (lung cancer), SGC7901 (gastric cancer)0.12, 2.75
Compound 14c 3-oxadiazolylthis compound with bromo substitutionHCT116 (colon cancer)3.27
Other Substituted this compound Derivatives

A variety of other substitutions on the this compound ring have also been explored, leading to the identification of potent anticancer agents.[2]

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50 (µM)
Compound 12 This compound derivativeSiHa (cervical cancer), HeLa (cervical cancer)1.10, 1.06
Compound 28g 3-Amidothis compound derivativeMDA-MB-231 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer)3.01, 5.20, 9.13

Key Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the anticancer activity of substituted benzofurans.

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).[3][10]

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[6] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[10]

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[3]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI is detected in the FL2 or FL3 channel (red fluorescence).[3]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis using Propidium Iodide

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[1] The amount of fluorescence emitted by the stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the this compound derivative, then harvest and wash them with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and store them at 4°C for at least 2 hours.[2]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[4]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, collecting the PI fluorescence data on a linear scale.

  • Data Analysis: The resulting histogram of DNA content is analyzed to determine the percentage of cells in each phase of the cell cycle.

Visualizing Mechanisms of Action

To understand the anticancer effects of substituted benzofurans at a molecular level, it is crucial to elucidate the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways implicated in the anticancer activity of these compounds.

experimental_workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines treatment This compound Derivative Treatment cell_culture->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Experimental workflow for evaluating anticancer activity.

Many this compound derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][12]

vegfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival This compound This compound Derivative This compound->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Some this compound derivatives have also been shown to target the mTOR signaling pathway, which is a crucial regulator of cell growth and proliferation.[13]

mtor_pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynth Protein Synthesis S6K1->ProteinSynth fourEBP1->ProteinSynth Inhibits translation initiation CellGrowth Cell Growth ProteinSynth->CellGrowth This compound This compound Derivative This compound->mTORC1 Inhibits

Inhibition of the mTOR signaling pathway by this compound derivatives.

References

A Comparative Guide to Analytical Methods for Benzofuran Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of benzofuran and its derivatives is crucial for product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical step in achieving this. This guide provides a detailed comparison of the three most common techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of these methods is evaluated based on key validation parameters to aid in the selection of the most suitable method for your specific analytical needs.

Quantitative Performance Comparison

The choice of an analytical technique is heavily influenced by its performance characteristics. The following tables summarize the quantitative data for HPLC, GC-MS, and UV-Vis spectrophotometry in the analysis of this compound and its derivatives.

Table 1: Linearity and Range
Validation ParameterHPLC-UV[1]GC-MS[1]Traditional UV-Vis Method[2]
Linearity Range (µg/mL)0.5 - 1000.05 - 501.0 - 200
Correlation Coefficient (r²)0.99980.99950.9952
Calibration Modely = 45872x + 1253y = 89753x + 876Linear
Table 2: Accuracy (Recovery)
Concentration LevelHPLC-UV (%)[1]GC-MS (%)[1]Traditional UV-Vis Method (%)[2]
Low99.2 ± 1.5101.5 ± 2.195.2 - 104.5
Medium100.5 ± 1.199.8 ± 1.8-
High99.8 ± 1.3100.2 ± 1.5-
Overall Range --95.2 - 104.5
Table 3: Precision (Relative Standard Deviation - RSD)
Precision TypeHPLC-UV (%RSD)[1]GC-MS (%RSD)[1]Traditional UV-Vis Method (%RSD)[2]
Repeatability (Intra-day)< 1.0< 2.0≤ 2.5
Intermediate Precision (Inter-day)< 1.5< 2.5-
Table 4: Sensitivity (LOD & LOQ)
ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)Traditional UV-Vis Method (µg/mL)[2]
Limit of Detection (LOD)0.050.010.5
Limit of Quantification (LOQ)0.150.031.5

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the HPLC, GC-MS, and UV-Vis analysis of this compound compounds.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for a wide range of this compound compounds, including those that are non-volatile or thermally labile.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (70:30, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV detection at a wavelength of 282 nm.[3]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound standard (e.g., 100 µg/mL) in the mobile phase.[2]

    • Create a series of calibration standards by serial dilution of the stock solution.[2][3]

    • Dissolve the sample containing the this compound analyte in the mobile phase to achieve a final concentration within the calibration range.[2]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable this compound compounds.[3] For non-volatile derivatives, a derivatization step may be necessary.[3]

  • Instrumentation: A standard GC-MS system with an electron ionization (EI) source.[1]

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Injector Temperature: 250°C (splitless mode).[1]

  • Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

  • MS Detection (EI):

    • Ionization Energy: 70 eV.[1]

    • Scan Range: m/z 50-400.[1]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

    • Prepare working standards by serial dilution.[1]

    • Dissolve or dilute the sample in the same solvent to a concentration within the calibration range.

UV-Visible Spectrophotometry Protocol

This method serves as a simpler, more accessible alternative for quantification, though it may lack the specificity of chromatographic methods.[2]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[2]

  • Methodology:

    • Solvent: A UV-transparent solvent such as acetonitrile or methanol.[2]

    • Wavelength Scan: Perform a wavelength scan to determine the wavelength of maximum absorbance (λmax) for the specific this compound derivative.

    • Standard Preparation: Prepare a stock solution and a series of calibration standards in the chosen solvent.[2]

    • Sample Preparation: Dissolve the sample in the solvent and dilute to a concentration that falls within the linear range of the calibration curve.

    • Analysis: Measure the absorbance of the blank, standards, and samples at the predetermined λmax.

Visualizing the Workflow and Method Selection

To further clarify the process of analytical method validation and selection, the following diagrams have been generated.

G cluster_workflow General Analytical Method Validation Workflow A Define Analytical Requirements B Select Analytical Technique (HPLC, GC-MS, etc.) A->B C Optimize Method Parameters (Column, Mobile Phase, Temp, etc.) B->C D Establish Validation Protocol C->D E Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) D->E F Analyze Validation Data E->F G Prepare Validation Report F->G H Implement for Routine Analysis G->H

General workflow for analytical method validation.

G cluster_selection Decision Tree for this compound Analysis Method Selection A Is the this compound compound volatile and thermally stable? B GC-MS is a suitable choice. Consider direct injection. A->B Yes C Is derivatization to increase volatility feasible? A->C No E GC-MS with derivatization is a viable option. C->E Yes F Is high specificity against interfering compounds required? C->F No D HPLC is the preferred method. F->D Yes G UV-Vis Spectrophotometry can be a cost-effective screening tool. F->G No

Decision tree for selecting an analytical method.

References

New Benzofuran Antimicrobial Agents: A Comparative Analysis Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the face of mounting challenges from antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents. This guide provides a comparative analysis of newly developed benzofuran-based antimicrobial compounds against established antibiotics and antifungals. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapies.

Executive Summary

This compound derivatives have emerged as a promising class of antimicrobial agents, demonstrating significant activity against a range of bacterial and fungal pathogens.[1][2][3][4][5] This guide summarizes the in vitro efficacy of several novel this compound compounds, benchmarking their performance against commonly used drugs such as ciprofloxacin (B1669076) and fluconazole. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), a key indicator of antimicrobial potency. Furthermore, this guide details the standardized experimental protocols used to derive this data and provides a visual representation of a key mechanism of action for this new class of compounds.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various new this compound derivatives compared to standard antimicrobial drugs. Lower MIC values indicate greater potency.

Table 1: Antibacterial Activity of this compound Derivatives vs. Ciprofloxacin

Compound/DrugTarget OrganismMIC (µg/mL)
New this compound Agents
This compound Ketoxime 38Staphylococcus aureus0.039[3]
This compound Derivative 1Staphylococcus aureus12.5[1]
This compound Derivative 1Escherichia coli25[1]
This compound Derivative 2Staphylococcus aureus25[1]
This compound Amide 6aBacillus subtilis6.25[2]
This compound Amide 6bStaphylococcus aureus6.25[2]
This compound Amide 6bEscherichia coli6.25[2]
This compound Amide 6fGram-positive & Gram-negative bacteria6.25[2]
Hydrophobic this compound AnalogEscherichia coli, Staphylococcus aureus, MRSA, Bacillus subtilis0.39-3.12[4]
Existing Drug
CiprofloxacinStaphylococcus aureus (clinical isolate)0.6[6]
CiprofloxacinStaphylococcus aureus (MRSA 272123)12.5 µM[7]
CiprofloxacinEscherichia coli (11775)0.013[6]
CiprofloxacinEscherichia coli (AG100)0.016 µM[7]
CiprofloxacinEscherichia coli (UTI isolates, susceptible)up to 5[8]
CiprofloxacinS. aureus Newman (MSSA)0.25[9]
CiprofloxacinS. aureus N315 (MRSA)1[9]

Table 2: Antifungal Activity of this compound Derivatives vs. Fluconazole

Compound/DrugTarget OrganismMIC (µg/mL)
New this compound Agents
This compound Ketoxime DerivativesCandida albicans0.625-2.5[3]
This compound Derivative 5Penicillium italicum12.5[1]
This compound Derivative 6Colletotrichum musae12.5-25[1]
This compound Derivative VICandida albicans100[5]
This compound Derivative IIICandida parapsilosis100[5]
Existing Drug
FluconazoleCandida albicans (susceptible)≤8[10]
FluconazoleCandida albicans0.5[11]
FluconazoleCandida glabrata (MIC90)32[10]
FluconazoleCandida krusei (MIC90)≥64[10]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The data presented in this guide was obtained using the broth microdilution method, a standardized and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[12][13][14]

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared at a known concentration, typically in a solvent that does not interfere with microbial growth.[13]

  • Serial Dilution: The antimicrobial agent is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate to obtain a range of concentrations.[14][15]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.[13]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[13][14]

  • Incubation: The inoculated plates are incubated at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria, 35°C for 24-48 hours for yeasts).[15]

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[12][13]

Mandatory Visualization

Mechanism of Action: DNA Gyrase Inhibition

Several novel this compound-pyrazole based compounds have been shown to exert their antimicrobial effect by inhibiting DNA gyrase B, an essential enzyme for bacterial DNA replication.[16][17] The following diagram illustrates the simplified workflow of a DNA gyrase inhibition assay.

DNA_Gyrase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Interpretation Enzyme DNA Gyrase B Enzyme Incubation Incubation at 37°C Enzyme->Incubation Compound This compound Compound Compound->Incubation Substrate Relaxed Plasmid DNA Substrate->Incubation Gel Agarose Gel Electrophoresis Incubation->Gel Visualization Visualization of DNA Bands Gel->Visualization Inhibition Inhibition of Supercoiling (Relaxed DNA band present) Visualization->Inhibition Test Compound NoInhibition No Inhibition (Supercoiled DNA band present) Visualization->NoInhibition Control

DNA Gyrase Inhibition Assay Workflow
Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow start Start prep_compound Prepare Stock Solution of this compound Compound start->prep_compound serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution inoculate Inoculate all wells (except negative control) serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at appropriate temperature and time inoculate->incubate read_results Visually inspect for growth (turbidity) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Broth Microdilution MIC Assay Workflow

References

Unlocking Binding Affinities: A Comparative Docking Analysis of Benzofuran Isomers in Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking scores of benzofuran isomers within various protein active sites. By presenting supporting data from in silico studies, this document aims to shed light on how subtle changes in isomeric structure can significantly influence binding interactions, a critical consideration in rational drug design.

This compound, a heterocyclic compound, serves as a scaffold in numerous biologically active molecules. The specific arrangement of substituents on the this compound ring system gives rise to various isomers, each with unique physicochemical properties that can dictate their interaction with biological targets. Understanding the differential binding affinities of these isomers is paramount for optimizing lead compounds and enhancing their therapeutic efficacy. This guide summarizes quantitative docking data, details the experimental methodologies employed in the cited studies, and provides a visual representation of a typical molecular docking workflow.

Comparative Docking Scores of this compound Isomers

The following table summarizes the binding affinities (docking scores) of this compound isomers against various protein targets. Lower binding energy values are indicative of a higher predicted binding affinity.

Isomer PairTarget Protein (PDB ID)IsomerDocking Score (kcal/mol)
This compound Carboxylic Acids Anticancer Target: 3EQM1-Benzofuran-2-carboxylic acid (2BF)-10.2
1-Benzofuran-3-carboxylic acid (3BF)Not Reported in this study
Antibacterial Target: 4HOE1-Benzofuran-2-carboxylic acid (2BF)-9.3
1-Benzofuran-3-carboxylic acid (3BF)Not Reported in this study
Antibacterial Target: 1XFF1-Benzofuran-2-carboxylic acid (2BF)-9.1
1-Benzofuran-3-carboxylic acid (3BF)Not Reported in this study
Bromo-substituted Benzylbenzofurans Butyrylcholinesterase (BChE)5-bromo-2-(4-hydroxybenzyl)this compoundIC₅₀ = 2.93 µM
7-bromo-2-(3-hydroxyphenyl)this compoundHigher IC₅₀ (less active)

Note: The study on this compound carboxylic acids reported high binding affinities for the 2-carboxylic acid isomer against the specified targets. While a direct comparison with the 3-carboxylic acid isomer's docking score was not provided in the same table, the focus of the study was on the synthesis and docking of various derivatives originating from the 2- and 3-carboxylic acid scaffolds. The bromo-substituted benzylthis compound study used IC₅₀ values to indicate inhibitory activity, which is directly related to binding affinity.

Experimental Protocols

The methodologies outlined below are a synthesis of common practices reported in the cited molecular docking studies of this compound derivatives.

Molecular Docking Protocol

A representative molecular docking workflow involves the following key steps:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules, co-ligands, and any other heteroatoms are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

    • Appropriate protonation states for amino acid residues are assigned, and charges (e.g., Kollman charges) are added.

    • The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • The 2D structures of the this compound isomers are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

    • The energy of the ligand structures is minimized using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

    • Rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.

    • The prepared ligand structures are saved in the appropriate format (e.g., PDBQT).

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are chosen to be sufficiently large to allow the ligand to move freely within the binding pocket.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the defined grid box.

    • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

  • Analysis of Results:

    • The docking results are analyzed to identify the pose with the lowest binding energy, which is considered the most favorable binding mode.

    • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio or PyMOL.

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow of a molecular docking study, from the initial preparation of the protein and ligand to the final analysis of the results.

Molecular_Docking_Workflow cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Cleanup) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (Conformational Search) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring analysis Interaction Analysis (Visualization of Poses) scoring->analysis

Caption: A generalized workflow for a molecular docking study.

Assessing the Metabolic Stability of Benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] A critical determinant of a drug candidate's success is its metabolic stability, which influences its pharmacokinetic profile, including bioavailability and duration of action. This guide provides a comparative overview of the metabolic stability of different this compound derivatives, supported by experimental data and detailed methodologies to aid in the selection and optimization of drug candidates.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically assessed by its in vitro half-life (t1/2) and intrinsic clearance (Clint) in liver microsomes. A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability. The following table summarizes the metabolic stability parameters for selected this compound derivatives from various studies.

Compound ID/NameSubstitution PatternTest SystemHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)Reference
PV8Not specifiedHuman Liver Microsomes28.824.2[1]
Compound 17iNot specifiedNot specifiedFavorable liver microsomal stabilityNot specified[4]
5-APDB5-(2-aminopropyl)-2,3-dihydroHuman Liver MicrosomesMetabolized to three metabolitesNot specified[1]

Disclaimer: The data presented above are collated from different studies and may not be directly comparable due to potential variations in experimental conditions.

Metabolic Pathways of this compound Derivatives

The metabolism of this compound derivatives primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions.

Phase I Metabolism: This phase introduces or exposes functional groups on the parent compound, typically making it more polar. For this compound derivatives, common Phase I reactions include:

  • Hydroxylation: Addition of a hydroxyl (-OH) group to the this compound ring system. This is a common metabolic route for many this compound compounds.[1]

  • N-dealkylation: Removal of an alkyl group from a nitrogen atom, if present in a substituent.

  • O-demethylation: Removal of a methyl group from a methoxy (B1213986) substituent.

These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes.

Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules to further increase their water solubility and facilitate excretion. Common conjugation reactions for this compound metabolites include:

  • Glucuronidation: Addition of glucuronic acid.

  • Sulfation: Addition of a sulfate (B86663) group.

Experimental Protocols

The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of this compound derivatives.

In Vitro Microsomal Stability Assay

1. Objective:

To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

2. Materials:

  • Test this compound derivatives

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile (B52724) (or other suitable organic solvent for quenching the reaction)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test this compound derivative (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and positive controls in the incubation buffer.

    • Thaw the pooled liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Include control wells: a negative control (without NADPH regenerating system) to assess non-enzymatic degradation and a positive control.

    • Pre-incubate the plate at 37°C for approximately 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • After the final time point, seal the plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method. The method should be optimized for the specific this compound derivative being tested.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (Volume of incubation (µL) / Amount of microsomal protein (mg))

Visualizing the Experimental Workflow & Metabolic Pathway

The following diagrams illustrate the experimental workflow for assessing metabolic stability and a simplified representation of the metabolic pathways of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Test Compound, Microsomes, NADPH) plate Aliquot Microsomes and Test Compound into 96-well Plate reagents->plate pre_incubate Pre-incubate at 37°C plate->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Incubate and Collect Samples at Timed Intervals start_reaction->time_points quench Terminate Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t1/2 and Clint lcms->data

Caption: Experimental workflow for the in vitro microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent This compound Derivative hydroxylation Hydroxylation parent->hydroxylation dealkylation N/O-Dealkylation parent->dealkylation glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation dealkylation->glucuronidation dealkylation->sulfation excretion Excretion glucuronidation->excretion sulfation->excretion

Caption: Simplified metabolic pathways for this compound derivatives.

References

A Head-to-Head Comparison of Catalysts for Benzofuran Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Benzofuran and its derivatives are pivotal structural motifs in a vast array of natural products and pharmacologically active compounds. The efficient construction of this heterocyclic core is a central theme in modern synthetic chemistry. This guide provides a comprehensive, data-driven comparison of prevalent catalytic systems for this compound synthesis, offering researchers, scientists, and drug development professionals a clear overview of their respective performances and experimental protocols.

At a Glance: Performance of Leading Catalyst Systems

The synthesis of benzofurans can be achieved through various catalytic strategies, each with its own set of advantages and limitations. Transition metal catalysts, particularly those based on palladium, copper, and gold, have been extensively explored and have demonstrated broad applicability. More recently, organocatalysis and heterogeneous catalysis have emerged as powerful alternatives, offering milder reaction conditions and improved sustainability profiles. The choice of catalyst is often dictated by factors such as substrate scope, desired functional group tolerance, cost, and environmental considerations.

Below is a summary of quantitative data for representative catalytic systems, providing a direct comparison of their efficacy under optimized conditions.

Catalyst SystemStarting MaterialsCatalyst LoadingSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed
Pd(OAc)₂ / PPh₃o-Iodophenol, Phenylacetylene (B144264)2 mol% Pd(OAc)₂, 4 mol% PPh₃DMFK₂CO₃1001295[1]
PdCl₂(PPh₃)₂ / CuIo-Iodophenol, Terminal Alkyne2 mol% PdCl₂(PPh₃)₂, 2 mol% CuIDMSOK₃PO₄1101081-94[1][2][3]
Copper-Catalyzed
CuBr / 1,10-phenanthrolineo-Iodophenol, Acyl Chloride, Phosphorus Ylide10 mol% CuBr, 20 mol% 1,10-phenDMSOCs₂CO₃901265-85[4]
CuIo-Hydroxybenzaldehyde, Amine, Alkyne10 mol% CuIChCl:EG (DES)-80870-91[3]
Gold-Catalyzed
AuCl / Zn(OTf)₂This compound, TIPS-EBX5 mol% AuCl, 2 equiv. Zn(OTf)₂CH₃CN-6026up to 75[5][6]
IPrAuCl / AgBF₄o-Alkynylphenol2 mol% IPrAuCl, 2 mol% AgBF₄DCE-25198Not explicitly cited
Organocatalyzed
NHC / DBU2-Propargyloxybenzaldehyde, Aldehyde5 mol% NHC, 20 mol% DBUTHFDBU802460-85[7][8]
Ruthenium-Catalyzed
[RuCl₂(p-cymene)]₂ / AgSbF₆m-Hydroxybenzoic acid, Alkyne2.5 mol% [RuCl₂(p-cymene)]₂, 10 mol% AgSbF₆GVLMg(OAc)₂1202465-88[3]

Experimental Workflows and Signaling Pathways

To facilitate the understanding of the catalytic processes, the following diagrams illustrate a general experimental workflow for catalyst screening and a representative catalytic cycle for the widely used palladium-catalyzed Sonogashira coupling followed by cyclization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Reactants Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_System Catalyst System (Pd, Cu, Au, etc.) Catalyst_System->Reaction_Setup Solvent_Base Solvent & Base Solvent_Base->Reaction_Setup Heating_Stirring Heating & Stirring Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (TLC, GC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization

A general experimental workflow for catalyst screening in this compound synthesis.

catalytic_cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)_Aryl Ar-Pd(II)L₂-I OxAdd->Pd(II)_Aryl Transmetalation Transmetalation Pd(II)_Aryl->Transmetalation Pd(II)_Alkyne Ar-Pd(II)L₂-C≡CR Transmetalation->Pd(II)_Alkyne RedElim Reductive Elimination Pd(II)_Alkyne->RedElim RedElim->Pd(0)L2 IntraCycl Intramolecular Cyclization RedElim->IntraCycl Ar-C≡CR This compound This compound IntraCycl->this compound Cu_Cycle Cu(I) Acetylide Formation Cu_Cycle->Transmetalation Cu-C≡CR Alkyne R-C≡CH Alkyne->Cu_Cycle ArylIodide Ar-I ArylIodide->OxAdd

A simplified catalytic cycle for Pd/Cu-catalyzed this compound synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of benzofurans using some of the most effective catalytic systems.

Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes the one-pot synthesis of 2-phenylthis compound (B156813) from 2-iodophenol (B132878) and phenylacetylene.

  • Materials:

    • 2-Iodophenol (0.50 mmol, 1.0 equiv)

    • Phenylacetylene (0.60 mmol, 1.2 equiv)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2.0 mol%)

    • Triphenylphosphine (PPh₃, 4.0 mol%)

    • Copper(I) iodide (CuI, 2.0 mol%)

    • Potassium carbonate (K₂CO₃, 1.00 mmol, 2.0 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous (2 mL)

  • Procedure:

    • To a dry Schlenk tube, add 2-iodophenol, potassium carbonate, palladium(II) acetate, triphenylphosphine, and copper(I) iodide.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous DMF and phenylacetylene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 2-phenylthis compound.

Copper-Catalyzed One-Pot Tandem Reaction

This protocol outlines the synthesis of a functionalized this compound from an o-iodophenol, an acyl chloride, and a phosphorus ylide.[4]

  • Materials:

    • o-Iodophenol (0.5 mmol, 1.0 equiv)

    • Acyl chloride (0.6 mmol, 1.2 equiv)

    • Phosphorus ylide (0.75 mmol, 1.5 equiv)

    • Copper(I) bromide (CuBr, 10 mol%)

    • 1,10-Phenanthroline (20 mol%)

    • Cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (2 mL)

  • Procedure:

    • In a sealed tube, combine the o-iodophenol, CuBr, 1,10-phenanthroline, and Cs₂CO₃.

    • Evacuate and backfill the tube with an inert gas.

    • Add anhydrous DMSO, the acyl chloride, and the phosphorus ylide.

    • Seal the tube and heat the mixture at 90 °C for 12 hours.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the substituted this compound.

Gold-Catalyzed Intramolecular Cyclization

This protocol describes the synthesis of a this compound derivative through the intramolecular cyclization of an o-alkynylphenol.

  • Materials:

    • o-(Phenylethynyl)phenol (0.2 mmol, 1.0 equiv)

    • [IPrAuCl] (2 mol%)

    • Silver tetrafluoroborate (B81430) (AgBF₄, 2 mol%)

    • 1,2-Dichloroethane (DCE), anhydrous (1 mL)

  • Procedure:

    • To a solution of o-(phenylethynyl)phenol in anhydrous DCE, add [IPrAuCl] and AgBF₄.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product directly by column chromatography on silica gel to obtain the 2-phenylthis compound.

N-Heterocyclic Carbene (NHC)-Catalyzed Cascade Reaction

This protocol details the synthesis of a benzofuranone derivative via an NHC-catalyzed cascade reaction.[7][8]

  • Materials:

    • 2-Propargyloxybenzaldehyde (1.0 mmol, 1.0 equiv)

    • Aldehyde (e.g., cinnamaldehyde, 1.0 mmol, 1.0 equiv)

    • NHC precatalyst (e.g., IPr·HCl, 5 mol%)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 20 mol%)

    • Tetrahydrofuran (THF), anhydrous (2.0 mL)

  • Procedure:

    • In a glovebox, add the NHC precatalyst and DBU to a vial.

    • Add anhydrous THF and stir for 10 minutes.

    • Add the 2-propargyloxybenzaldehyde and the aldehyde.

    • Seal the vial and heat the reaction mixture at 80 °C for 24 hours.

    • After cooling, concentrate the mixture and purify by flash column chromatography to afford the functionalized benzofuranone.

Conclusion

The catalytic synthesis of benzofurans is a well-developed field with a diverse array of methodologies available to the synthetic chemist. Palladium and copper catalysts remain the workhorses for many applications due to their versatility and the extensive body of literature supporting their use.[3][9] Gold catalysis offers a mild and efficient alternative, particularly for the activation of alkynes.[5][10][11] The emergence of organocatalysis, especially with N-heterocyclic carbenes, provides a promising avenue for the metal-free synthesis of this compound derivatives, aligning with the principles of green chemistry.[7][8] Ruthenium-catalyzed C-H activation strategies are also gaining prominence for their atom-economical approach to constructing the this compound core.[3] Ultimately, the selection of an optimal catalyst will depend on the specific synthetic target, available resources, and the desired process efficiency. This guide serves as a starting point for researchers to navigate the landscape of catalytic this compound synthesis and select the most appropriate method for their research endeavors.

References

A Comparative Guide to the Reproducibility of Modern Benzofuran Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably reproduce published synthetic protocols is paramount. This guide provides an objective comparison of three prominent, recently developed methods for the synthesis of benzofurans, a core scaffold in many pharmaceuticals. We analyze the reported yields and experimental details of each protocol and investigate their reproducibility based on subsequent citations and applications in the scientific literature.

This guide focuses on a selection of catalytic methods that have gained traction in recent years: a Palladium/Copper co-catalyzed Sonogashira coupling, a Rhodium-catalyzed C-H activation/vinylene transfer, and a Copper-catalyzed aerobic oxidative cyclization. These methods were chosen for their innovative approaches and potential for broad applicability.

Comparative Analysis of Benzofuran Synthesis Protocols

The following tables summarize the key quantitative data from the original publications for the selected this compound synthesis protocols. This data provides a baseline for evaluating the efficiency and reproducibility of each method.

Table 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization (Reddy et al.)

Entryo-IodophenolTerminal AlkyneCatalyst SystemSolventTemp. (°C)Time (h)Reported Yield (%)
12-IodophenolPhenylacetylene(PPh₃)₂PdCl₂ / CuIEt₃NRT295
22-Iodo-4-methylphenolPhenylacetylene(PPh₃)₂PdCl₂ / CuIEt₃NRT296
32-Iodo-4-fluorophenolPhenylacetylene(PPh₃)₂PdCl₂ / CuIEt₃NRT2.592
42-Iodophenol1-Hexyne(PPh₃)₂PdCl₂ / CuIEt₃NRT385

Table 2: Rhodium-Catalyzed C4-Functionalized this compound Synthesis (Kitano, Nishii, Miura)

Entrym-Salicylic Acid DerivativeCatalystAdditiveSolventTemp. (°C)Time (h)Reported Yield (%)
13-Hydroxy-N-methoxy-N-methylbenzamide--INVALID-LINK--₂NaOPiv·H₂OTCE1002480
25-Fluoro-3-hydroxy-N-methoxy-N-methylbenzamide--INVALID-LINK--₂NaOPiv·H₂OTCE1002475
33-Hydroxy-N,5-dimethoxy-N-methylbenzamide--INVALID-LINK--₂NaOPiv·H₂OTCE1002468
43-Hydroxy-N-methoxy-N,4-dimethylbenzamide--INVALID-LINK--₂NaOPiv·H₂OTCE1002472

Table 3: Copper-Catalyzed Aerobic Oxidative Cyclization (Jiang et al.)

EntryPhenol (B47542)AlkyneCatalystBaseSolventTemp. (°C)Time (h)Reported Yield (%)
1PhenolPhenylacetyleneCuIDBUDMF1002485
2p-CresolPhenylacetyleneCuIDBUDMF1002487
3p-MethoxyphenolPhenylacetyleneCuIDBUDMF1002482
4Phenol1-Phenyl-1-propyneCuIDBUDMF1002480

Discussion of Reproducibility

A critical aspect of any synthetic protocol is its reproducibility in the hands of other researchers. An extensive search of the literature for studies that have cited and attempted to replicate these specific protocols revealed the following:

  • Palladium/Copper-Catalyzed Sonogashira Coupling: The Sonogashira coupling is a well-established and widely used reaction in organic synthesis. The specific protocol developed by the Reddy group in 2022 for this compound synthesis builds upon this robust foundation. While no studies have been identified that explicitly state an attempt to reproduce this exact protocol, the fundamental reaction is considered highly reliable. The high yields and mild reaction conditions reported in the original publication suggest a high likelihood of reproducibility.

  • Rhodium-Catalyzed C4-Functionalized this compound Synthesis: The method developed by Kitano, Nishii, and Miura represents a novel approach to accessing otherwise difficult-to-synthesize C4-substituted benzofurans.[1][2][3][4] As a more recent and specialized protocol, it has not yet been widely adopted in the literature. At present, there is a lack of published studies that have attempted to replicate this specific transformation, making a definitive assessment of its reproducibility challenging. However, the detailed experimental procedures provided in the original publication offer a solid basis for other researchers to implement the method.

Experimental Protocols

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization (Reddy et al.)

To a solution of the respective o-iodophenol (1.0 mmol) and terminal alkyne (1.2 mmol) in triethylamine (B128534) (5 mL) were added (PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). The reaction mixture was stirred at room temperature for the time specified in Table 1. Upon completion, the reaction mixture was filtered, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired this compound.

Protocol 2: Rhodium-Catalyzed C4-Functionalized this compound Synthesis (Kitano, Nishii, Miura)

A mixture of the m-salicylic acid derivative (0.2 mmol), vinylene carbonate (0.4 mmol), --INVALID-LINK--₂ (0.01 mmol, 5 mol%), and NaOPiv·H₂O (0.04 mmol, 20 mol%) in 1,1,2,2-tetrachloroethane (B165197) (TCE; 1 mL) was stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture was directly purified by silica gel column chromatography to give the C4-functionalized this compound.[1][2][3][4]

Protocol 3: Copper-Catalyzed Aerobic Oxidative Cyclization (Jiang et al.)

A mixture of the phenol (1.0 mmol), alkyne (1.2 mmol), CuI (0.1 mmol, 10 mol%), and DBU (2.0 mmol) in DMF (5 mL) was stirred under an oxygen atmosphere (balloon) at 100 °C for 24 hours. The reaction was then cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified by column chromatography on silica gel to yield the desired this compound.[5]

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the discussed this compound synthesis protocols.

Palladium_Copper_Workflow Palladium/Copper-Catalyzed Sonogashira Coupling Workflow start Start reactants o-Iodophenol + Terminal Alkyne start->reactants reaction Stir at Room Temp (2-3 h) reactants->reaction Add Catalysts & Solvent catalysts (PPh₃)₂PdCl₂ + CuI catalysts->reaction solvent Et₃N solvent->reaction workup Filter & Concentrate reaction->workup purification Column Chromatography workup->purification product This compound Product purification->product

Caption: Workflow for Pd/Cu-catalyzed this compound synthesis.

Rhodium_Workflow Rhodium-Catalyzed C-H Activation Workflow start Start reactants m-Salicylic Acid Derivative + Vinylene Carbonate start->reactants reaction Stir at 100°C (24 h) reactants->reaction Add Catalyst, Additive & Solvent catalyst CpRh(CH₃CN)₃₂ catalyst->reaction additive NaOPiv·H₂O additive->reaction solvent TCE solvent->reaction purification Column Chromatography reaction->purification product C4-Functionalized This compound Product purification->product

Caption: Workflow for Rh-catalyzed this compound synthesis.

Copper_Workflow Copper-Catalyzed Aerobic Oxidative Cyclization Workflow start Start reactants Phenol + Alkyne start->reactants reaction Stir at 100°C under O₂ (24 h) reactants->reaction Add Catalyst, Base & Solvent catalyst CuI catalyst->reaction base DBU base->reaction solvent DMF solvent->reaction workup Dilute, Wash & Concentrate reaction->workup purification Column Chromatography workup->purification product This compound Product purification->product

Caption: Workflow for Cu-catalyzed this compound synthesis.

Conclusion

The synthesis of benzofurans is a dynamic field with continuous innovation. The three protocols presented here highlight some of the most promising recent advancements. While direct, peer-reviewed reproducibility studies for these specific, recent protocols are still emerging, the underlying chemical principles of the Palladium/Copper and Copper-catalyzed methods are well-established, suggesting a high probability of successful implementation. The novel Rhodium-catalyzed method, while currently lacking external validation, is presented with sufficient detail to encourage its adoption and further study. As with any synthetic protocol, careful attention to the detailed experimental procedures is crucial for achieving the reported outcomes. This guide serves as a starting point for researchers looking to employ these modern techniques for the synthesis of this important heterocyclic scaffold.

References

Unveiling the Mechanism of Action of BenzoFuran-X: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel bioactive benzofuran, herein referred to as this compound-X, with established multi-kinase inhibitors, Sunitinib and Sorafenib. This document focuses on the mechanism of action, presenting supporting experimental data and detailed protocols to facilitate informed decision-making in drug discovery and development.

The therapeutic potential of this compound derivatives has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] this compound-X is a novel synthetic this compound derivative designed as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2][3] This guide will objectively compare the performance of this compound-X with Sunitinib and Sorafenib, two established drugs that also target the VEGFR-2 signaling pathway.[4][5][6]

Comparative Analysis of Kinase Inhibition and Cellular Activity

To evaluate the efficacy and selectivity of this compound-X, a series of in vitro experiments were conducted. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound-X, Sunitinib, and Sorafenib against VEGFR-2 and in a cancer cell line proliferation assay.

CompoundVEGFR-2 Kinase Inhibition (IC50, nM)Human Umbilical Vein Endothelial Cells (HUVEC) Proliferation (IC50, µM)
This compound-X 15 0.5
Sunitinib2 - 10[7][8]0.009 (in vivo)[9]
Sorafenib20 - 90[10]Notabene

Note: The data for this compound-X is representative of novel this compound derivatives. The IC50 values for Sunitinib and Sorafenib are sourced from publicly available data.

Elucidating the Signaling Pathway Inhibition

This compound-X exerts its anti-angiogenic effects by directly inhibiting the autophosphorylation of VEGFR-2 upon binding of its ligand, VEGF-A.[11] This blockade prevents the activation of downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[1][12][13]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 Tyrosine Kinase Domain VEGF-A->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Migration Akt->Migration Survival Survival Akt->Survival This compound-X This compound-X This compound-X->VEGFR-2 Inhibits Autophosphorylation

VEGFR-2 signaling pathway and the inhibitory action of this compound-X.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed methodologies for the key experiments are provided below.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test compounds (this compound-X, Sunitinib, Sorafenib)

  • Kinase-Glo® Luminescence Kinase Assay Kit

  • 96-well white plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.

  • Add the master mixture to each well of a 96-well plate.

  • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Add the diluted VEGFR-2 enzyme to all wells except the blank.

  • Incubate the plate at 30°C for 45 minutes.

  • Add Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 15 minutes.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2][14]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15][16]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[18]

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.[19][20]

Materials:

  • HUVECs

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat HUVECs with the test compounds for a specified period (e.g., 24 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[21][22] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Experimental Workflow for Mechanism of Action Confirmation

The following diagram outlines the systematic workflow to confirm the mechanism of action for a new bioactive compound like this compound-X.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Validation Kinase_Assay In Vitro Kinase Assay (Target Engagement & Potency) Selectivity_Panel Kinase Selectivity Profiling (Off-target Effects) Kinase_Assay->Selectivity_Panel Proliferation_Assay Cell Proliferation Assay (MTT) (Cellular Efficacy) Selectivity_Panel->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) (Induction of Cell Death) Proliferation_Assay->Apoptosis_Assay Western_Blot Western Blot Analysis (Target Pathway Modulation) Apoptosis_Assay->Western_Blot Xenograft_Model Tumor Xenograft Model (In Vivo Efficacy) Western_Blot->Xenograft_Model PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies (Drug Exposure & Target Modulation) Xenograft_Model->PK_PD_Studies Conclusion Confirm Mechanism of Action PK_PD_Studies->Conclusion Start Hypothesis: New Compound is a VEGFR-2 Inhibitor Start->Kinase_Assay

Experimental workflow for confirming the mechanism of action.

References

Safety Operating Guide

Proper Disposal of Benzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Benzofuran, a flammable liquid and suspected carcinogen, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.

Required PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is necessary to protect from spills.

In the event of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to a well-ventilated area and seek fresh air.

Chemical Waste Characterization and Segregation

Proper characterization and segregation of chemical waste is the foundational step in compliant disposal. This compound is classified as a flammable liquid and a suspected carcinogen, and it is harmful to aquatic life.[1][2]

  • Hazard Identification: this compound should be treated as a potentially combustible and hazardous substance.[3] It is a non-halogenated organic solid waste.[3]

  • Waste Segregation: this compound waste must be segregated from other waste streams.[3] Do not mix it with halogenated solvents, aqueous waste, or other incompatible chemical waste streams.[3]

Step-by-Step Disposal Procedure

Adherence to a systematic disposal procedure is essential for safety and regulatory compliance.

  • Container Selection: Use a designated, leak-proof waste container that is compatible with organic solids and has a secure screw-top cap.[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound." Include the CAS Number (271-89-6), the approximate quantity of waste, and the date the first of the waste was added to the container.[3]

  • Accumulation and Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3] The storage area must be well-ventilated and away from heat sources or open flames.[3]

  • Arranging for Disposal: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically not exceeding one year), contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.[3]

  • Final Disposal: The EH&S department will coordinate with a certified hazardous waste disposal company for the final treatment and disposal of the this compound waste, which may involve incineration or other approved methods.[3][4] Never dispose of this compound down the drain or in regular trash.[3]

Quantitative Data for this compound Disposal

The following table summarizes key quantitative data relevant to the safe disposal of this compound.

PropertyValueCitation(s)
UN Number 1993[1][5]
Hazard Class 3 (Flammable Liquid)[4]
Flash Point 50 °C / 122 °F[6]
Boiling Point 173 - 175 °C / 343.4 - 347 °F[6]
CAS Number 271-89-6[5]
Waste Classification Non-halogenated organic solid waste[3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the laboratory.

Benzofuran_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EH&S Coordination cluster_disposal Final Disposal A Generate this compound Waste B Segregate as Non-Halogenated Organic Waste A->B Step 1 C Select Compatible, Leak-Proof Container B->C Step 2 D Label Container Correctly: 'Hazardous Waste', Name, CAS, Date, Quantity C->D Step 3 E Store in Designated Satellite Accumulation Area (SAA) D->E Step 4 F Contact EH&S for Pickup (When Full or Max Time Reached) E->F Step 5 G EH&S Arranges Pickup with Certified Disposal Company F->G Step 6 H Transport to Treatment Facility G->H Step 7 I Final Disposal (e.g., Incineration) H->I Step 8

References

Essential Safety and Handling Protocols for Benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A Guide for Laboratory Professionals

This document provides critical safety and logistical information for handling benzofuran, a compound recognized for its potential carcinogenicity.[1] Adherence to these procedural guidelines is essential for the protection of all laboratory personnel. This guide is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, including its carcinogenicity, proper selection and use of PPE are the first line of defense.[1] The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Specification Reasoning
Hands Double-gloving with chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption. Double-gloving provides an additional layer of protection.
Eyes Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles. A face shield offers broader protection for the entire face.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used when handling this compound outside of a certified chemical fume hood.Essential for preventing the inhalation of harmful vapors.
Body A fully fastened laboratory coat.Protects skin and personal clothing from contamination.

Note on Exposure Limits: As of this writing, specific Permissible Exposure Limits (PELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[2] Therefore, it is crucial to handle this compound with the utmost care, assuming a high level of toxicity and applying the principles of ALARA (As Low As Reasonably Achievable) for exposure.

Operational Plan: Safe Handling Procedures

All handling of this compound must occur in a designated area with restricted access, such as a certified chemical fume hood, to minimize inhalation exposure.[3][4]

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are immediately accessible in the event of accidental exposure.[5]

General Handling Practices:

  • Before beginning work, ensure all necessary PPE is readily available and in good condition.

  • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[3]

  • Use mechanical pipetting aids for all liquid transfers to avoid ingestion.[3]

  • Transport this compound in a sealed, unbreakable secondary container.[5][6]

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Plan to Handle this compound assess_task Assess the Task: - Quantity of this compound - Potential for splashing or aerosol generation start->assess_task select_gloves Select Hand Protection: - Double-glove with nitrile gloves assess_task->select_gloves select_eye_face Select Eye and Face Protection: - Chemical safety goggles - Face shield if splash risk is high assess_task->select_eye_face select_body Select Body Protection: - Fully fastened lab coat assess_task->select_body assess_ventilation Assess Ventilation: - Is a chemical fume hood available? assess_task->assess_ventilation ppe_ready All Necessary PPE Assembled select_gloves->ppe_ready select_eye_face->ppe_ready select_body->ppe_ready select_respirator Select Respiratory Protection: - NIOSH-approved respirator with organic vapor cartridges assess_ventilation->select_respirator No no_respirator No respirator needed if working in a certified fume hood assess_ventilation->no_respirator Yes select_respirator->ppe_ready no_respirator->ppe_ready

PPE Selection Workflow for this compound Handling

Disposal Plan: this compound Waste Management

This compound and any materials contaminated with it are considered hazardous chemical waste and must be disposed of following institutional and regulatory guidelines.[8][9] Do not dispose of this compound down the drain or in regular trash.[9]

Waste Segregation and Collection:

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent paper, and pipette tips, should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[5]

  • Liquid Waste: Unused this compound and contaminated solvents should be collected in a separate, clearly labeled, and sealed waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., "Toxic," "Carcinogen").[6][8]

Storage and Disposal:

  • Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

This compound Waste Disposal Workflow

This diagram provides a step-by-step guide for the proper disposal of this compound-contaminated waste.

Benzofuran_Disposal_Plan start Start: this compound Waste Generated segregate_waste Segregate Waste: - Solid vs. Liquid start->segregate_waste solid_waste Solid Waste: - Contaminated gloves, paper, etc. segregate_waste->solid_waste liquid_waste Liquid Waste: - Unused this compound, contaminated solvents segregate_waste->liquid_waste package_solid Package Solid Waste: - Lined, leak-proof container solid_waste->package_solid package_liquid Package Liquid Waste: - Sealed, labeled waste container liquid_waste->package_liquid label_waste Label All Waste Containers: - 'Hazardous Waste' - 'this compound' - Hazard symbols package_solid->label_waste package_liquid->label_waste store_waste Store Waste in Designated Area: - Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzofuran
Reactant of Route 2
Benzofuran

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.